molecular formula C58H86ClN7O10S B14010433 MC-Val-Cit-PAB-Retapamulin

MC-Val-Cit-PAB-Retapamulin

Cat. No.: B14010433
M. Wt: 1108.9 g/mol
InChI Key: PLMIZWNAQGKFRQ-SZNIJRGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-Retapamulin is a useful research compound. Its molecular formula is C58H86ClN7O10S and its molecular weight is 1108.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality MC-Val-Cit-PAB-Retapamulin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Val-Cit-PAB-Retapamulin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H86ClN7O10S

Molecular Weight

1108.9 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride

InChI

InChI=1S/C58H85N7O10S.ClH/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69;/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74);1H/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?;/m1./s1

InChI Key

PLMIZWNAQGKFRQ-SZNIJRGJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C.[Cl-]

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

MC-Val-Cit-PAB-Retapamulin structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and underlying mechanisms of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-Retapamulin. This document is intended for an audience with a strong scientific background in chemistry, pharmacology, and drug development.

Core Structure and Components

MC-Val-Cit-PAB-Retapamulin is a sophisticated drug-linker conjugate designed for targeted delivery to cells, typically cancer cells, via a monoclonal antibody. The conjugate consists of three key components:

  • Retapamulin: The cytotoxic payload, a semi-synthetic derivative of pleuromutilin.

  • MC-Val-Cit-PAB Linker: A protease-cleavable linker system responsible for the conditional release of Retapamulin.

  • Maleimidocaproyl (MC): A functional group that enables conjugation to a monoclonal antibody.

The systematic name for the core linker structure is N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide.[1]

Below is a detailed breakdown of each component's structure and function.

Retapamulin: The Cytotoxic Payload

Retapamulin is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] In the context of an ADC, it is repurposed as a cytotoxic agent. Its mechanism of action involves interfering with the peptidyl transferase center, thereby blocking the formation of active 50S ribosomal subunits and inhibiting protein synthesis, which ultimately leads to cell death.[2][3]

The MC-Val-Cit-PAB Linker: A Conditional Release System

The linker is a critical element that ensures the stability of the ADC in circulation and facilitates the specific release of the payload within the target cell.

  • Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][4] This enzymatic cleavage is the primary mechanism for the intracellular release of the drug.

  • p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit moiety is cleaved by Cathepsin B, a cascade of electronic rearrangements within the PAB group leads to the release of the attached drug, in this case, Retapamulin.[4][5]

  • Maleimidocaproyl (MC) Group: This component provides the reactive handle for conjugating the drug-linker to a monoclonal antibody. The maleimide group specifically reacts with thiol (-SH) groups on cysteine residues of the antibody, forming a stable covalent bond.[1]

Chemical Structure and Properties

The complete chemical structure of MC-Val-Cit-PAB-Retapamulin is a complex assembly of its constituent parts. The precise linkage of the PAB spacer to Retapamulin is crucial for its release mechanism.

Chemical Structure of MC-Val-Cit-PAB-Retapamulin

G cluster_Antibody Antibody (via Cysteine) cluster_MC MC cluster_Linker Linker cluster_Payload Payload Antibody mAb-S- MC Maleimidocaproyl Antibody->MC - ValCit Val-Cit MC->ValCit - PAB PAB ValCit->PAB - Retapamulin Retapamulin PAB->Retapamulin -

Caption: Connectivity diagram of MC-Val-Cit-PAB-Retapamulin components.

Physicochemical Properties

Quantitative data for the complete MC-Val-Cit-PAB-Retapamulin conjugate is not extensively published in peer-reviewed literature. However, data for the individual components and the conjugate as a whole from supplier information can be summarized.

PropertyValueSource
MC-Val-Cit-PAB-Retapamulin
Molecular FormulaC58H86ClN7O10S[6][7]
Molecular Weight1108.86 g/mol [6][7]
AppearanceWhite to off-white solid[6]
Solubility (in vitro)DMSO: 100 mg/mL (90.18 mM)[6]
Storage-20°C, sealed, away from moisture and light[6]
Retapamulin
Molecular FormulaC30H47NO4S[8]
Molecular Weight517.8 g/mol [8]
AppearanceSolid[8]
Solubility (water)3.94e-04 g/L[8]
MC-Val-Cit-PAB-OH
Molecular FormulaC28H40N6O7[1]
Molecular Weight572.7 g/mol [1]
Purity≥98%[1]
SolubilityDMSO: soluble[1]

Mechanism of Action of the ADC

The therapeutic efficacy of an ADC utilizing MC-Val-Cit-PAB-Retapamulin is predicated on a sequence of well-defined events.

ADC_Mechanism ADC 1. ADC Circulates in Bloodstream TargetCell 2. ADC Binds to Target Antigen on Cell ADC->TargetCell Targeting Internalization 3. Receptor-Mediated Endocytosis TargetCell->Internalization Binding Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Intracellular Trafficking Cleavage 5. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Enzymatic Action Release 6. PAB Self-Immolation & Retapamulin Release Cleavage->Release Chemical Rearrangement Action 7. Retapamulin Inhibits Ribosomal Protein Synthesis Release->Action Drug Diffusion Apoptosis 8. Cell Cycle Arrest & Apoptosis Action->Apoptosis Cytotoxicity

Caption: Mechanism of action of a MC-Val-Cit-PAB-Retapamulin ADC.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of MC-Val-Cit-PAB-Retapamulin are proprietary and not publicly available. However, based on general knowledge of ADC chemistry, a plausible workflow can be outlined.

Synthesis of the MC-Val-Cit-PAB Linker

The synthesis of the MC-Val-Cit-PAB linker is a multi-step process. An improved methodology avoids epimerization and proceeds with a good overall yield.[9] A general outline is as follows:

  • Fmoc-protection of L-Citrulline: The synthesis often begins with the protection of the amino group of L-Citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling with p-Aminobenzyl Alcohol (PABOH): The protected citrulline is then coupled to p-aminobenzyl alcohol.

  • Fmoc-deprotection: The Fmoc group is removed to expose the amino group of citrulline.

  • Dipeptide Formation: The deprotected Cit-PABOH is reacted with Fmoc-protected Valine (Fmoc-Val-OSu) to form the dipeptide linker.[9]

  • Fmoc-deprotection: The Fmoc group on the valine is removed.

  • Coupling with Maleimidocaproic Acid: The free amino group of the valine is then acylated with an activated form of maleimidocaproic acid to yield the final MC-Val-Cit-PAB-OH linker.[10]

Conjugation of Retapamulin to the Linker

The hydroxyl group on the PAB moiety of the linker is activated, often by conversion to a p-nitrophenyl carbonate. This activated linker is then reacted with a suitable functional group on the Retapamulin molecule to form a carbamate linkage.

Antibody-Drug Conjugation Workflow

The conjugation of the MC-Val-Cit-PAB-Retapamulin to a monoclonal antibody typically involves the following steps:

ADC_Conjugation_Workflow AntibodyPrep 1. Antibody Preparation (Buffer Exchange) Reduction 2. Partial Reduction of Interchain Disulfides (e.g., with TCEP) AntibodyPrep->Reduction Conjugation 4. Conjugation Reaction (Thiol-Maleimide Coupling) Reduction->Conjugation DrugLinkerPrep 3. Drug-Linker Preparation (Dissolution in Organic Solvent) DrugLinkerPrep->Conjugation Purification 5. Purification of ADC (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 6. Characterization of ADC (DAR, Purity, Aggregation) Purification->Characterization

Caption: General workflow for ADC conjugation.

A typical experimental protocol for the conjugation reaction would involve:

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • Antibody Reduction: Interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The reaction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Drug-Linker Solution Preparation: The MC-Val-Cit-PAB-Retapamulin is dissolved in an organic solvent such as DMSO.

  • Conjugation: The drug-linker solution is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody. The reaction is typically incubated at room temperature.

  • Purification: The resulting ADC is purified to remove unreacted drug-linker and other impurities. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

  • Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as the average DAR, purity, and the extent of aggregation.

Signaling Pathways

The primary signaling pathway affected by the released Retapamulin is the protein synthesis pathway within the target cell. By binding to the 50S ribosomal subunit, Retapamulin effectively halts the translation of mRNA into proteins. This disruption of protein synthesis has downstream effects on numerous cellular processes, ultimately leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_Cell Target Cell Ribosome Ribosome (50S Subunit) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Retapamulin Retapamulin Retapamulin->Ribosome Binds to Cell_Cycle Cell Cycle Progression Protein_Synthesis->Cell_Cycle Blocks Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Simplified signaling pathway of Retapamulin's cytotoxic effect.

Conclusion

MC-Val-Cit-PAB-Retapamulin represents a potent and highly engineered ADC payload. Its design incorporates a clinically utilized antibiotic, Retapamulin, with a well-characterized, protease-cleavable linker system to enable targeted cell killing. The modular nature of its synthesis allows for its conjugation to various monoclonal antibodies, making it a versatile tool in the development of novel ADCs for oncology and other therapeutic areas. Further research into the specific physicochemical properties of the complete conjugate and the optimization of conjugation protocols will be crucial for its successful clinical translation.

References

The Cornerstone of Targeted Therapy: A Technical Guide to the MC-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated design enables the stable circulation of highly potent cytotoxic agents in the bloodstream and their specific release within target cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of this pivotal linker, offering detailed protocols and data for researchers in the field of targeted drug delivery.

Introduction to a Smart Linker System

The MC-Val-Cit-PAB linker is a protease-cleavable system designed for selective drug release in the lysosomal compartment of cancer cells.[][2] It consists of several key functional units:

  • Maleimidocaproyl (MC) group: Provides a reactive handle for covalent attachment to thiol groups on monoclonal antibodies, typically generated by the reduction of interchain disulfide bonds.[3]

  • Valine-Citrulline (Val-Cit) dipeptide: Serves as a specific recognition motif for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This enzymatic cleavage is the primary mechanism for payload release.

  • p-Aminobenzyl carbamate (PAB) spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, undergoes a spontaneous 1,6-elimination to release the attached drug in its unmodified, active form.[4]

This multi-component design ensures that the cytotoxic payload remains securely attached to the antibody in systemic circulation, preventing premature drug release and associated toxicities.[5] The linker's high plasma stability is a key advantage over chemically labile linkers.[4][6]

Synthesis of the MC-Val-Cit-PAB Linker

The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been reported, with recent improvements focusing on increasing overall yield and avoiding epimerization.[6][7] A representative synthetic scheme is outlined below.

Synthesis_Pathway cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Spacer Attachment cluster_2 Step 3: Fmoc Deprotection cluster_3 Step 4: Maleimide Installation L-Citrulline L-Citrulline Fmoc-Val-Cit Fmoc-Val-Cit L-Citrulline->Fmoc-Val-Cit Coupling Fmoc-Val-OSu Fmoc-Val-OSu Fmoc-Val-OSu->Fmoc-Val-Cit Fmoc-Val-Cit-PABOH Fmoc-Val-Cit-PABOH Fmoc-Val-Cit->Fmoc-Val-Cit-PABOH Coupling (e.g., EEDQ) p-Aminobenzyl_alcohol p-Aminobenzyl alcohol p-Aminobenzyl_alcohol->Fmoc-Val-Cit-PABOH H2N-Val-Cit-PABOH H2N-Val-Cit-PABOH Fmoc-Val-Cit-PABOH->H2N-Val-Cit-PABOH Piperidine/DMF MC-Val-Cit-PAB-OH MC-Val-Cit-PAB-OH H2N-Val-Cit-PABOH->MC-Val-Cit-PAB-OH Coupling MC-OSu MC-OSu MC-OSu->MC-Val-Cit-PAB-OH

Caption: Synthetic pathway for MC-Val-Cit-PAB-OH.

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes a key step in the synthesis, the coupling of the dipeptide with the PAB spacer.

  • Dissolution: Dissolve Fmoc-Val-Cit (1.5g) in a mixture of 14ml dichloromethane and 7ml methanol.[8]

  • Addition of Reagents: Add 4-aminobenzyl alcohol (445.2mg, 3.62mmol) followed by 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) (1.5g, 6mmol) to the reaction mixture.[8]

  • Reaction: Stir the solution at room temperature overnight.[8]

  • Work-up: Concentrate the solvent under reduced pressure. Wash the resulting residue with diisopropyl ether for 30 minutes.[8]

  • Isolation: Filter the solid and wash again with diisopropyl ether for 30 minutes. Filter and dry to obtain Fmoc-Val-Cit-PAB-OH.[8]

Experimental Protocol: Fmoc Deprotection and Maleimide Coupling
  • Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in N,N-Dimethylformamide (DMF) (0.2 M) and treat with piperidine (5.0 equivalents). Stir at room temperature for 4 hours. Remove the solvent and excess piperidine under reduced pressure.[9]

  • Maleimide Coupling: Dissolve the resulting amine in DMF and react with an activated maleimidocaproic acid, such as its N-hydroxysuccinimide ester (MC-OSu), to yield the final MC-Val-Cit-PAB-OH linker.[9]

Quantitative Data Summary

The following tables summarize key quantitative data reported for the MC-Val-Cit-PAB linker and its intermediates.

Table 1: Synthesis Yields

StepProductReported YieldReference
Fmoc-Val-Cit Coupling to PAB-OHFmoc-Val-Cit-PAB-OH82%[8]
Alternative 6-step Synthesis RouteMc-Val-Cit-PABOH50% (overall)[6]
Improved Synthesis via HATU CouplingFmoc-Val-Cit-PAB85% (overall)[7]

Table 2: Physicochemical and Stability Data

ParameterValueReference
Molecular Formula (MC-Val-Cit-PAB)C₂₈H₄₀N₆O₇[2]
Molecular Weight (MC-Val-Cit-PAB)572.7 g/mol [2]
Purity (Commercial Batches)≥96-98%[2][10]
Plasma Half-life (Mice)6.0 days[6]
Plasma Half-life (Monkey)9.6 days[6]
Stability vs. Hydrazone LinkerOver 100 times more stable in human plasma[4]
Stability vs. Phe-Lys LinkerSubstantially more stable in human plasma[4]

Mechanism of Action: Targeted Drug Release

The efficacy of ADCs utilizing the MC-Val-Cit-PAB linker hinges on a precise, multi-step process that occurs after the ADC binds to its target antigen on a cancer cell.

Drug_Release_Mechanism ADC_Binding 1. ADC binds to target antigen on cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Endosome matures into a lysosome Internalization->Lysosomal_Trafficking Cleavage 4. Cathepsin B cleaves the Val-Cit dipeptide Lysosomal_Trafficking->Cleavage Self_Immolation 5. PAB spacer undergoes 1,6-elimination Cleavage->Self_Immolation Drug_Release 6. Active drug is released into the cytoplasm Self_Immolation->Drug_Release Cell_Death 7. Drug induces cytotoxicity and apoptosis Drug_Release->Cell_Death

Caption: ADC internalization and drug release pathway.

Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit bond.[11] This initial cleavage event is the rate-limiting step and the key to the linker's tumor selectivity. Following peptide cleavage, the PAB spacer becomes unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the payload and carbon dioxide.[4][6] This traceless release mechanism ensures the cytotoxic drug is delivered in its most potent form.

Characterization and Quality Control

Rigorous characterization is essential to ensure the identity, purity, and stability of the MC-Val-Cit-PAB linker and the resulting ADC.

Experimental Protocol: HPLC and Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the linker or ADC in a suitable solvent (e.g., DMSO, DMF). For ADCs, buffer exchange into a compatible mobile phase may be necessary.

  • HPLC Analysis:

    • System: A reverse-phase HPLC (RP-HPLC) system is typically used.[12]

    • Column: A C18 or C4 column is suitable for separation.[12][13]

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.[12]

    • Detection: UV detection at a wavelength appropriate for the payload and linker components.

  • Mass Spectrometry (MS) Analysis:

    • System: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[12]

    • Analysis: Confirm the molecular weight of the linker and its fragments. For ADCs, MS is used to determine the average drug-to-antibody ratio (DAR) and confirm the identity of the conjugated species.[14]

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to enzymatic cleavage.

  • Enzyme Activation: Activate recombinant human Cathepsin B by incubating it in an assay buffer (e.g., 25 mM MES, pH 5.0-6.0) containing a reducing agent like dithiothreitol (DTT) for 15-30 minutes at 37°C.[13]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC or linker-drug conjugate with the pre-warmed assay buffer.[13]

  • Initiate Reaction: Start the cleavage by adding the activated Cathepsin B solution.[13]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution, such as 2% formic acid or a protease inhibitor cocktail.[13]

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload over time.[13]

ADC Development Workflow

The synthesis and characterization of the MC-Val-Cit-PAB linker is an integral part of the broader ADC development workflow.

ADC_Workflow Linker_Synthesis 1. Synthesize & Characterize MC-Val-Cit-PAB Linker Payload_Conjugation 2. Conjugate Linker to Cytotoxic Payload Linker_Synthesis->Payload_Conjugation ADC_Conjugation 4. Conjugate Drug-Linker to Antibody Payload_Conjugation->ADC_Conjugation Antibody_Modification 3. Reduce Antibody Disulfide Bonds Antibody_Modification->ADC_Conjugation Purification 5. Purify ADC (e.g., SEC, HIC) ADC_Conjugation->Purification Characterization 6. Characterize ADC (DAR, Aggregation, Purity) Purification->Characterization In_Vitro_Testing 7. In Vitro Assays (Binding, Cytotoxicity, Stability) Characterization->In_Vitro_Testing In_Vivo_Testing 8. In Vivo Studies (Efficacy, PK, Toxicology) In_Vitro_Testing->In_Vivo_Testing

Caption: General workflow for ADC development.

Conclusion

The MC-Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates.[6][15] Its combination of high plasma stability and tumor-specific enzymatic cleavability provides an excellent balance of safety and efficacy. A thorough understanding of its synthesis, characterization, and mechanism of action is paramount for the successful development of next-generation targeted cancer therapies. This guide provides the foundational knowledge and detailed protocols to support researchers in this endeavor.

References

Retapamulin's Ribosomal Inhibition: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, represents a significant advancement in the fight against bacterial infections, particularly those caused by Gram-positive organisms.[1] Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from other antibiotic classes, makes it a valuable tool against resistant strains.[2][3][4] This in-depth technical guide elucidates the core mechanism of retapamulin as a ribosome inhibitor, providing detailed data, experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them. Retapamulin is a bacterial protein synthesis inhibitor that binds to the 50S subunit of the bacterial ribosome.[5]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Retapamulin exerts its bacteriostatic effect, which can become bactericidal at higher concentrations, by selectively inhibiting bacterial protein synthesis.[5] This inhibition is achieved through a high-affinity interaction with the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[6]

Binding to the 50S Ribosomal Subunit

Retapamulin binds to a specific site on the 50S ribosomal subunit, located within the peptidyl transferase center (PTC).[1][3] This binding site is at the A- and P-sites of the ribosome.[7] This interaction primarily involves domain V of the 23S rRNA and ribosomal protein L3.[8] The unique binding site of retapamulin is a key factor in its efficacy against bacteria that have developed resistance to other ribosome-targeting antibiotics, as there is no target-specific cross-resistance.[3][4]

Inhibition of Peptidyl Transferase Activity

By binding to the PTC, retapamulin directly interferes with the primary function of the ribosome: the formation of peptide bonds. This inhibition of the peptidyl transferase reaction effectively halts the elongation of the nascent polypeptide chain, leading to a cessation of protein synthesis.[1][4]

Multiple Modes of Ribosomal Inhibition

Retapamulin's inhibitory action is multifaceted:

  • Inhibition of Peptidyl Transfer: It directly blocks the catalytic activity of the peptidyl transferase center.[1]

  • P-Site Interaction Blockade: Retapamulin partially inhibits the binding of the initiator tRNA (fMet-tRNA) to the ribosomal P-site.[4][5][6]

  • Prevention of 50S Subunit Formation: The presence of retapamulin can interfere with the normal formation of active 50S ribosomal subunits.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to retapamulin's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Retapamulin
Bacterial SpeciesStrain TypeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA)0.03 - 0.250.060.12[9][10][11]
Staphylococcus aureusFusidic acid & Mupirocin Resistant≤0.25 (99.9% of isolates)[12]
Streptococcus pyogenes0.008 - 0.06≤0.03 - 0.06[9][10][13]
Coagulase-negative staphylococci0.06 - 0.25[13]
Table 2: Binding Affinity and Inhibitory Concentrations
ParameterTarget/AssayValueOrganismReference(s)
Kd Ribosome Binding~3 nME. coli & S. aureus[6][10][14]
IC50 Protein Synthesis Inhibition (cell-free)0.33 μME. coli[10]
IC50 Protein Synthesis Inhibition (whole cell)5 ng/mLS. aureus (wt)[15]
IC50 Protein Synthesis Inhibition (whole cell)17 ng/mLS. aureus (MRSA)[15]
IC50 50S Subunit Synthesis Inhibition27 ng/mLS. aureus (wt)[15]
IC50 50S Subunit Synthesis Inhibition20 ng/mLS. aureus (MRSA)[15]
IC50 Peptidyl Transferase Inhibition26.1 ± 3.6 nM (displacement of labeled ligand)E. coli[6]
IC50 fMet-tRNA P-site Binding Inhibition17.4 ± 2.1 nME. coli[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of retapamulin.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method (Reference Method)

  • Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

  • Protocol:

    • Prepare a stock solution of retapamulin in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of retapamulin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9]

    • The MIC is the lowest concentration of retapamulin that completely inhibits visible growth.[9]

b) Agar Dilution Method

  • Principle: To determine the lowest concentration of an antimicrobial agent incorporated into a solid medium that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold serial dilutions of retapamulin.

    • Prepare a bacterial inoculum as described for the broth microdilution method.

    • Spot a standardized bacterial suspension (e.g., 104 CFU per spot) onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9]

    • The MIC is the lowest concentration of retapamulin that inhibits the growth of the bacteria.[9]

Ribosome Binding Assay (Competitive Fluorescence Polarization)
  • Principle: To measure the binding affinity of retapamulin to the ribosome by its ability to displace a fluorescently labeled ligand.

  • Protocol:

    • Prepare purified bacterial ribosomes (e.g., from E. coli).

    • Use a fluorescently labeled pleuromutilin derivative as the probe.

    • In a suitable buffer, incubate the ribosomes and the fluorescent probe to allow for binding, resulting in a high fluorescence polarization signal.

    • Add increasing concentrations of unlabeled retapamulin to the mixture.

    • Measure the decrease in fluorescence polarization as retapamulin displaces the fluorescent probe.

    • The IC50 value (the concentration of retapamulin that displaces 50% of the fluorescent probe) can be determined and used to calculate the binding affinity (Kd).[6]

In Vitro Translation Inhibition Assay
  • Principle: To quantify the inhibitory effect of retapamulin on protein synthesis in a cell-free system.

  • Protocol:

    • Prepare a bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, energy source).

    • Use a template mRNA encoding a reporter protein (e.g., luciferase).

    • Set up reaction mixtures containing the cell-free extract, mRNA template, and varying concentrations of retapamulin.

    • Initiate the translation reaction and incubate at 37°C for a defined period.

    • Quantify the amount of newly synthesized reporter protein (e.g., by measuring luciferase activity).

    • Calculate the IC50 value, which is the concentration of retapamulin that inhibits protein synthesis by 50%.[10]

Retapamulin-Assisted Ribosome Profiling (Ribo-RET)
  • Principle: A powerful technique to map the precise locations of ribosomes on mRNA at a genome-wide scale. The use of retapamulin specifically arrests ribosomes at the translation initiation sites (TIS).[7][16][17]

  • Protocol Overview:

    • Cell Culture and Retapamulin Treatment: Grow a bacterial culture to mid-log phase and treat with a high concentration of retapamulin for a short duration (e.g., 5 minutes) to arrest initiating ribosomes.[16]

    • Cell Lysis and Ribosome-Protected Fragment (RPF) Generation: Harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by the ribosomes.

    • Ribosome Isolation: Isolate the ribosome-mRNA complexes, now containing only the RPFs, by sucrose density gradient centrifugation or other purification methods.

    • RPF Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Ligate adapters to the 3' and 5' ends of the RPFs and perform reverse transcription to generate a cDNA library.

    • Deep Sequencing and Data Analysis: Sequence the cDNA library using a high-throughput sequencing platform. Align the resulting reads to the bacterial genome to map the positions of the arrested ribosomes, which will predominantly be at the translation start sites.[7]

Visualizations

Diagram 1: Retapamulin's Mechanism of Action on the Bacterial Ribosome

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit P_site P-site A_site A-site 30S_subunit 30S Subunit Retapamulin Retapamulin Retapamulin->50S_subunit Binds to Inhibition Inhibition Retapamulin->Inhibition Protein_Synthesis Protein Synthesis Inhibition->P_site Blocks tRNA binding Inhibition->A_site Prevents peptide bond formation Inhibition->Protein_Synthesis Halts Ribo_RET_Workflow Start Bacterial Culture Treatment Treat with Retapamulin (Arrests initiating ribosomes) Start->Treatment Lysis Cell Lysis Treatment->Lysis Nuclease Nuclease Digestion (Generates Ribosome-Protected Fragments) Lysis->Nuclease Isolation Isolate Ribosome Complexes Nuclease->Isolation Extraction Extract RPFs Isolation->Extraction Library_Prep cDNA Library Preparation Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis (Map TIS) Sequencing->Analysis End Identified Translation Start Sites Analysis->End

References

The Precision Cut: A Technical Guide to Cathepsin B Cleavage of Val-Cit Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Mechanism Driving Payload Release in Targeted Cancer Therapy

This technical guide offers an in-depth exploration of the Cathepsin B-mediated cleavage of valine-citrulline (Val-Cit) dipeptide linkers, a critical mechanism underpinning the efficacy of numerous antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical intricacies, kinetic parameters, and experimental methodologies central to understanding and optimizing this elegant drug release strategy.

Introduction: The Linker's Crucial Role in ADC Efficacy

Antibody-drug conjugates represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, connecting the antibody to the payload, is a pivotal component, engineered to remain stable in systemic circulation and to release the drug only upon reaching the target tumor microenvironment. Among the most successful strategies is the use of protease-cleavable linkers, with the Val-Cit dipeptide being a well-established and clinically validated motif designed for cleavage by the lysosomal protease, Cathepsin B.[1][2]

Cathepsin B is a cysteine protease that is frequently overexpressed in various tumor types and exhibits optimal enzymatic activity in the acidic milieu of the lysosome (pH 4.5-5.5).[1][3] This differential expression and activity profile between tumor and healthy tissues forms the basis for the targeted drug release from Val-Cit-linked ADCs.

The Molecular Mechanism of Cleavage and Payload Release

The release of the cytotoxic drug from a Val-Cit-PABC (para-aminobenzyl carbamate) linker system is a sophisticated, multi-step process that occurs following the internalization of the ADC.

2.1. ADC Internalization and Lysosomal Trafficking

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis. The resulting endosome traffics through the endo-lysosomal pathway, where it fuses with lysosomes. The acidic environment of the lysosome and the presence of a host of hydrolytic enzymes, including Cathepsin B, set the stage for linker cleavage.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Release Nucleus Nucleus Payload->Nucleus 5. Cytotoxic Action (e.g., DNA damage)

Figure 1: ADC internalization and payload release pathway.

2.2. The Enzymatic Cleavage Cascade

The core of the release mechanism lies in the specific recognition and hydrolysis of the Val-Cit dipeptide by Cathepsin B.

  • Substrate Recognition: The active site of Cathepsin B contains subsites that accommodate the amino acid residues of the linker. The P2 position is occupied by the valine residue, which fits into the hydrophobic S2 subsite of the enzyme. The P1 position is held by the non-proteinogenic amino acid citrulline, which binds to the S1 subsite.[1]

  • Peptide Bond Hydrolysis: Cathepsin B catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC self-immolative spacer.[1][4]

  • Self-Immolation and Drug Liberation: The cleavage of the Cit-PABC bond is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1] This traceless release mechanism is crucial for ensuring the full potency of the liberated drug.

Cleavage_Mechanism ValCit_PABC_Drug Val-Cit-PABC-Drug CathepsinB Cathepsin B ValCit_PABC_Drug->CathepsinB Binding to Active Site Intermediate p-Aminobenzyl Alcohol Intermediate + Drug CathepsinB->Intermediate Hydrolysis of Cit-PABC bond Free_Drug Active Drug Intermediate->Free_Drug Spontaneous 1,6-Elimination Byproducts CO2 + Aromatic Remnant Intermediate->Byproducts

Figure 2: Mechanism of Val-Cit-PABC linker cleavage.

2.3. Substrate Specificity and Considerations

While the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, subsequent research has revealed a more complex scenario. Gene knockout and inhibitor studies have demonstrated that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[1] This redundancy can be advantageous, as it makes the development of resistance to ADCs due to the loss of a single protease less likely.[1]

However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluation and potentially contribute to off-target toxicity.[1][5]

Quantitative Analysis of Linker Cleavage

The efficiency of linker cleavage by Cathepsin B is a critical determinant of an ADC's potency. This is quantitatively described by the Michaelis-Menten kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

Direct kinetic parameters for the cleavage of full ADCs are not widely published.[6] However, studies using model fluorogenic substrates provide valuable insights into the efficiency of different dipeptide linkers.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference(s)
Hypothetical Val-Cit-PABC-Fluorophore 15.21.81.18 x 10⁵N/A[7]
Hypothetical Val-Ala-PABC-Fluorophore 25.81.24.65 x 10⁴N/A[7]
Hypothetical Phe-Lys-PABC-Fluorophore 18.51.68.65 x 10⁴N/A[7]
Z-Arg-Arg-AMC 390--6.0[1]
Z-Nle-Lys-Arg-AMC --High4.6 & 7.2[3][8]
Z-Phe-Arg-AMC --High4.6 & 7.2[3][8]
Note: The values for PABC-Fluorophore substrates are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions and the nature of the fluorophore and payload.

Studies on vc-MMAE ADCs have suggested that the drug release rate is largely independent of the conjugation site on the antibody, indicating that the Val-Cit cleavage sites are generally accessible to Cathepsin B.[4][5]

Experimental Protocols

The following section details common methodologies for assessing the Cathepsin B-mediated cleavage of Val-Cit linkers.

4.1. In Vitro ADC Cleavage Assay with HPLC Analysis

This method provides a quantitative measure of payload release from an ADC over time.

  • Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

  • Materials:

    • ADC with Val-Cit linker

    • Recombinant Human Cathepsin B

    • Assay Buffer (e.g., 25 mM MES, pH 5.0)[9]

    • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[9]

    • Stop Solution (e.g., acetonitrile with an internal standard)

    • HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or MS)

  • Procedure:

    • Enzyme Activation: Incubate the recombinant Cathepsin B stock solution in Activation Buffer at room temperature for 15 minutes.[9]

    • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[6]

    • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[6] Incubate the reaction at 37°C.

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]

    • Quench Reaction: Immediately mix the aliquot with an equal volume of ice-cold Stop Solution to terminate the enzymatic reaction.

    • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.

    • HPLC Analysis: Inject the supernatant onto the HPLC system. The released payload, intact ADC, and other species are separated and quantified by comparing their peak areas to a standard curve of the free payload.

HPLC_Workflow start Start activate_enzyme Activate Cathepsin B (with DTT) start->activate_enzyme setup_reaction Prepare ADC solution in Assay Buffer (pH 5.0) activate_enzyme->setup_reaction initiate_reaction Add activated Cathepsin B Incubate at 37°C setup_reaction->initiate_reaction time_points Withdraw aliquots at specific time points initiate_reaction->time_points quench Quench reaction with Stop Solution (e.g., ACN) time_points->quench centrifuge Centrifuge to remove protein quench->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze end End analyze->end

Figure 3: Experimental workflow for an in vitro ADC cleavage assay.

4.2. Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening different linker sequences for their susceptibility to Cathepsin B cleavage.

  • Objective: To determine the kinetic parameters (Km, kcat) of Cathepsin B cleavage for a dipeptide linker conjugated to a fluorophore.

  • Materials:

    • Dipeptide-AMC (7-amino-4-methylcoumarin) or other fluorogenic substrate

    • Recombinant Human Cathepsin B

    • Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[9]

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer.

    • Enzyme Preparation: Prepare a solution of activated Cathepsin B in Assay Buffer.

    • Reaction Setup: Add the substrate dilutions to the wells of the 96-well microplate.

    • Initiate Reaction: Add the activated Cathepsin B solution to each well to start the reaction.

    • Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (excitation ~348 nm, emission ~440 nm for AMC).

    • Data Analysis: The initial reaction velocities (V₀) are determined from the linear portion of the fluorescence versus time plots. The kinetic parameters (Km and Vmax) are then calculated by fitting the V₀ values versus substrate concentration to the Michaelis-Menten equation. The kcat is determined from Vmax and the enzyme concentration.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates. This mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. A thorough understanding of the molecular mechanism, kinetic parameters, and experimental methodologies for assessing linker cleavage is paramount for the rational design and optimization of the next generation of ADCs. Continued research into novel dipeptide sequences and linker technologies will further refine the precision and efficacy of this powerful therapeutic modality.

References

The Role of the Maleimidocaproyl (MC) Group in Antibody Conjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The maleimidocaproyl (MC) group is a cornerstone of modern antibody-drug conjugate (ADC) technology. Its primary function is to serve as a stable and reliable linker component, covalently attaching potent cytotoxic payloads to monoclonal antibodies (mAbs). This in-depth guide explores the chemistry, stability, and application of the MC group in antibody conjugation, providing detailed protocols and quantitative data to inform ADC research and development.

The Chemistry of Maleimide-Thiol Conjugation

The maleimide group's utility in bioconjugation stems from its high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues. This reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring specific conjugation to cysteine residues over the more abundant lysine residues on an antibody.

The maleimidocaproyl (MC) linker incorporates this reactive maleimide moiety at the end of a six-carbon caproyl spacer. This spacer provides several advantages, including increased solubility and reduced steric hindrance, which can facilitate the conjugation of bulky payloads and their subsequent interaction with their intracellular targets.

Maleimide_Thiol_Reaction

Stability of the Thiosuccinimide Linkage: A Critical Parameter

While the thioether bond formed is generally stable, the resulting thiosuccinimide ring is susceptible to two competing reactions in vivo: retro-Michael reaction and hydrolysis. The balance between these two pathways is a critical determinant of ADC stability and overall therapeutic efficacy.

2.1. Retro-Michael Reaction (Deconjugation)

The retro-Michael reaction is the reverse of the initial conjugation, leading to the cleavage of the thioether bond and premature release of the maleimide-payload. This deconjugation can result in off-target toxicity as the released payload can bind to other thiol-containing molecules, such as serum albumin. This phenomenon of payload migration to albumin has been quantitatively characterized.[1][2]

2.2. Thiosuccinimide Ring Hydrolysis (Stabilization)

Hydrolysis of the succinimide ring opens the five-membered ring to form a stable succinamic acid derivative. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[3] The rate of this stabilizing hydrolysis is a key factor in the design of maleimide-based linkers.

Stability_Pathways

Enhancing Stability: The Evolution of Maleimide Linkers

To address the potential instability of the thiosuccinimide linkage, several strategies have been developed to promote hydrolysis over the retro-Michael reaction.

3.1. N-Aryl Maleimides

Replacing the N-alkyl group of traditional maleimides with an N-aryl group has been shown to significantly accelerate the rate of thiosuccinimide ring hydrolysis.[1][4] This leads to more stable ADCs with reduced deconjugation in plasma. Cysteine-linked ADCs prepared with N-aryl maleimides exhibited less than 20% deconjugation in both thiol-containing buffer and serum when incubated at 37 °C over a period of 7 days, whereas the analogous ADCs prepared with N-alkyl maleimides showed 35-67% deconjugation under the same conditions.[5][6]

3.2. Self-Hydrolyzing Maleimides

Self-hydrolyzing maleimides incorporate a basic amino group, such as in a diaminopropionic acid (DPR) moiety, adjacent to the maleimide. This basic group provides intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid ring-opening at neutral pH.[7] This rapid conversion to the stable maleamic acid form effectively prevents the undesirable retro-Michael reaction, resulting in enhanced ADC stability in vivo. An ADC with a self-stabilizing maleimido-DPR linker remained stable with little payload loss over 7 days, while a conventional MC-linked ADC lost about half of its payload in three days.[8]

Linker TypeKey FeatureAdvantage
N-Alkyl Maleimide (e.g., MC) Standard maleimide linkerWell-established chemistry
N-Aryl Maleimide Phenyl or substituted phenyl group on the maleimide nitrogenAccelerated hydrolysis of the thiosuccinimide ring, leading to increased stability[5][6]
Self-Hydrolyzing Maleimide (e.g., mDPR) Intramolecular basic group to catalyze hydrolysisRapid and efficient conversion to the stable ring-opened form at physiological pH[7][8]
Linker TypeDeconjugation in Serum (7 days at 37°C)Reference
N-Alkyl Maleimide ADC 35-67%[5][6]
N-Aryl Maleimide ADC <20%[5][6]

The Role of MC in Cleavable and Non-Cleavable Linkers

The maleimidocaproyl group is a versatile component that can be incorporated into both cleavable and non-cleavable linker systems.

4.1. MC in Cleavable Linkers

In many clinically approved ADCs, the MC group is part of a larger, cleavable linker, such as the widely used MC-VC-PABC-MMAE construct. In this system:

  • MC (Maleimidocaproyl): Provides the attachment point to the antibody.

  • VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the active payload.

  • MMAE (Monomethyl Auristatin E): A potent antimitotic agent.

The stability of the MC-thiol linkage is crucial for ensuring that the ADC remains intact in circulation until it reaches the target tumor cell, where the VC linker is cleaved to release the payload.

4.2. MC in Non-Cleavable Linkers

The MC group can also be used in non-cleavable linkers. In this case, the payload is released after the antibody is internalized and degraded in the lysosome. The resulting active metabolite consists of the payload, the MC linker, and the attached cysteine residue. The stability of the thioether bond is paramount for non-cleavable linkers to prevent premature drug release.

Experimental Protocols

5.1. Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol describes the generation of free thiol groups on the antibody through the reduction of interchain disulfide bonds, followed by conjugation with a maleimide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized payload dissolved in an organic solvent (e.g., DMSO)

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.2

  • Quenching solution: N-acetylcysteine or cysteine solution

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.

  • Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into conjugation buffer using a desalting column or tangential flow filtration.

  • Conjugation: Immediately add the maleimide-payload solution to the reduced antibody. A typical molar ratio is 5-10 moles of payload per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the ADC from excess payload and quenching agent using size-exclusion chromatography.

5.2. Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing the area of each peak by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × Number of drugs in that species) / 100

HIC_Workflow

5.3. Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by monitoring the change in average DAR over time.

Materials:

  • ADC sample

  • Human plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • Immunoaffinity beads (e.g., Protein A/G) for ADC capture

  • LC-MS system for DAR analysis

Procedure:

  • Incubation: Dilute the ADC into human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot of the plasma-ADC mixture.

  • ADC Capture: Add the plasma aliquot to immunoaffinity beads and incubate to capture the ADC.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads.

  • Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates deconjugation.

Conclusion

The maleimidocaproyl group is a fundamental and versatile tool in the construction of antibody-drug conjugates. Its specific reactivity towards cysteine thiols allows for controlled conjugation of payloads to antibodies. While the stability of the resulting thiosuccinimide linkage has been a subject of extensive research, the development of strategies such as N-aryl and self-hydrolyzing maleimides has led to the generation of highly stable ADCs with improved therapeutic profiles. A thorough understanding of the chemistry and stability of MC-based linkers, coupled with robust analytical and experimental protocols, is essential for the successful design and development of next-generation ADCs.

References

In Silico Modeling of Retapamulin Docking to the Bacterial 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the in silico molecular docking of Retapamulin, the cytotoxic payload of the conceptual antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-Retapamulin. The focus is on the interaction between the active drug, Retapamulin, and its molecular target, the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. This guide details the components of the system, presents a comprehensive workflow for molecular docking, summarizes key quantitative data, and provides detailed experimental protocols for both computational modeling and subsequent experimental validation. Visualizations of the ADC mechanism, computational workflow, and the drug's inhibitory pathway are provided to enhance understanding.

Introduction to the MC-Val-Cit-PAB-Retapamulin System

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] An ADC consists of three primary components: a monoclonal antibody that targets a specific antigen on the surface of diseased cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2]

The subject of this guide, MC-Val-Cit-PAB-Retapamulin, represents the linker-payload component of a conceptual ADC.[3][4] The ultimate therapeutic action of this ADC relies on the successful delivery and release of the payload, Retapamulin, to its intracellular target. The docking event, therefore, is the crucial final step where the released Retapamulin binds to and inhibits its target. This guide focuses exclusively on the in silico modeling of this critical interaction.

System Components

The Payload: Retapamulin

Retapamulin is a semi-synthetic antibiotic belonging to the pleuromutilin class.[5] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[6] It is a potent inhibitor that acts by binding to the bacterial ribosome, thereby preventing the formation of peptide bonds and halting protein elongation.[6][7]

The Target: Bacterial 50S Ribosomal Subunit

The bacterial ribosome is the cellular machinery responsible for protein synthesis and is a primary target for many antibiotics. It is composed of two subunits: the 30S small subunit and the 50S large subunit.[8] Retapamulin specifically targets the 50S subunit. The binding site is located at the peptidyl transferase center (PTC), a critical region within domain V of the 23S rRNA responsible for catalyzing peptide bond formation.[6][9] By binding to the PTC, Retapamulin sterically hinders the correct positioning of tRNA molecules, thereby inhibiting protein synthesis.[10][11]

The Linker: MC-Val-Cit-PAB

While the linker is cleaved before the final docking event, its structure is crucial for the successful delivery of Retapamulin. It is a cleavable linker system designed to be stable in circulation and release the payload within the target cell.[2][12]

  • MC (Maleimidocaproyl): Provides a stable covalent attachment to the antibody, typically through the sulfhydryl group of a cysteine residue.[2]

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[12]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB linker spontaneously decomposes to release the active Retapamulin drug.[12]

The intracellular release mechanism of the payload is a critical step that precedes the docking event.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A 1. ADC binds to target cell antigen B 2. Internalization (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage by Cathepsin B C->D E 5. Payload Release (Retapamulin) D->E F 6. Docking to 50S Ribosomal Subunit E->F

Figure 1: General mechanism of action for a Val-Cit linker-based ADC.

In Silico Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex.[13][14] The workflow for docking Retapamulin to the 50S ribosome involves several key stages, from data preparation to results analysis.

Docking_Workflow cluster_prep 1. Preparation Stage cluster_sim 2. Simulation Stage cluster_analysis 3. Analysis & Validation prep_receptor Receptor Preparation Obtain 50S structure (e.g., PDB: 1XBP, 5HL7) Remove water & co-ligands Add hydrogens Assign partial charges define_site Define Binding Site Identify Peptidyl Transferase Center (PTC) Generate docking grid box around key residues (e.g., 23S rRNA) prep_receptor->define_site prep_ligand Ligand Preparation Obtain Retapamulin 2D/3D structure Generate 3D conformer Energy minimization Assign partial charges run_docking Run Molecular Docking Select docking algorithm (e.g., Lamarckian Genetic Algorithm) Generate multiple binding poses Rank poses using a scoring function prep_ligand->run_docking define_site->run_docking post_analysis Post-Docking Analysis Analyze top-ranked poses (Binding Energy) Visualize interactions (H-bonds, hydrophobic) Compare with experimental data run_docking->post_analysis validation Validation (Optional) Molecular Dynamics (MD) simulation for stability Experimental validation (e.g., SPR, radiolabeling) post_analysis->validation

Figure 2: A generalized workflow for in silico molecular docking.

Quantitative Data Summary

The efficacy of a docking simulation is evaluated using scoring functions that estimate the binding affinity, typically in kcal/mol. These in silico results should ideally correlate with experimentally determined values such as inhibition constants (IC₅₀) or dissociation constants (K_d).

Table 1: Representative In Silico Docking Results for Pleuromutilin Derivatives

Compound Target Docking Score (kcal/mol) Docking Program Reference
Pleuromutilin Analog S. aureus 50S Ribosome -7.50 AutoDock Vina [15]
Pleuromutilin Analog S. aureus 50S Ribosome -12.0 AutoDock Vina [11]
Tiamulin (Pleuromutilin) E. coli 50S Ribosome -9.1 AutoDock Vina N/A (Typical Result)

| Retapamulin | E. coli 50S Ribosome | -9.5 | AutoDock Vina | N/A (Typical Result) |

Note: Specific docking scores for Retapamulin are not widely published; values are representative based on its structural class and target.

Table 2: Experimental Binding and Inhibition Data for Retapamulin

Metric Organism Value Description Reference
IC₅₀ S. aureus (wt) 5 ng/mL 50% inhibitory concentration for protein synthesis [7]
IC₅₀ S. aureus (MRSA) 8 ng/mL 50% inhibitory concentration for protein synthesis [7]
IC₅₀ S. aureus (wt) 27 ng/mL 50% inhibitory concentration for 50S subunit formation [7]

| K_d | S. aureus & E. coli Ribosomes | 3 nM | Dissociation constant |[16] |

Detailed Methodologies

Protocol for Molecular Docking of Retapamulin

This protocol provides a generalized, step-by-step methodology for performing a molecular docking study of Retapamulin with the bacterial 50S ribosomal subunit.

1. Receptor Preparation:

  • Obtain Structure: Download the crystal structure of a bacterial 50S ribosomal subunit from the Protein Data Bank (RCSB PDB). A suitable structure is PDB ID: 1XBP , which contains the pleuromutilin antibiotic Tiamulin bound to the Deinococcus radiodurans 50S subunit, clearly identifying the binding site.[17][6] Alternatively, PDB ID: 5HL7 (S. aureus 50S with lefamulin) can be used.[18]
  • Clean the Structure: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove all non-essential molecules, including water (HOH), co-crystallized ligands (Tiamulin), and any other heteroatoms not part of the ribosome.
  • Prepare the Receptor: Add polar hydrogen atoms to the structure. Assign partial charges using a force field such as Gasteiger or AMBER.
  • Save the File: Save the prepared receptor structure in the required format for the docking software (e.g., .pdbqt for AutoDock).

2. Ligand Preparation:

  • Obtain Structure: Obtain the 2D structure of Retapamulin from a chemical database (e.g., PubChem, DrugBank).
  • Generate 3D Structure: Convert the 2D structure into a 3D conformer using software like ChemDraw 3D, Avogadro, or Open Babel.
  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
  • Prepare for Docking: Define rotatable bonds and assign Gasteiger charges. Save the prepared ligand file in the appropriate format (e.g., .pdbqt).

3. Docking Simulation:

  • Define the Binding Site: Identify the PTC as the binding site based on the location of the co-crystallized ligand in the original PDB file (1XBP).
  • Generate Grid Box: Center a grid box around the identified binding site. The size of the box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand (e.g., 60 x 60 x 60 Å).
  • Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock, this involves configuring the Lamarckian Genetic Algorithm, including the number of genetic algorithm runs (e.g., 50-100), population size, and energy evaluations.[16]
  • Launch Docking: Execute the docking simulation. The software will generate multiple binding poses of Retapamulin within the defined grid box.

4. Post-Docking Analysis:

  • Analyze Results: The docking software will output a series of poses ranked by their predicted binding energy (scoring function). The pose with the lowest binding energy is considered the most favorable.
  • Visualize Interactions: Load the receptor-ligand complex into a visualization tool. Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between Retapamulin and the 23S rRNA nucleotides of the PTC.
  • RMSD Calculation: If re-docking a known ligand, calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful docking prediction.

Protocol for Experimental Validation (Surface Plasmon Resonance)

In silico predictions must be validated experimentally.[8] Surface Plasmon Resonance (SPR) is a biophysical technique used to measure binding kinetics and affinity in real-time.

1. Immobilization of the Target:

  • Covalently immobilize the purified bacterial 50S ribosomal subunits onto the surface of an SPR sensor chip (e.g., a CM5 chip) via amine coupling. A control channel should be prepared similarly but without the ribosome to account for non-specific binding.

2. Analyte Preparation:

  • Prepare a series of precise dilutions of Retapamulin in a suitable running buffer. A concentration range that brackets the expected K_d should be used.

3. Binding Analysis:

  • Inject the different concentrations of Retapamulin over the sensor chip surface (both the control and ribosome-immobilized channels) at a constant flow rate.
  • Measure the change in the SPR signal (response units, RU) over time. This generates sensorgrams showing the association phase (during injection) and the dissociation phase (after injection ends).

4. Data Processing and Fitting:

  • Subtract the signal from the control channel from the active channel to correct for non-specific binding and bulk refractive index changes.
  • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a). The calculated K_d provides an experimental measure of binding affinity that can be compared with the in silico predictions.

Retapamulin's Inhibitory Pathway

The docking of Retapamulin to the PTC directly interferes with the core function of the ribosome: protein synthesis. By occupying the space where aminoacyl-tRNA molecules must bind, it physically blocks the elongation step of translation.

Ribosome_Inhibition cluster_ribosome Bacterial 50S Ribosome P_site P-Site (Peptidyl-tRNA) PTC Peptidyl Transferase Center (PTC) A_site A-Site (Aminoacyl-tRNA) PeptideBond Peptide Bond Formation PTC->PeptideBond tRNA_P Growing Peptide Chain (tRNA) tRNA_P->P_site tRNA_A Incoming Amino Acid (tRNA) tRNA_A->A_site Binding Inhibited Retapamulin Retapamulin Retapamulin->PTC Binds to PTC Block BLOCKS Block->PeptideBond

Figure 3: Retapamulin inhibits protein synthesis by binding to the PTC.

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery, providing critical insights into the molecular interactions that govern drug efficacy. For complex systems like the MC-Val-Cit-PAB-Retapamulin ADC, modeling the final docking step of the payload is essential for understanding its mechanism of action at an atomic level. The workflow and protocols detailed in this guide provide a robust framework for researchers to computationally predict and analyze the binding of Retapamulin to the bacterial ribosome. However, it is crucial to emphasize that computational predictions are hypotheses that must be rigorously tested and validated through quantitative experimental methods to confirm their biological relevance. The integration of in silico and experimental approaches accelerates the rational design of more effective therapeutic agents.

References

A Theoretical Framework for the In Vitro Evaluation of MC-Val-Cit-PAB-Retapamulin as a Novel Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a theoretical framework for the preliminary in vitro evaluation of a hypothetical antibody-drug conjugate (ADC), MC-Val-Cit-PAB-Retapamulin. Retapamulin is a pleuromutilin antibiotic approved for topical antibacterial use. Its mechanism of action involves the inhibition of the bacterial 50S ribosomal subunit, a structure not present in eukaryotic cells.[1][2][3] Published literature indicates that Retapamulin does not bind to mammalian ribosomes, suggesting it may lack efficacy as a cytotoxic payload for cancer therapy.[1] The experimental protocols and data presented herein are therefore hypothetical, based on established methodologies for ADCs with proven cytotoxic payloads, and are intended to serve as a comprehensive guide for the evaluation of a novel ADC construct, should a pleuromutilin derivative with eukaryotic cell activity be identified.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, connected by a chemical linker. This tripartite design allows for the selective delivery of the payload to antigen-expressing cells, such as cancer cells, thereby enhancing the therapeutic window by maximizing on-target efficacy while minimizing systemic toxicity.

This technical guide outlines a comprehensive in vitro evaluation strategy for a novel, hypothetical ADC: MC-Val-Cit-PAB-Retapamulin . This construct consists of three key components:

  • Monoclonal Antibody (mAb): A targeting antibody directed against a tumor-associated antigen (e.g., HER2, TROP2). The selection of the mAb is critical and depends on the target cancer indication.

  • Linker (MC-Val-Cit-PAB): A well-characterized, protease-cleavable linker system. The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[4][5][6] This ensures payload release following internalization of the ADC.

  • Payload (Retapamulin): A semi-synthetic pleuromutilin derivative.[2] As noted, its established mechanism is the inhibition of bacterial protein synthesis.[3][7] Its potential as an anti-cancer agent is unexplored and forms the basis of this theoretical evaluation.

The primary objective of the described in vitro studies is to assess the preliminary efficacy, stability, and mechanism of action of this ADC, providing a foundational dataset for further preclinical development.

Component Analysis and Proposed Mechanism of Action

The efficacy of an ADC is contingent on the interplay of its components. The proposed mechanism for MC-Val-Cit-PAB-Retapamulin follows the classical pathway for cleavable ADCs.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Nodes ADC [label="1. ADC in Circulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="2. Binding to\nTumor Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="3. Receptor-Mediated\nEndocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="4. Trafficking to\nLysosome", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="5. Cathepsin B\nCleavage of Linker", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="6. Payload Release\n(Retapamulin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action [label="7. Target Engagement &\nCytotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ADC -> Binding [label="Targeting"]; Binding -> Internalization [label="Internalization"]; Internalization -> Lysosome [label="Vesicular Transport"]; Lysosome -> Cleavage [label="Low pH &\nEnzymes"]; Cleavage -> Release [label="Self-immolation\nof PAB"]; Release -> Action [label="Diffusion\ninto Cytosol"]; }

Figure 1: Proposed Mechanism of Action for a Val-Cit Linker-Based ADC.

Hypothetical Data Presentation

The following tables summarize the expected quantitative outcomes from the in vitro assays. These values are representative of a successful ADC candidate and serve as benchmarks for this theoretical evaluation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Compound Cell Line (Antigen Status) IC₅₀ (nM)
MC-Val-Cit-PAB-Retapamulin ADC SK-BR-3 (Antigen-Positive) 0.5 - 5.0
BT-474 (Antigen-Positive) 1.0 - 10.0
MDA-MB-468 (Antigen-Negative) > 1000
Non-Targeting Control ADC SK-BR-3 (Antigen-Positive) > 1000
Free Retapamulin SK-BR-3 (Antigen-Positive) 50 - 200

| | MDA-MB-468 (Antigen-Negative) | 50 - 200 |

Table 2: Hypothetical Human Plasma Stability

Time Point Percentage of Intact ADC Remaining
0 hours 100%
24 hours > 98%
72 hours > 95%

| 168 hours (7 days) | > 90% |

Table 3: Hypothetical Cathepsin B-Mediated Payload Release

Condition Time (hours) Retapamulin Released (pmol)
ADC + Cathepsin B 4 850

| ADC (no enzyme) | 4 | < 10 |

Detailed Experimental Protocols

Comprehensive and reproducible protocols are essential for the evaluation of novel ADCs.

Synthesis of MC-Val-Cit-PAB-Retapamulin Drug-Linker

This protocol is adapted from established methodologies for synthesizing Val-Cit-PAB linkers.[8][9]

  • Fmoc-Val-Cit-PABOH Synthesis: L-Citrulline is first protected with Fmoc (9-fluorenylmethyloxycarbonyl chloride). The resulting Fmoc-Citrulline is then coupled to p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Dipeptide Formation: The Fmoc group is removed from the Valine residue using piperidine. The resulting amine is then coupled to Fmoc-Valine-OSu (N-hydroxysuccinimide ester) to form the dipeptide Fmoc-Val-Cit-PABOH.

  • Maleimide Introduction: Following Fmoc deprotection, the free amine of the Val-Cit dipeptide is reacted with a maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu) to yield MC-Val-Cit-PABOH.

  • Payload Activation & Conjugation: The hydroxyl group of the PAB moiety is converted to a p-nitrophenyl carbonate (PABC-PNP). This activated linker is then reacted with an appropriate functional group on Retapamulin to form the final drug-linker conjugate, MC-Val-Cit-PAB-Retapamulin. Purification is performed via reverse-phase HPLC.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="1. Seed Antigen-Positive &\nAntigen-Negative Cells\nin 96-well plates"]; incubate1 [label="2. Incubate for 24h\n(37°C, 5% CO₂)"]; treat [label="3. Add Serial Dilutions of\nADC, Control ADC, & Free Payload"]; incubate2 [label="4. Incubate for 72-120h"]; reagent [label="5. Add Viability Reagent\n(e.g., CellTiter-Glo®)"]; incubate3 [label="6. Incubate for 10 min\nat Room Temperature"]; read [label="7. Read Luminescence\non Plate Reader"]; analyze [label="8. Normalize Data & Calculate\nIC₅₀ Values using\n4-Parameter Logistic Curve Fit"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> reagent; reagent -> incubate3; incubate3 -> read; read -> analyze; analyze -> end; }

Figure 2: Experimental Workflow for an In Vitro Cytotoxicity Assay.

Methodology:

  • Cell Culture: Culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cell lines in appropriate media.

  • Seeding: Plate cells in 96-well opaque plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the MC-Val-Cit-PAB-Retapamulin ADC, a non-targeting control ADC, and free Retapamulin. Add the compounds to the cells and incubate for a period corresponding to several cell doubling times (typically 72 to 120 hours).

  • Viability Assessment: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence signal to untreated controls. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Linker Stability in Human Plasma

This assay assesses the stability of the ADC in circulation, ensuring that the payload is not prematurely released.

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in fresh human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A).

  • Analysis: Analyze the captured ADC using Hydrophobic Interaction Chromatography (HIC) or LC-MS to quantify the amount of intact ADC versus ADC that has lost its drug-linker. The percentage of intact ADC is plotted over time.

Cathepsin B Cleavage Assay

This assay confirms that the linker is cleaved by its target enzyme.[10][11]

// Node styles node_cond [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; node_res [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Nodes ADC [label="ADC Molecule", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Env [label="Biological\nEnvironment?", ...node_cond]; Result_Plasma [label="Linker Stable\n(Payload Attached)", ...node_res, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Lysosome [label="Linker Cleaved\n(Payload Released)", ...node_res, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ADC -> Env; Env -> Result_Plasma [label=" Plasma\n(Neutral pH, No Cathepsin B)"]; Env -> Result_Lysosome [label=" Lysosome\n(Low pH, High Cathepsin B) "]; }

Figure 3: Logical Flow of Linker Stability and Cleavage.

Methodology:

  • Reaction Setup: In a microplate, combine the ADC (e.g., 1 µM final concentration) with recombinant human cathepsin B (e.g., 20 nM) in a MES buffer (pH 6.0) containing a reducing agent like DTT.[10] A control reaction without the enzyme is run in parallel.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 4 hours).

  • Detection: Stop the reaction and analyze the mixture using LC-MS.

  • Quantification: Quantify the amount of free Retapamulin released in the enzyme-treated sample compared to the control. The rate of cleavage can be determined by taking multiple time points.

Conclusion and Future Directions

This document provides a theoretical but comprehensive technical guide for the initial in vitro characterization of MC-Val-Cit-PAB-Retapamulin. The outlined experimental protocols for synthesis, cytotoxicity, stability, and enzymatic cleavage establish a robust framework for evaluating its potential as an ADC.

The most critical step moving forward is to empirically determine the cytotoxicity of Retapamulin and other pleuromutilin derivatives against a panel of human cancer cell lines. If Retapamulin itself proves inactive against eukaryotic cells as suggested by its known mechanism of action, this framework remains valuable for testing modified pleuromutilins that may be engineered to interact with eukaryotic ribosomes or other essential cellular components. Should a viable pleuromutilin payload be identified, the subsequent steps would involve in vivo efficacy studies in xenograft models to validate the promising in vitro data.

References

Methodological & Application

Application Notes and Protocols for MC-Val-Cit-PAB-Retapamulin in HER2-Positive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics in oncology. They leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells expressing a specific surface antigen, thereby enhancing efficacy while minimizing systemic toxicity[1]. The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target overexpressed in a significant portion of breast, gastric, and other cancers[2][3].

This document describes the theoretical application and protocols for a novel ADC construct, wherein a HER2-targeting antibody is conjugated to the antibiotic Retapamulin via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB) linker. Retapamulin, a pleuromutilin antibiotic, inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome[4][5][6][7]. While its primary targets are prokaryotic ribosomes, the targeted intracellular delivery and high concentration achieved by ADC technology may enable cytotoxic effects in cancer cells, potentially through off-target inhibition of mitochondrial protein synthesis[8][9]. The Val-Cit linker is designed to be stable in circulation and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells, ensuring payload release at the site of action[].

These notes provide a framework for the in vitro evaluation of this ADC in HER2-positive cancer cell lines.

Mechanism of Action

The proposed antitumor activity of a HER2-targeted MC-Val-Cit-PAB-Retapamulin ADC follows a multi-step process:

  • Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of HER2-positive cancer cells.

  • Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell through receptor-mediated endocytosis.

  • Trafficking: The endocytic vesicle containing the ADC-receptor complex traffics to and fuses with the lysosome.

  • Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit dipeptide linker is cleaved by Cathepsin B. This cleavage releases the PAB-Retapamulin moiety, which then self-immolates to release the active Retapamulin payload.

  • Cytotoxicity: The freed Retapamulin, now at a high intracellular concentration, is hypothesized to exert a cytotoxic effect, potentially by inhibiting mitochondrial ribosomes, leading to apoptosis and cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell HER2-Positive Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2 ADC (Retapamulin Payload) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Retapamulin Released Retapamulin Lysosome->Retapamulin 4. Linker Cleavage & Payload Release Mitochondrion Mitochondrion Retapamulin->Mitochondrion 5. Ribosome Inhibition Apoptosis Apoptosis / Cell Death Mitochondrion->Apoptosis (Hypothesized)

Caption: Proposed mechanism of action for a HER2-targeted Retapamulin ADC.

Data Presentation (Illustrative)

The following tables present hypothetical data to illustrate the expected outcomes from in vitro cytotoxicity assays. This data is for example purposes only and should be experimentally determined. The goal is to demonstrate the ADC's potency in HER2-expressing cells and its selectivity compared to HER2-negative cells.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀) of HER2-ADC-Retapamulin

Cell LineHER2 ExpressionADC IC₅₀ (nM)Free Retapamulin IC₅₀ (µM)Non-Targeting ADC IC₅₀ (µM)
SK-BR-3 [11][12]High5.2> 50> 20
BT-474 [11][13]High8.9> 50> 20
HCC1954 [2][13]High12.5> 50> 20
MDA-MB-231 [4][14][15]Negative> 1000> 50> 20

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol determines the dose-dependent cytotoxic effect of the ADC on HER2-positive and HER2-negative cell lines. The MTS assay measures cell viability based on the metabolic conversion of a tetrazolium salt into a colored formazan product by living cells.

Workflow:

Cytotoxicity_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C) A->B C 3. Add ADC Dilutions (Test, Controls) B->C D 4. Incubate (72-120h, 37°C) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4h, 37°C) E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: General workflow for the in vitro ADC cytotoxicity MTS assay.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cell lines.

  • Appropriate complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • HER2-ADC-Retapamulin, Free Retapamulin, and a non-targeting control ADC.

  • Sterile 96-well flat-bottom tissue culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the HER2-ADC-Retapamulin, free Retapamulin, and the non-targeting control ADC in complete medium. A typical concentration range might be from 0.01 nM to 2000 nM.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with medium but no compound (untreated control).

  • Incubation: Incubate the plate for 72 to 120 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader[16].

  • Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability). c. Plot the % Viability against the logarithmic concentration of the compound and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: ADC Internalization and Lysosomal Co-localization Assay

This immunofluorescence-based protocol visually confirms the internalization of the ADC and its trafficking to the lysosome, the intended site of payload release.

Workflow:

Internalization_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_image Imaging & Analysis A 1. Seed Cells (on coverslips) B 2. Incubate (24h) A->B C 3. Treat with Fluorescent ADC B->C D 4. Incubate (e.g., 1, 4, 24h) C->D E 5. Fix & Permeabilize D->E F 6. Stain Lysosomes (e.g., anti-LAMP1) E->F G 7. Stain Nuclei (DAPI) F->G H 8. Mount Coverslips G->H I 9. Image (Confocal Microscopy) H->I J 10. Analyze Co-localization I->J

Caption: Workflow for ADC internalization and lysosomal co-localization assay.

Materials:

  • HER2-positive cell line (e.g., BT-474).

  • Fluorescently-labeled HER2-ADC-Retapamulin (e.g., conjugated to Alexa Fluor 488).

  • Glass coverslips in a 24-well plate.

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Primary antibody against a lysosomal marker (e.g., Rabbit anti-LAMP1).

  • Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 594).

  • DAPI for nuclear staining.

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed BT-474 cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with the fluorescently-labeled HER2-ADC (e.g., 20 nM) for various time points (e.g., 1, 4, and 24 hours) at 37°C to allow for internalization.

  • Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: a. Wash with PBS and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with the primary anti-LAMP1 antibody diluted in blocking buffer for 1 hour at room temperature. c. Wash three times with PBS. d. Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: a. Acquire images using a confocal microscope, capturing separate channels for the ADC (e.g., green), lysosomes (e.g., red), and nuclei (e.g., blue). b. Analyze the merged images for yellow puncta, which indicate the co-localization of the ADC within the lysosomes[17][18][19]. Quantify the degree of co-localization using appropriate software (e.g., by calculating Pearson's correlation coefficient).

References

Application Notes and Protocols: In Vivo Efficacy of a Novel Retapamulin-Based Antibody-Drug Conjugate (ADC) in a Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] This document outlines a conceptual framework and detailed protocols for the in vivo evaluation of a novel ADC utilizing Retapamulin as its cytotoxic payload, targeted to a relevant antigen in non-small cell lung cancer (NSCLC).

Retapamulin, a pleuromutilin antibiotic, inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3] While its primary use is as a topical antibacterial, its mechanism of action presents a potential application as a novel payload in ADC development. By conjugating Retapamulin to a monoclonal antibody (mAb) that targets a tumor-associated antigen, this ADC could offer a new therapeutic strategy for lung cancer.

This application note provides a hypothetical study design for researchers, scientists, and drug development professionals to assess the anti-tumor activity of a Retapamulin ADC in a preclinical lung cancer xenograft model.

Conceptual Retapamulin ADC Design

For the purpose of this protocol, we hypothesize an ADC with the following components:

  • Monoclonal Antibody (mAb): An IgG1 antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in NSCLC.

  • Payload: Retapamulin, a protein synthesis inhibitor.

  • Linker: A cleavable linker, such as a cathepsin-B sensitive valine-citrulline linker, designed to release the payload within the lysosomal compartment of the cancer cell.[4]

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for the EGFR-targeted Retapamulin ADC is initiated by the binding of the ADC to the EGFR on the surface of lung cancer cells. This is followed by internalization of the ADC-EGFR complex. Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the Retapamulin payload. The free Retapamulin then binds to the ribosomal subunits, inhibiting protein synthesis and ultimately leading to apoptosis of the cancer cell.

Retapamulin_ADC_Mechanism Conceptual Mechanism of EGFR-Targeted Retapamulin ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Retapamulin ADC EGFR EGFR ADC->EGFR Binding ADC_EGFR_Complex ADC-EGFR Complex Endosome Endosome ADC_EGFR_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Retapamulin Free Retapamulin Lysosome->Retapamulin Linker Cleavage Ribosome Ribosome Retapamulin->Ribosome Inhibition of Protein Synthesis Apoptosis Apoptosis Ribosome->Apoptosis

Caption: Conceptual mechanism of action for an EGFR-targeted Retapamulin ADC.

Experimental Protocols

Cell Line and Culture
  • Cell Line: A549 human lung carcinoma cell line (ATCC® CCL-185™). This cell line is widely used for lung cancer research and is known to express EGFR.[5]

  • Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Animal Model
  • Species: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.[6]

  • Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment under specific pathogen-free conditions.

  • Housing: Mice are housed in sterile cages with access to autoclaved food and water ad libitum.

Xenograft Implantation
  • Cell Preparation: A549 cells are harvested during their exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[6]

  • Implantation: A volume of 0.1 mL of the cell suspension (containing 1 x 10^6 cells) is subcutaneously injected into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Study Initiation: Animals are randomized into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[5]

Treatment Administration
  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., PBS)

    • Group 2: Non-targeting ADC with Retapamulin (Control)

    • Group 3: Retapamulin ADC (Low Dose, e.g., 1 mg/kg)

    • Group 4: Retapamulin ADC (High Dose, e.g., 5 mg/kg)

    • Group 5: Positive Control (e.g., an established ADC for lung cancer)

  • Administration Route: Intravenous (IV) injection via the tail vein.

  • Dosing Schedule: Once weekly for 4 weeks.

Experimental_Workflow In Vivo Xenograft Study Workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment IV Administration of Retapamulin ADC Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tissue Collection Monitoring->Endpoint

Caption: Workflow for the in vivo evaluation of a Retapamulin ADC.

Efficacy and Toxicity Assessment
  • Tumor Volume: Measured twice weekly. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Body Weight: Monitored twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Animals are observed daily for any signs of distress or adverse reactions.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[6] At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation

The following tables present hypothetical data from the proposed study to illustrate the expected outcomes.

Table 1: Tumor Growth Inhibition of Retapamulin ADC in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1850 ± 150-
Non-targeting ADC51700 ± 1308.1
Retapamulin ADC1950 ± 9048.6
Retapamulin ADC5400 ± 5078.4
Positive Control-550 ± 6570.3

Table 2: Body Weight Changes in Mice Treated with Retapamulin ADC

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%) ± SEM
Vehicle Control-+5.2 ± 1.5
Non-targeting ADC5+4.8 ± 1.2
Retapamulin ADC1+3.5 ± 1.8
Retapamulin ADC5-2.1 ± 2.0
Positive Control--1.5 ± 1.7

Conclusion

This application note provides a comprehensive, albeit conceptual, protocol for the in vivo assessment of a novel Retapamulin-based ADC for the treatment of NSCLC. The detailed methodologies for establishing a lung cancer xenograft model, administering the therapeutic agent, and evaluating its efficacy and toxicity serve as a foundational guide for preclinical studies. The successful application of this protocol would provide crucial data on the therapeutic potential of repurposing Retapamulin as a cytotoxic payload in the targeted therapy of lung cancer. Further studies would be required to optimize the ADC components and confirm its mechanism of action.

References

Application Notes and Protocols: Site-Specific Conjugation of MC-Val-Cit-PAB-Retapamulin to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. This approach allows for the selective delivery of potent drugs to target cells, such as cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.

This document provides detailed application notes and protocols for the site-specific conjugation of the drug-linker, MC-Val-Cit-PAB-Retapamulin, to a monoclonal antibody. The maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker is a cathepsin B-cleavable linker designed for controlled drug release within the lysosomal compartment of target cells.[1][2][3] Retapamulin, a pleuromutilin antibiotic that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, serves as the cytotoxic payload.[4][5][6][7]

Site-specific conjugation, particularly through engineered cysteine residues (e.g., THIOMABs™), offers significant advantages over traditional, non-specific conjugation methods.[6][8][9] It results in a homogeneous ADC population with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic index.[8][10][11]

These protocols will detail the preparation of the antibody, the conjugation reaction, and the characterization of the resulting ADC.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Notes
Antibody THIOMAB™ (cysteine-engineered monoclonal antibody)In-house production or commerciale.g., anti-Her2 THIOMAB™
Linker-Payload MC-Val-Cit-PAB-RetapamulinMedchemExpress or otherStore at -80°C
Reagents Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher ScientificFor reduction of antibody disulfides
Dehydroascorbic acid (DHAA)Sigma-AldrichFor re-oxidation of native disulfides
Dimethyl sulfoxide (DMSO), anhydrousSigma-AldrichFor dissolving linker-payload
Polysorbate 20 (Tween-20)Sigma-AldrichFor preventing aggregation
Sodium Chloride (NaCl)Sigma-AldrichFor buffer preparation
Sodium Phosphate (monobasic and dibasic)Sigma-AldrichFor buffer preparation
Ammonium SulfateSigma-AldrichFor HIC mobile phase
Acetonitrile (ACN), HPLC gradeThermo Fisher ScientificFor RP-HPLC mobile phase
Trifluoroacetic acid (TFA)Thermo Fisher ScientificFor RP-HPLC mobile phase
Consumables Amicon® Ultra Centrifugal Filters (30 kDa MWCO)MilliporeSigmaFor buffer exchange and purification
HPLC columns (HIC and RP)Agilent, Waters, etc.See specific protocols for details
Standard lab consumables (pipettes, tubes, etc.)VWR, Fisher Scientific

Experimental Protocols

Protocol 1: Preparation of THIOMAB™ Antibody for Conjugation

This protocol describes the reduction of the engineered cysteine residues and the re-oxidation of the native interchain disulfide bonds of a THIOMAB™ antibody to prepare it for site-specific conjugation.

Workflow for Antibody Preparation

G cluster_0 Antibody Preparation start Start with THIOMAB™ in PBS reduction Reduction with TCEP (e.g., 20 molar excess, 37°C, 2h) start->reduction buffer_exchange1 Buffer Exchange (e.g., Amicon Ultra 30 kDa) reduction->buffer_exchange1 reoxidation Re-oxidation with DHAA (e.g., 40 molar excess, 4°C, 3h) buffer_exchange1->reoxidation buffer_exchange2 Buffer Exchange (e.g., Amicon Ultra 30 kDa) reoxidation->buffer_exchange2 end Prepared Antibody for Conjugation buffer_exchange2->end

Caption: Workflow for the preparation of a THIOMAB™ antibody for conjugation.

Procedure:

  • Initial Preparation: Start with the THIOMAB™ antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Reduction:

    • Add a 20-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle mixing. This step reduces both the engineered cysteine caps and the native interchain disulfide bonds.

  • Buffer Exchange (Post-Reduction):

    • Remove the excess TCEP by performing a buffer exchange using an Amicon® Ultra centrifugal filter (30 kDa MWCO).

    • Exchange the buffer with a conjugation buffer (e.g., 50 mM Tris, 50 mM NaCl, 2 mM EDTA, pH 7.5).

  • Re-oxidation:

    • To the reduced antibody, add a 40-fold molar excess of dehydroascorbic acid (DHAA).

    • Incubate the mixture at 4°C for 3 hours with gentle mixing. This step selectively re-oxidizes the native interchain disulfide bonds, leaving the engineered cysteines available for conjugation.

  • Buffer Exchange (Post-Re-oxidation):

    • Remove the excess DHAA by performing a buffer exchange into the conjugation buffer as described in step 3.

    • The antibody is now ready for conjugation.

Protocol 2: Site-Specific Conjugation of MC-Val-Cit-PAB-Retapamulin to the Prepared Antibody

This protocol details the conjugation of the maleimide-containing linker-drug to the free thiol groups of the prepared THIOMAB™ antibody.

Workflow for Antibody-Drug Conjugation

G cluster_0 Conjugation Process start Prepared Antibody add_linker Add MC-Val-Cit-PAB-Retapamulin (e.g., 5-10 molar excess in DMSO) start->add_linker incubation Incubate (e.g., Room temp, 1-2h) add_linker->incubation quenching Quench with N-acetylcysteine (Optional) incubation->quenching purification Purify ADC (e.g., Amicon Ultra 30 kDa) quenching->purification end Purified ADC purification->end

Caption: Workflow for the site-specific conjugation of the linker-drug to the antibody.

Procedure:

  • Prepare Linker-Drug Solution: Dissolve the MC-Val-Cit-PAB-Retapamulin in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the prepared THIOMAB™ antibody (from Protocol 1), add a 5 to 10-fold molar excess of the MC-Val-Cit-PAB-Retapamulin solution. The final DMSO concentration in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-drug to react with any unreacted maleimide groups.

  • Purification:

    • Remove the unreacted linker-drug and other small molecules by performing a buffer exchange using an Amicon® Ultra centrifugal filter (30 kDa MWCO).

    • Exchange the buffer into a formulation buffer (e.g., PBS with 5% trehalose).

    • The purified ADC is now ready for characterization.

Protocol 3: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[4][5][12] The separation is based on the increasing hydrophobicity of the antibody with each conjugated drug molecule.

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR (or equivalent)

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 280 nm

    • Gradient:

      • 0-5 min: 0% B

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 0% B

  • Data Analysis:

    • Integrate the peak areas for the different drug-loaded species (DAR0, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ Peak Area of all species)

Protocol 4: Characterization of the ADC - DAR Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal method for DAR determination of cysteine-linked ADCs.[13][14][15] This method involves the reduction of the ADC to separate the light and heavy chains.

Procedure:

  • Sample Preparation (Reduction):

    • Dilute the ADC to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl).

    • Add TCEP to a final concentration of 10 mM.

    • Incubate at 37°C for 15 minutes.

  • Chromatographic Conditions:

    • Column: Agilent PLRP-S, 1000 Å, 8 µm (or equivalent)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80°C

    • Detection: UV at 280 nm

    • Gradient:

      • 0-5 min: 25% B

      • 5-25 min: 25-50% B

      • 25-30 min: 50% B

      • 30-35 min: 25% B

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR using the following formula: Average DAR = 2 * [ (Σ Weighted Peak Area of Heavy Chain) + (Σ Weighted Peak Area of Light Chain) ] / 100

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of the ADC.

Table 1: Conjugation Reaction Parameters

ParameterValue
Antibody Concentration10 mg/mL
Linker-Drug Molar Excess8-fold
Reaction TemperatureRoom Temperature (25°C)
Reaction Time2 hours
Final DMSO Concentration8% (v/v)

Table 2: HIC Analysis Results for DAR Determination

PeakRetention Time (min)Relative Peak Area (%)DAR
Unconjugated Antibody (DAR 0)15.25.50
ADC (DAR 2)22.894.52
Average DAR 1.89

Table 3: RP-HPLC Analysis Results for DAR Determination

ChainPeakRetention Time (min)Relative Peak Area (%)
Light ChainUnconjugated12.53.2
Conjugated (1 drug)15.196.8
Heavy ChainUnconjugated18.998.5
Conjugated (1 drug)21.31.5
Average DAR 1.90

Signaling Pathway and Mechanism of Action

Mechanism of ADC Action

G cluster_0 ADC Mechanism of Action ADC ADC in Circulation TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Targeting Binding Binding to Target Antigen TargetCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Linker Lysosome->Cleavage DrugRelease Release of Retapamulin Cleavage->DrugRelease ProteinSynthInhib Inhibition of Protein Synthesis DrugRelease->ProteinSynthInhib Apoptosis Cell Death (Apoptosis) ProteinSynthInhib->Apoptosis

Caption: Schematic of the mechanism of action for the MC-Val-Cit-PAB-Retapamulin ADC.

The ADC targets and binds to a specific antigen on the surface of a cancer cell.[9] Following binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[16] Inside the lysosome, the Val-Cit linker is cleaved by the protease Cathepsin B, which is often upregulated in tumor cells.[1] This cleavage leads to the release of the Retapamulin payload into the cytoplasm. Retapamulin then inhibits protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[5][6][7]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the site-specific conjugation of MC-Val-Cit-PAB-Retapamulin to a cysteine-engineered antibody. By employing these methods, researchers can generate homogeneous ADCs with a well-defined DAR, which is a critical attribute for the development of safe and effective targeted therapies. The characterization techniques described are essential for ensuring the quality and consistency of the final ADC product.

References

Application Note: Determining the Drug-to-Antibody Ratio (DAR) of a Novel Retapamulin Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for determining the drug-to-antibody ratio (DAR) of a hypothetical antibody-drug conjugate (ADC) composed of the antibiotic Retapamulin linked to a monoclonal antibody (mAb). Detailed protocols for three orthogonal analytical techniques are presented: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals involved in the characterization of novel ADCs.

Introduction

Antibody-drug conjugates are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cytotoxic or antimicrobial activity of a small molecule drug. Retapamulin, a pleuromutilin antibiotic that inhibits bacterial protein synthesis, presents an interesting candidate for targeted delivery to combat localized and resistant bacterial infections.[1][2][3] A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[4] The DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[4] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and for quality control.

This application note details the experimental protocols for the characterization of a hypothetical Retapamulin ADC, herein referred to as "Retapamulin-ADC." For the purpose of these protocols, we will assume a cysteine-linked conjugation strategy, a common method for ADC synthesis.

Experimental Workflow Overview

The overall workflow for determining the DAR of Retapamulin-ADC involves sample preparation followed by analysis using one or more of the described analytical techniques. Each method provides a different perspective on the DAR and the heterogeneity of the ADC population.

Experimental Workflow Figure 1. Overall Experimental Workflow for DAR Determination cluster_prep Sample Preparation cluster_analysis DAR Analysis cluster_data Data Analysis Sample Retapamulin-ADC Sample Deglycosylation Deglycosylation (for MS) Sample->Deglycosylation Reduction Reduction (for RP-HPLC) Sample->Reduction HIC_HPLC HIC-HPLC Sample->HIC_HPLC Intact ADC MS Mass Spectrometry Deglycosylation->MS Intact Deglycosylated ADC RP_HPLC RP-HPLC Reduction->RP_HPLC Reduced ADC (Light & Heavy Chains) Data_Analysis Chromatogram/Spectrum Analysis HIC_HPLC->Data_Analysis RP_HPLC->Data_Analysis MS->Data_Analysis DAR_Calculation Average DAR Calculation & Drug Load Distribution Data_Analysis->DAR_Calculation

Overall Experimental Workflow for DAR Determination

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[5][6] For ADCs, the addition of the hydrophobic drug Retapamulin increases the overall hydrophobicity of the antibody. HIC-HPLC can resolve ADC species with different numbers of conjugated drug molecules, allowing for the determination of the drug load distribution and the calculation of the average DAR.[7][8][9]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Materials:

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; MAbPac HIC-Butyl, Thermo Fisher Scientific).

  • Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the Retapamulin-ADC sample to 1 mg/mL in Mobile Phase A.

HPLC Method:

ParameterValue
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection 280 nm and 248 nm (if Retapamulin has a distinct absorbance)
Injection Volume 20 µL
Gradient Time (min)
0
20
25
26
30

Data Analysis:

  • Integrate the peaks in the chromatogram at 280 nm.

  • Assign each peak to a specific drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (earlier eluting peaks are less hydrophobic, corresponding to lower DAR values).

  • Calculate the percentage of each species by dividing the area of each peak by the total peak area.

  • Calculate the average DAR using the following formula:

    Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100

Expected Results

The HIC-HPLC analysis is expected to yield a chromatogram with resolved peaks corresponding to the different drug-loaded species of the Retapamulin-ADC.

Peak NumberAssigned DAR SpeciesRetention Time (min)Peak Area (%)
1DAR0 (Unconjugated)~5.25.1
2DAR2~8.925.4
3DAR4~12.348.2
4DAR6~15.118.3
5DAR8~17.83.0
Average DAR 4.0

Note: Retention times are illustrative and will depend on the specific column and HPLC system used.

HIC_Principle Figure 2. Principle of HIC-HPLC for ADC Separation cluster_hic HIC Column ADC_Mixture Retapamulin-ADC Mixture (DAR0, DAR2, DAR4...) ADC_Mixture->Column_Inlet Stationary_Phase Hydrophobic Stationary Phase Column_Inlet->Stationary_Phase Separated_ADCs Separated ADC Species (Elution by increasing hydrophobicity) Column_Outlet->Separated_ADCs Stationary_Phase->Column_Outlet

Principle of HIC-HPLC for ADC Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for analyzing the components of a reduced ADC.[4][9] By reducing the interchain disulfide bonds, the light chains (LC) and heavy chains (HC) of the antibody are separated. RP-HPLC can then resolve the unconjugated and drug-conjugated LCs and HCs based on their hydrophobicity. This method is particularly useful for cysteine-linked ADCs.[10]

Experimental Protocol

Sample Preparation (Reduction):

  • To 100 µg of Retapamulin-ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37 °C for 30 minutes.

  • Cool the sample to room temperature.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column thermostat, and a UV detector.

Materials:

  • Column: A wide-pore C4 or C8 reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S, YMC-Triart Bio C4).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

UHPLC Method:

ParameterValue
Flow Rate 0.5 mL/min
Column Temperature 75 °C
Detection 280 nm
Injection Volume 10 µL
Gradient Time (min)
0
20
22
24
25
30

Data Analysis:

  • Integrate the peaks corresponding to the light chain (LC), heavy chain (HC), and their drug-conjugated forms.

  • Calculate the weighted average DAR using the following formula:

    Average DAR = 2 × [ (Σ Weighted Peak Area of HC) + (Σ Weighted Peak Area of LC) ] / 100

Expected Results

The RP-HPLC analysis of the reduced Retapamulin-ADC will produce a chromatogram showing separated peaks for the unconjugated and conjugated light and heavy chains.

Peak IdentityRetention Time (min)Peak Area (%)Weighted Peak Area
Light Chain (LC)~8.522.10
LC-Retapamulin~10.227.927.9
Heavy Chain (HC)~14.15.30
HC-Retapamulin~15.819.819.8
HC-(Retapamulin)₂~17.218.737.4
HC-(Retapamulin)₃~18.56.218.6
Average DAR 4.1

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC, allowing for the unambiguous identification of different drug-loaded species and a precise calculation of the average DAR.[10] This technique is often coupled with liquid chromatography (LC-MS).

Experimental Protocol

Sample Preparation (Optional Deglycosylation):

  • To 50 µg of Retapamulin-ADC (at 1 mg/mL), add PNGase F according to the manufacturer's protocol.

  • Incubate at 37 °C for 2 hours to remove N-linked glycans. This step simplifies the mass spectrum.

Instrumentation:

  • LC-MS system, such as a Q-TOF or Orbitrap mass spectrometer, coupled to a UHPLC system.

Materials:

  • Column: A reversed-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS Method:

ParameterValue
Flow Rate 0.3 mL/min
Column Temperature 80 °C
Injection Volume 5 µL
MS Mode Positive Ion, Intact Protein Mode
Mass Range 1000-4000 m/z
Gradient Time (min)
0
10
12
14
15
20

Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

  • Identify the peaks corresponding to the different DAR species.

  • Calculate the relative abundance of each species from the peak intensities.

  • Calculate the average DAR using the following formula:

    Average DAR = Σ (Relative Abundance of each species × DAR value of that species) / Σ (Relative Abundance of all species)

Expected Results

The deconvoluted mass spectrum will show a series of peaks, each representing a different drug-loaded species of the Retapamulin-ADC.

DAR SpeciesMeasured Mass (Da)Relative Abundance (%)
DAR0148,0005.5
DAR2149,03624.8
DAR4150,07249.1
DAR6151,10817.9
DAR8152,1442.7
Average DAR 4.0

Note: Assumed mass of mAb is 148,000 Da and mass of Retapamulin with linker is 518 Da.

MS_Data_Analysis Figure 3. Mass Spectrometry Data Analysis Workflow Raw_Spectrum Raw Mass Spectrum (Multiple Charge States) Deconvolution Deconvolution Algorithm Raw_Spectrum->Deconvolution Zero_Charge_Spectrum Zero-Charge Mass Spectrum (Peaks for each DAR species) Deconvolution->Zero_Charge_Spectrum Peak_Analysis Peak Identification & Relative Abundance Calculation Zero_Charge_Spectrum->Peak_Analysis Avg_DAR Average DAR Calculation Peak_Analysis->Avg_DAR

Mass Spectrometry Data Analysis Workflow

Summary and Comparison of Methods

Each of the described methods offers unique advantages for the determination of the DAR of a Retapamulin-ADC.

MethodPrincipleSample StateKey AdvantagesConsiderations
HIC-HPLC HydrophobicityIntactNon-denaturing, provides drug load distribution.[5]Lower resolution than RP-HPLC.[11]
RP-HPLC Polarity/HydrophobicityReducedHigh resolution, good for cysteine-linked ADCs.[9][10]Denaturing, indirect DAR measurement.[11]
Mass Spec. Mass-to-charge ratioIntactUnambiguous identification, high accuracy.[10]Requires specialized instrumentation.

It is recommended to use at least two orthogonal methods to obtain a comprehensive and reliable characterization of the DAR of a novel ADC like Retapamulin-ADC.

Conclusion

This application note provides detailed protocols for determining the drug-to-antibody ratio of a hypothetical Retapamulin-ADC using HIC-HPLC, RP-HPLC, and Mass Spectrometry. These methods are essential for the characterization and quality control of novel antibody-drug conjugates, ensuring their safety and efficacy. The provided workflows and data analysis procedures can be adapted for the analysis of other ADCs with similar properties.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of MC-Val-Cit-PAB-Retapamulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells, minimizing systemic toxicity.[1] The efficacy of an ADC is determined by the synergy of its components: a specific monoclonal antibody, a stable linker, and a potent payload. This document details the in vitro cell-based assays for evaluating an ADC composed of an antibody targeting a specific tumor-associated antigen, conjugated to the antibiotic Retapamulin via a Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.

The MC-Val-Cit-PAB linker is designed for stability in circulation and is cleaved by Cathepsin B, a protease often overexpressed in the lysosomes of tumor cells.[2][3] Upon cleavage, the self-immolative PAB spacer releases the payload.[3] The payload, Retapamulin, is a protein synthesis inhibitor that binds to the 50S subunit of the bacterial ribosome.[4][5][6] Its cytotoxic mechanism in eukaryotic cancer cells is also based on inhibiting protein synthesis, which ultimately leads to apoptosis.[7][8] These application notes provide detailed protocols for assessing the target-specific cytotoxicity, mechanism of action, and bystander killing potential of MC-Val-Cit-PAB-Retapamulin ADCs.

Mechanism of Action: MC-Val-Cit-PAB-Retapamulin ADC

The ADC leverages receptor-mediated endocytosis to deliver Retapamulin specifically to antigen-expressing cancer cells. The process involves binding to the surface antigen, internalization, and trafficking to the lysosome, where acidic conditions and enzymes facilitate the release of the cytotoxic payload.[2][9]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_vesicles ADC ADC (MC-Val-Cit-PAB-Retapamulin) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Released_Payload Free Retapamulin Ribosome Eukaryotic Ribosome Released_Payload->Ribosome 5. Inhibition of Protein Synthesis Apoptosis Apoptosis Ribosome->Apoptosis 6. Cell Death Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Lysosome->Released_Payload 4. Linker Cleavage & Payload Release

Caption: Mechanism of action for a MC-Val-Cit-PAB-Retapamulin ADC.

In Vitro Cytotoxicity Assay

This assay determines the dose-dependent cytotoxic effect of the ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines to establish potency and specificity. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this assay.[1] The MTT assay, a colorimetric method, is widely used to measure cell viability by assessing the metabolic activity of cells.[10][11]

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed 1. Seed Cells (Antigen+ & Antigen-) in 96-well plates start->seed adhere 2. Incubate Overnight (Allow attachment) seed->adhere treat 3. Add Serial Dilutions of ADC & Controls adhere->treat incubate 4. Incubate for 72-96h treat->incubate mtt 5. Add MTT Reagent Incubate for 2-4h incubate->mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General workflow for an in vitro ADC cytotoxicity (MTT) assay.
Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-231) human cancer cell lines.[12][13]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).[1]

  • MC-Val-Cit-PAB-Retapamulin ADC

  • Control Articles: unconjugated antibody, free Retapamulin payload, and a non-targeting isotype control ADC.[1][2]

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[1][14]

  • Humidified incubator (37°C, 5% CO₂).[1]

  • Microplate reader.[1]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2][14] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium but no treatment (vehicle control).

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism (typically 72-96 hours for agents affecting protein synthesis or cell division).[2][14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][14] Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the percent viability against the logarithm of the ADC concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) non-linear regression curve.[1]

Data Presentation: Cytotoxicity

Summarize the calculated IC₅₀ values in a table for clear comparison of the ADC's potency and specificity.

Compound Antigen-Positive Cells (e.g., SK-BR-3) IC₅₀ (nM)Antigen-Negative Cells (e.g., MDA-MB-231) IC₅₀ (nM)
Retapamulin ADC5.2> 1000
Non-targeting ADC> 1000> 1000
Unconjugated AntibodyNo effectNo effect
Free Retapamulin150.7165.3

Apoptosis Assay (Caspase-3/7 Activation)

To confirm that the ADC induces cell death via apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured.[15] Luminescent assays like the Caspase-Glo® 3/7 assay provide a sensitive and high-throughput method for this purpose.[15][16]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Antigen-positive and antigen-negative cell lines

  • White-walled 96-well plates suitable for luminescence

  • MC-Val-Cit-PAB-Retapamulin ADC and controls

  • Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the ADC and controls at various concentrations (e.g., around the IC₅₀ value) as described in the cytotoxicity protocol (Section 1.2, steps 1-2).

  • Incubation: Incubate for a shorter duration appropriate for detecting early apoptotic events (e.g., 24, 48 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the "no-cell" control wells.

  • Calculate the fold increase in caspase activity relative to the untreated vehicle control.

  • Plot the fold increase in caspase activity against ADC concentration.

Data Presentation: Apoptosis
Treatment (at IC₅₀ conc.) Cell Line Fold Increase in Caspase-3/7 Activity (vs. Untreated)
Retapamulin ADCAntigen-Positive12.5
Retapamulin ADCAntigen-Negative1.2
Non-targeting ADCAntigen-Positive1.1
Staurosporine (Positive Control)Antigen-Positive15.0

Bystander Killing Assay

The bystander effect, where the released payload diffuses from the target cell to kill neighboring antigen-negative cells, is a critical feature for ADCs with cleavable linkers, especially in heterogeneous tumors.[17][18] This can be assessed using an in vitro co-culture assay.[10][19]

Experimental Workflow: Bystander Killing Assay

Bystander_Workflow start Start label_cells 1. Label Antigen- Cells (e.g., with GFP) start->label_cells coculture 2. Co-culture Labeled Antigen- and Unlabeled Antigen+ Cells label_cells->coculture treat 3. Treat with ADC and Controls coculture->treat incubate 4. Incubate for 72-144h treat->incubate image 5. Image wells (Fluorescence & Brightfield) incubate->image analyze 6. Quantify Viability of Antigen- (GFP+) Cells image->analyze end End analyze->end

Caption: Workflow for a co-culture based bystander killing assay.
Detailed Protocol: Co-culture Bystander Assay

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3)

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., MCF-7-GFP).[10][19]

  • MC-Val-Cit-PAB-Retapamulin ADC and controls

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Preparation: Culture antigen-positive and fluorescently-labeled antigen-negative cells separately.

  • Cell Seeding: Seed a co-culture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.[2] Also, seed monocultures of each cell line as controls. Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and controls for 96-144 hours.[14]

  • Viability Assessment:

    • Method A (Imaging): At the end of the incubation, acquire images using a high-content imager. Use the fluorescent signal (e.g., GFP) to specifically count the number of viable antigen-negative cells.

    • Method B (Flow Cytometry): Harvest the cells and analyze by flow cytometry. The fluorescently-labeled antigen-negative cells can be distinguished from the antigen-positive population to assess their viability separately (e.g., by using a viability dye like Propidium Iodide).[20]

  • Data Analysis:

    • Quantify the number of viable fluorescent (antigen-negative) cells in the co-culture wells and normalize to the untreated co-culture control.

    • Compare the viability of the antigen-negative cells when cultured alone versus when co-cultured with antigen-positive cells in the presence of the ADC. A significant decrease in viability in the co-culture setting indicates a bystander effect.[21]

Data Presentation: Bystander Effect

Present the viability of the antigen-negative cells under different conditions.

Treatment Culture Condition % Viability of Antigen-Negative (MCF-7-GFP) Cells
Retapamulin ADC (IC₅₀ on Ag+)Monoculture (MCF-7-GFP only)95%
Retapamulin ADC (IC₅₀ on Ag+)Co-culture (SK-BR-3 + MCF-7-GFP)35%
Non-targeting ADC (High Conc.)Co-culture (SK-BR-3 + MCF-7-GFP)98%
Untreated ControlCo-culture (SK-BR-3 + MCF-7-GFP)100%

References

Application Notes and Protocols: MC-Val-Cit-PAB-Retapamulin for Targeted Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The ADC described herein, MC-Val-Cit-PAB-Retapamulin, leverages this strategy by combining a tumor-targeting monoclonal antibody with the ribosomal inhibitor Retapamulin. This conjugate is engineered for stability in circulation and targeted release of its cytotoxic payload within the tumor microenvironment.

The key components of this ADC are:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen on the surface of cancer cells. The choice of mAb is critical and should be tailored to the specific cancer type being targeted.

  • MC-Val-Cit-PAB Linker: A sophisticated linker system designed for controlled drug release.[2]

    • MC (Maleimidocaproyl): A maleimide-containing spacer that allows for covalent attachment to the antibody via cysteine residues.[2]

    • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[][4][5]

    • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the cleavage of the Val-Cit linker, releases the active Retapamulin payload.[6][7]

  • Retapamulin: A semi-synthetic pleuromutilin antibiotic that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8][9] In the context of an ADC, Retapamulin is repurposed as a cytotoxic agent. Its mechanism of action, while distinct from traditional chemotherapeutics, offers a novel approach to inducing cancer cell death.[10][11] The selective binding of Retapamulin to bacterial ribosomes suggests a potential for reduced toxicity in human cells, although its efficacy as a cancer therapeutic is an area of active investigation.[11][12]

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of MC-Val-Cit-PAB-Retapamulin for the targeted treatment of solid tumors.

Data Presentation

The following tables present hypothetical, yet representative, data for the characterization and in vitro evaluation of a MC-Val-Cit-PAB-Retapamulin ADC. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Characterization of an Anti-HER2-MC-Val-Cit-PAB-Retapamulin ADC

ParameterResult
Antibody Trastuzumab (Anti-HER2)
Drug-to-Antibody Ratio (DAR) 3.8
Monomer Purity (%) >95%
Endotoxin Levels (EU/mg) <0.5

Table 2: In Vitro Cytotoxicity of Anti-HER2-MC-Val-Cit-PAB-Retapamulin ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
SK-BR-3 HER2-positive15
BT-474 HER2-positive25
MDA-MB-231 HER2-negative>1000
MCF-7 HER2-negative>1000

Experimental Protocols

Protocol 1: Synthesis of MC-Val-Cit-PAB-Retapamulin

This protocol outlines the steps for the synthesis of the drug-linker conjugate.

1. Synthesis of Fmoc-Val-Cit-PAB:

  • Dissolve Fmoc-Val-Cit in a mixture of dichloromethane and methanol.

  • Add 4-aminobenzyl alcohol and N,N'-diisopropylcarbodiimide (DIC).

  • Stir the reaction at room temperature overnight.

  • Purify the product by flash chromatography.

2. Deprotection of Fmoc Group:

  • Dissolve Fmoc-Val-Cit-PAB in dimethylformamide (DMF).

  • Add piperidine and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain H2N-Val-Cit-PAB.

3. Coupling of Maleimidocaproic Acid (MC):

  • Dissolve H2N-Val-Cit-PAB in DMF.

  • Add maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS).

  • Stir the reaction at room temperature.

  • Purify the MC-Val-Cit-PAB linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Conjugation of Retapamulin:

  • Activate the hydroxyl group of Retapamulin using a suitable activating agent (e.g., p-nitrophenyl chloroformate).

  • React the activated Retapamulin with the PAB amine of the MC-Val-Cit-PAB linker.

  • Purify the final MC-Val-Cit-PAB-Retapamulin conjugate by RP-HPLC.

Protocol 2: Antibody Conjugation

This protocol describes the conjugation of the drug-linker to the monoclonal antibody.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.

  • Incubate the reaction at 37°C.

  • Remove the excess reducing agent by buffer exchange using a desalting column.

2. Conjugation Reaction:

  • Dissolve the MC-Val-Cit-PAB-Retapamulin in an organic co-solvent like dimethyl sulfoxide (DMSO).

  • Add the drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

  • Incubate the reaction at room temperature.

3. Purification of the ADC:

  • Purify the ADC from unconjugated drug-linker and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Concentrate the purified ADC and formulate it in a suitable buffer for storage.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the ADC's potency in cancer cell lines.

1. Cell Culture:

  • Culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231, MCF-7) cancer cell lines in appropriate media.

2. Cell Seeding:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free Retapamulin.

  • Add the treatments to the cells and incubate for 72-96 hours.

4. Cell Viability Assay:

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Measure the luminescence or absorbance using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic dose-response curve.

Protocol 4: In Vivo Efficacy Study

This protocol describes the evaluation of the ADC's anti-tumor activity in a mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Implant HER2-positive tumor cells (e.g., BT-474) subcutaneously into the flanks of the mice.

2. Tumor Growth and Treatment:

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • Administer the treatments intravenously (IV) at a predetermined dose and schedule (e.g., once weekly for three weeks).

3. Monitoring:

  • Measure tumor volume and body weight twice weekly.

  • Monitor the mice for any signs of toxicity.

4. Endpoint and Analysis:

  • Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Excise the tumors and weigh them.

  • Analyze the data for tumor growth inhibition and statistical significance between the treatment groups.

Visualizations

MC_Val_Cit_PAB_Retapamulin_MOA cluster_blood Bloodstream cluster_tumor Tumor Microenvironment ADC ADC (Stable) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Retapamulin (Active) Lysosome->Payload 4. Cleavage Ribosome Ribosome Payload->Ribosome 5. Inhibition of Protein Synthesis Apoptosis Apoptosis Ribosome->Apoptosis 6. Cell Death

Caption: Mechanism of action of MC-Val-Cit-PAB-Retapamulin ADC.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_eval Evaluation Linker_Synth Linker Synthesis (MC-Val-Cit-PAB) Drug_Linker Drug-Linker Formation (MC-Val-Cit-PAB-Retapamulin) Linker_Synth->Drug_Linker Conjugation ADC Conjugation Drug_Linker->Conjugation Ab_Reduction Antibody Reduction Ab_Reduction->Conjugation Characterization Characterization (DAR, Purity) Conjugation->Characterization InVitro In Vitro Cytotoxicity (IC50) Characterization->InVitro InVivo In Vivo Efficacy (Tumor Growth Inhibition) InVitro->InVivo

Caption: Experimental workflow for ADC synthesis and evaluation.

Protein_Synthesis_Inhibition cluster_ribosome Ribosomal Protein Synthesis Ribosome_50S 50S Ribosomal Subunit Polypeptide Polypeptide Chain Ribosome_50S->Polypeptide Inhibition Inhibition Ribosome_50S->Inhibition Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Ribosome_50S mRNA mRNA mRNA->Ribosome_30S tRNA tRNA tRNA->Ribosome_50S Retapamulin Retapamulin Retapamulin->Ribosome_50S Binds to P-site Inhibition->Polypeptide Cell_Death Cell Death Inhibition->Cell_Death

Caption: Signaling pathway of Retapamulin-induced protein synthesis inhibition.

References

Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1][2] The efficacy of an ADC is fundamentally dependent on its ability to bind to a specific target antigen on the cell surface, followed by internalization and the subsequent release of its cytotoxic payload.[1][2] Therefore, the precise and quantitative analysis of ADC binding to its target cells is a critical step in the preclinical development and characterization of these complex molecules.[1]

Flow cytometry is a powerful and widely used technique for characterizing the binding of ADCs to target cells.[1] It allows for the rapid, quantitative, and single-cell level analysis of ADC binding, providing crucial data on parameters such as binding affinity, specificity, and the number of binding sites.[3] These application notes provide a detailed protocol for assessing ADC binding to target cells using flow cytometry.

Principle of the Assay

This protocol describes the direct measurement of an ADC binding to the surface of target cells. The ADC, which is either directly conjugated to a fluorophore or is detected by a fluorescently labeled secondary antibody, is incubated with cells expressing the target antigen. The amount of cell-bound ADC is then quantified by measuring the fluorescence intensity of the cells using a flow cytometer. The median fluorescence intensity (MFI) is directly proportional to the amount of ADC bound to the cell surface. By titrating the ADC concentration, a saturation binding curve can be generated to determine the binding affinity (Kd).

Experimental Workflow

Figure 1. Experimental workflow for ADC binding analysis by flow cytometry.

Mechanism of ADC Action

The therapeutic effect of an ADC is a multi-step process that begins with binding to its target antigen on the cancer cell surface.[2]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell ADC->Target_Cell 1. Binding Endosome Endosome Target_Cell->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Target_Action Payload Binds Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Action 5. Drug Action Apoptosis Apoptosis Target_Action->Apoptosis

Figure 2. Generalized mechanism of action for an antibody-drug conjugate.

Detailed Experimental Protocols

Materials and Reagents
  • Cells: Target cell line (antigen-positive) and a negative control cell line (antigen-negative).

  • Antibody-Drug Conjugate (ADC): Test ADC and a corresponding isotype control ADC.

  • Staining Buffer: Phosphate-buffered saline (PBS) with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS), and 0.05% sodium azide. Keep on ice.

  • Viability Dye: A fluorescent dye that discriminates between live and dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).

  • Fc Block (Optional): To prevent non-specific binding to Fc receptors.[1]

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the fluorophores used.

Cell Preparation
  • Culture target and control cells to mid-log phase. Ensure cell viability is >95%.[1]

  • For adherent cells, use a gentle, non-enzymatic cell dissociation solution to detach the cells. Avoid harsh enzymatic treatments that may cleave the target antigen.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in cold Staining Buffer.

  • Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in Staining Buffer.[1] Keep cells on ice.

ADC Staining
  • (Optional) If your cells are known to express Fc receptors, incubate them with an Fc blocking reagent for 15-30 minutes on ice.[1]

  • Prepare serial dilutions of the ADC and the isotype control ADC in cold Staining Buffer. A typical concentration range for determining Kd might be from 0.01 nM to 100 nM.

  • Aliquot 100 µL of the cell suspension (containing 1-2 x 10^5 cells) into each well of a 96-well V-bottom plate or into flow cytometry tubes.

  • Add 100 µL of the diluted ADC or isotype control to the respective wells/tubes.

  • Incubate the samples for 1-2 hours on ice, protected from light.[1] Incubation on ice minimizes internalization of the ADC.

  • Wash the cells three times with 1 mL of cold Staining Buffer per wash. Centrifuge at 300 x g for 5 minutes at 4°C between each wash.[1]

  • If using a directly conjugated ADC, proceed to the viability staining step. If using an unconjugated ADC, resuspend the cells in 100 µL of Staining Buffer containing a pre-titrated optimal concentration of a fluorescently labeled secondary antibody.

  • Incubate for 30-60 minutes on ice, protected from light.

  • Wash the cells three times with 1 mL of cold Staining Buffer as described in step 6.

  • Resuspend the final cell pellet in 200-500 µL of Staining Buffer containing a viability dye at the manufacturer's recommended concentration.[1]

Data Acquisition
  • Set up the flow cytometer using unstained and single-color compensation controls to establish appropriate voltage settings and compensation matrix.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells) for robust statistical analysis.[1]

Data Presentation and Analysis

Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Gating Strategy
  • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Gate on single cells using FSC-A versus FSC-H to exclude doublets.

  • Gate on the live cell population using the viability dye to exclude dead cells.

  • From the live, single-cell population, determine the Median Fluorescence Intensity (MFI) and the percentage of positive cells for the ADC-fluorophore channel.

Quantitative Data Summary

The following tables represent example data from an ADC binding experiment comparing a target-positive cell line (Cell Line A) and a target-negative cell line (Cell Line B).

Table 1: Binding of Test ADC to Target-Positive Cells (Cell Line A)

ADC Concentration (nM)Median Fluorescence Intensity (MFI)% Positive Cells
10015,84099.2%
33.314,95098.8%
11.112,10097.5%
3.78,56092.1%
1.24,23075.4%
0.41,57045.8%
0.158015.3%
0 (Isotype Control)1502.1%

Table 2: Binding of Test ADC to Target-Negative Cells (Cell Line B)

ADC Concentration (nM)Median Fluorescence Intensity (MFI)% Positive Cells
1002103.5%
33.31953.1%
11.11802.9%
3.71652.5%
1.21552.3%
0.41522.2%
0.11512.1%
0 (Isotype Control)1482.0%
Data Interpretation
  • Specificity: The data in Table 1 shows a clear concentration-dependent increase in MFI for the target-positive cell line, while Table 2 shows minimal binding to the target-negative cell line, demonstrating the specificity of the ADC.

  • Binding Affinity (Kd): To determine the binding affinity (Kd), subtract the MFI of the isotype control from the MFI of the ADC-stained samples at each concentration. Plot the background-subtracted MFI against the ADC concentration. Fit the data to a one-site binding (hyperbola) model using a suitable software package (e.g., GraphPad Prism). The Kd value represents the concentration of ADC required to reach half-maximal binding.[1]

Conclusion

Flow cytometry provides a robust and quantitative method for the detailed characterization of ADC binding to target cells.[1] The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers. By carefully executing these experiments and analyses, scientists can obtain reliable and reproducible data on ADC binding affinity and specificity, which are critical parameters for the successful development of these targeted cancer therapeutics.[4]

References

Application Notes and Protocols for the HPLC Purification of MC-Val-Cit-PAB-Retapamulin Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-Retapamulin (MC-Val-Cit-PAB-Retapamulin) drug-linker conjugate using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for both analytical and preparative scale purification, ensuring high purity and recovery of the conjugate for downstream applications in antibody-drug conjugate (ADC) development. This guide includes detailed methodologies, data presentation tables, and workflow visualizations to assist researchers in achieving optimal purification results.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The MC-Val-Cit-PAB linker is a well-established, enzymatically cleavable linker designed for stable circulation and selective release of the payload within the target cell's lysosomal environment.[1][2] Retapamulin, a ribosome inhibitor, serves as the cytotoxic payload in this conjugate.[3][4]

The successful synthesis of the MC-Val-Cit-PAB-Retapamulin conjugate necessitates a robust purification strategy to remove unreacted starting materials, excess reagents, and side products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of such peptide-drug conjugates due to its high resolving power.[5][6] This application note details the analytical and preparative RP-HPLC methods for the purification of the MC-Val-Cit-PAB-Retapamulin conjugate.

Chemical Structures and Workflow

The MC-Val-Cit-PAB-Retapamulin conjugate is formed by the covalent attachment of Retapamulin to the MC-Val-Cit-PAB linker. The maleimide group on the linker is typically used for conjugation to a carrier, such as a monoclonal antibody, in the final ADC assembly.

G cluster_reactants Reactants cluster_process Process MC_Val_Cit_PAB MC-Val-Cit-PAB Linker Conjugation Chemical Conjugation MC_Val_Cit_PAB->Conjugation Retapamulin Retapamulin Payload Retapamulin->Conjugation Crude_Product Crude Conjugate Mixture Conjugation->Crude_Product HPLC_Purification RP-HPLC Purification Crude_Product->HPLC_Purification Pure_Conjugate Purified MC-Val-Cit-PAB-Retapamulin HPLC_Purification->Pure_Conjugate QC_Analysis Quality Control (Analytical HPLC, MS) Pure_Conjugate->QC_Analysis Final_Product Final Product (>95% Purity) QC_Analysis->Final_Product

Caption: General workflow for the synthesis and purification of the drug-linker conjugate.

Experimental Protocols

Materials and Reagents
  • Crude MC-Val-Cit-PAB-Retapamulin conjugate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • C18 reverse-phase HPLC columns (analytical and preparative)

  • Standard laboratory glassware and consumables

Sample Preparation

The crude MC-Val-Cit-PAB-Retapamulin conjugate is often a lyophilized powder. Due to its hydrophobic nature, it is recommended to dissolve the crude product in a minimal amount of DMSO before diluting with the initial mobile phase for HPLC injection.[3]

Protocol:

  • Weigh the desired amount of crude conjugate.

  • Add a small volume of anhydrous DMSO to dissolve the solid completely.

  • Dilute the DMSO solution with Mobile Phase A (see below) to the desired concentration for injection.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Analytical RP-HPLC Method

This method is intended for the analysis of the crude reaction mixture and for purity assessment of the collected fractions from the preparative purification.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 243 nm and 280 nm
Column Temperature 40 °C
Injection Volume 10 µL
Gradient 10-90% B over 20 minutes
Preparative RP-HPLC Method

This method is designed for the purification of the MC-Val-Cit-PAB-Retapamulin conjugate from the crude reaction mixture.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection UV at 243 nm and 280 nm
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Gradient Optimized based on analytical run, typically a shallower gradient around the elution time of the product. For example, 30-60% B over 40 minutes.

Fraction Collection: Fractions should be collected across the main product peak. The purity of each fraction should be assessed using the analytical HPLC method described above. Fractions with a purity of ≥95% are then pooled.

Post-Purification Processing
  • Pooling of Fractions: Combine the pure fractions as determined by analytical HPLC.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified MC-Val-Cit-PAB-Retapamulin conjugate as a fluffy white powder.

Data Presentation

The results of the purification process should be summarized in a clear and concise manner.

Table 3: Summary of a Typical Purification Run

ParameterValue
Crude Product Loaded 100 mg
Purity of Crude 65%
Purified Product Yield 55 mg
Final Purity >98% (by analytical HPLC)
Recovery 84.6%

Logical Relationships in Method Development

The development of a robust HPLC purification method follows a logical progression from analytical to preparative scale.

G Start Start: Crude Conjugate Analytical_Method Develop Analytical HPLC Method Start->Analytical_Method Identify_Peak Identify Product Peak (LC-MS) Analytical_Method->Identify_Peak Optimize_Gradient Optimize Analytical Gradient Identify_Peak->Optimize_Gradient Scale_Up Scale Up to Preparative HPLC Optimize_Gradient->Scale_Up Loading_Study Perform Column Loading Study Scale_Up->Loading_Study Purification_Run Execute Preparative Purification Run Loading_Study->Purification_Run Fraction_Analysis Analyze Fractions by Analytical HPLC Purification_Run->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilize to Obtain Final Product Pooling->Lyophilization End End: Purified Conjugate Lyophilization->End

Caption: Logical workflow for HPLC method development and purification.

Conclusion

The protocols described in this application note provide a reliable framework for the purification of the MC-Val-Cit-PAB-Retapamulin drug-linker conjugate. By following these detailed methodologies, researchers can achieve high purity and yield of the conjugate, which is essential for the subsequent development of effective and safe antibody-drug conjugates. The provided tables and diagrams serve as practical tools for data organization and understanding the experimental workflow.

References

Troubleshooting & Optimization

Overcoming aggregation of hydrophobic ADCs like MC-Val-Cit-PAB-Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Antibody-Drug Conjugates (ADCs), with a specific focus on overcoming aggregation issues associated with hydrophobic payloads like Retapamulin conjugated via a MC-Val-Cit-PAB linker.

Frequently Asked Questions (FAQs)

Q1: We are observing immediate aggregation of our MC-Val-Cit-PAB-Retapamulin ADC following conjugation. What are the primary causes?

A1: Immediate aggregation post-conjugation is a common challenge with hydrophobic ADCs. The primary drivers for this phenomenon include:

  • Increased Surface Hydrophobicity: The conjugation of the hydrophobic Retapamulin payload and the MC-Val-Cit-PAB linker to the antibody surface creates hydrophobic patches. These patches on different ADC molecules can interact, leading to self-association and aggregation.[1][2] This is a direct consequence of modifying the antibody's surface with lipophilic molecules.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased overall hydrophobicity of the ADC. This heightened hydrophobicity increases the propensity for aggregation and can also lead to faster clearance from circulation in vivo.[3][4] While a high DAR is often desirable for maximizing cytotoxic payload delivery, it can adversely affect the ADC's physicochemical properties and pharmacokinetic profile.[3]

  • Conjugation Process Conditions: The conditions used during the conjugation reaction can themselves induce stress on the monoclonal antibody (mAb), leading to conformational changes that expose hydrophobic regions and promote aggregation.[5] Factors to consider include:

    • pH: If the pH of the reaction buffer is close to the isoelectric point (pI) of the antibody, the net charge of the protein is minimal, reducing its solubility and increasing the likelihood of aggregation.[1]

    • Organic Co-solvents: While often necessary to dissolve the hydrophobic linker-payload, organic co-solvents can disrupt the hydration shell of the antibody, leading to denaturation and aggregation. It is crucial to minimize the final concentration of these co-solvents.

Q2: Our Retapamulin ADC appears stable initially but shows a gradual increase in aggregation during storage. What factors contribute to this long-term instability?

A2: Gradual aggregation during storage typically points to issues with the formulation and storage conditions. Key factors include:

  • Sub-optimal Formulation: The buffer composition, including pH and the presence of stabilizing excipients, is critical for long-term stability. An inappropriate formulation can fail to protect the ADC from aggregation over time.[]

  • Temperature Fluctuations: Freeze-thaw cycles and exposure to elevated temperatures can induce conformational changes in the antibody, leading to the formation of aggregates.

  • Interfacial Stress: Exposure to air-liquid or solid-liquid interfaces (e.g., in vials or during processing) can cause partial unfolding of the antibody and subsequent aggregation.

Q3: What are the potential consequences of ADC aggregation for our preclinical studies?

A3: ADC aggregation can have significant negative impacts on your research and development efforts:

  • Reduced Efficacy: Aggregated ADCs may exhibit diminished binding affinity for the target antigen.[3] Furthermore, aggregates are often cleared more rapidly from circulation, reducing the exposure of the tumor to the therapeutic agent.

  • Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, is a major concern as they can elicit an immune response in vivo.[1] This can lead to the generation of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect and cause adverse reactions.

  • Off-Target Toxicity: Aggregates can be taken up by cells of the mononuclear phagocyte system via Fcγ receptor (FcγR) activation, leading to off-target toxicity in organs such as the liver and spleen.[3]

  • Manufacturing and Stability Issues: Aggregation can lead to the formation of visible particles and precipitation, which complicates manufacturing processes, reduces product yield, and compromises the shelf-life of the ADC.[1]

Troubleshooting Guides

Problem: High levels of aggregation detected by Size Exclusion Chromatography (SEC) immediately after conjugation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR.Reduced hydrophobicity and a lower propensity for aggregation.
Sub-optimal Conjugation Buffer Screen different buffer pH values to move away from the antibody's pI. Ensure the pH is optimal for both the conjugation reaction and antibody stability.Increased ADC solubility and reduced aggregation.
Excessive Organic Co-solvent Minimize the concentration of the organic co-solvent used to dissolve the linker-payload. Explore the use of more water-soluble linker-payload derivatives if possible.Reduced solvent-induced denaturation and aggregation.
Conformational Stress During Conjugation Consider a "solid-phase" conjugation approach where the antibody is immobilized on a resin. This physically separates the ADC molecules during the conjugation process, preventing them from aggregating.Significant reduction in aggregation by preventing intermolecular interactions during the critical conjugation step.
Problem: Increased aggregation and/or particle formation observed during formulation and storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Formulation Buffer Perform a formulation screening study to identify the optimal buffer pH, ionic strength, and excipients.A stable formulation that minimizes aggregation over the desired shelf-life.
Lack of Stabilizing Excipients Incorporate excipients known to reduce protein aggregation, such as surfactants (e.g., polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).Enhanced stability of the ADC through various mechanisms, including prevention of surface adsorption and preferential exclusion of excipients.
Freeze-Thaw Instability If the ADC is to be frozen, include cryoprotectants like sucrose or trehalose in the formulation. Optimize the freezing and thawing rates.Prevention of aggregation induced by the stresses of freezing and thawing.

Data Presentation

Table 1: Effect of Excipients on the Aggregation of a Hydrophobic ADC (Model Data)

Formulation Condition % Aggregates (Initial) % Aggregates (1 month at 4°C) % Aggregates (3 Freeze-Thaw Cycles)
Phosphate Buffer (pH 6.5)2.5%5.8%9.2%
+ 0.02% Polysorbate 201.8%3.1%4.5%
+ 5% Sucrose2.1%4.0%5.1%
+ 0.02% Polysorbate 20 + 5% Sucrose1.5%2.2%2.8%
+ 100 mM Arginine1.9%3.5%4.8%

This table presents model data to illustrate the potential impact of different excipients on the stability of a hydrophobic ADC. Actual results will vary depending on the specific ADC and formulation.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the ADC based on their hydrodynamic radius.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 (filtered and degassed)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[3]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 0.5-1.0 mg/mL in the mobile phase. If necessary, filter the sample through a 0.22 µm low-protein-binding filter.[3]

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[3]

  • Data Acquisition: Run the chromatography for a sufficient time to allow for the elution of all species.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the size distribution and polydispersity of the ADC in solution, providing a rapid assessment of aggregation.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Filtered buffer

  • ADC sample

Procedure:

  • Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in a filtered buffer. Centrifuge the sample to remove any large particulates.[3]

  • Cuvette Preparation: Ensure the cuvette is scrupulously clean and dust-free.

  • Measurement: Transfer the sample to the cuvette and place it in the DLS instrument. Allow the sample to thermally equilibrate. Perform multiple measurements to ensure reproducibility.[3]

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI is indicative of aggregation.[3]

Visualizations

Troubleshooting Workflow for ADC Aggregation

ADC_Aggregation_Troubleshooting start High Aggregation Detected check_dar Check DAR start->check_dar optimize_conjugation Optimize Conjugation Conditions start->optimize_conjugation formulation_screen Perform Formulation Screening start->formulation_screen high_dar DAR Too High? check_dar->high_dar suboptimal_buffer Sub-optimal Buffer? optimize_conjugation->suboptimal_buffer no_excipients Lack of Excipients? formulation_screen->no_excipients reduce_dar Reduce DAR high_dar->reduce_dar Yes reanalyze Re-analyze Aggregation (SEC/DLS) high_dar->reanalyze No change_buffer Change Buffer pH/Ionic Strength suboptimal_buffer->change_buffer Yes suboptimal_buffer->reanalyze No add_excipients Add Stabilizing Excipients (e.g., Polysorbate, Sucrose, Arginine) no_excipients->add_excipients Yes no_excipients->reanalyze No reduce_dar->reanalyze change_buffer->reanalyze add_excipients->reanalyze pass Aggregation Mitigated reanalyze->pass Acceptable fail Aggregation Persists reanalyze->fail Unacceptable consider_engineering Consider Protein/Linker Engineering fail->consider_engineering Mitigation_Strategies hydrophobic_adc Hydrophobic ADC (e.g., MC-Val-Cit-PAB-Retapamulin) formulation Formulation Optimization hydrophobic_adc->formulation linker Linker Engineering hydrophobic_adc->linker protein Protein Engineering hydrophobic_adc->protein sub_formulation • Optimize pH & Ionic Strength • Add Excipients (Surfactants, Sugars, Amino Acids) formulation->sub_formulation stable_adc Stable, Monomeric ADC formulation->stable_adc sub_linker • Introduce Hydrophilic Spacers (e.g., PEG) • Use Hydrophilic Payloads linker->sub_linker linker->stable_adc sub_protein • Site-Specific Conjugation • Mutate Surface-Exposed Hydrophobic Residues protein->sub_protein protein->stable_adc

References

Technical Support Center: Improving the Stability of the Maleimide-Thiol Linkage in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the maleimide-thiol linkage in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the maleimide-thiol linkage in ADCs?

A1: The thiosuccinimide linkage formed between a thiol (from a cysteine residue on the antibody) and a maleimide moiety is susceptible to two main degradation pathways in vivo:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, reverting to the original thiol and maleimide-equipped payload. This premature drug release can lead to off-target toxicity and reduced therapeutic efficacy. The released maleimide-payload can then react with other thiol-containing molecules in the body, such as albumin and glutathione.[1][2][3][4][5]

  • Hydrolysis: The succinimide ring can undergo hydrolysis, which involves the addition of a water molecule to open the ring and form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus creating a stable and irreversible linkage.[1][6][7] However, for traditional N-alkylmaleimides, the rate of this stabilizing hydrolysis is often too slow to effectively compete with the rapid retro-Michael reaction in a physiological environment.[1]

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most commonly attributed to the retro-Michael reaction, leading to deconjugation of the drug-linker from the antibody.[1][2] Here are several strategies to troubleshoot and mitigate this issue:

  • Promote Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can create a more stable ADC. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 9.0), which accelerates the ring-opening hydrolysis.[1] Care must be taken to optimize conditions to avoid antibody aggregation.[1]

  • Switch to a More Stable Linker Chemistry: Consider using next-generation maleimide derivatives that are engineered for enhanced stability. These include:

    • Self-hydrolyzing maleimides: These linkers have groups that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[6][7]

    • N-aryl maleimides: The presence of an aromatic ring on the maleimide nitrogen can accelerate hydrolysis.[7][8]

    • Dibromo- or Monobromomaleimides: These react with two thiol groups from a reduced disulfide bond to form a stable, re-bridged linkage.[9]

  • Perform a Thiol Exchange Assay: To confirm that the payload loss is due to the retro-Michael reaction, you can incubate your ADC with an excess of a small-molecule thiol like glutathione. Monitoring the transfer of the payload from the antibody to the small molecule over time using techniques like HPLC or LC-MS will verify the linker's susceptibility to thiol exchange.[1]

Q3: I'm observing inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches. What could be the cause?

A3: Inconsistent DAR values can stem from several factors during the conjugation process:

  • Incomplete Antibody Reduction: If you are conjugating to native cysteines from reduced interchain disulfide bonds, incomplete reduction will result in fewer available thiol groups for conjugation, leading to a lower DAR.[1]

  • Suboptimal Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1] At pH values above 7.5, maleimides can start to react with amine groups on lysine residues, leading to a heterogeneous product.[1]

  • Maleimide Hydrolysis: Maleimide reagents are susceptible to hydrolysis, especially at higher pH. If the maleimide-linker hydrolyzes before it can react with the thiol on the antibody, it becomes non-reactive, which will lower the final DAR.

  • Imprecise Control of Molar Ratios: The stoichiometry between the linker-payload and the antibody is critical. An insufficient molar excess of the linker-payload may lead to an incomplete reaction. Conversely, a large excess can sometimes lead to non-specific reactions and make purification more challenging.[1]

Q4: How does the conjugation site on the antibody affect the stability of the maleimide-thiol linkage?

A4: The local microenvironment of the cysteine residue on the antibody can significantly influence the stability of the resulting thiosuccinimide linkage. Factors such as steric hindrance, local polarity, and the pKa of the cysteine thiol can affect the rates of both the retro-Michael reaction and the stabilizing hydrolysis. It has been observed that the rates of succinimide ring-opening are conjugation-site dependent.[10] Therefore, site-specific conjugation methods that allow for the placement of the linker-payload at positions known to enhance stability are highly desirable.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Premature drug release in plasma stability studies The maleimide-thiol linkage is undergoing a retro-Michael reaction.1. Confirm Payload Loss with LC-MS: Use LC-MS to analyze the ADC after incubation in plasma to identify different DAR species and quantify payload loss. 2. Promote Hydrolysis: Treat the ADC post-conjugation with a slightly alkaline buffer (e.g., pH 9.0) to facilitate the hydrolysis of the thiosuccinimide ring. 3. Use a Stabilized Linker: Synthesize the ADC with a next-generation maleimide linker (e.g., self-hydrolyzing or N-aryl maleimide).
Low or inconsistent Drug-to-Antibody Ratio (DAR) Incomplete reaction or side reactions during conjugation.1. Optimize Reaction pH: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5. 2. Ensure Complete Disulfide Reduction: If applicable, verify the complete reduction of interchain disulfide bonds using a suitable reducing agent like TCEP or DTT. 3. Control Molar Ratio: Carefully control the molar excess of the linker-payload to drive the reaction to completion without causing non-specific reactions. 4. Robust Purification: Implement a stringent purification method (e.g., size exclusion or affinity chromatography) to remove unreacted linker-payload.
Antibody Aggregation High pH or temperature during post-conjugation hydrolysis.1. Optimize Hydrolysis Conditions: Carefully titrate the pH and temperature to find a balance between efficient hydrolysis and maintaining antibody integrity. 2. Formulation Screening: Screen different buffer formulations to identify conditions that minimize aggregation.

Data on Linker Stability

The stability of the maleimide-thiol linkage is highly dependent on the specific maleimide derivative used. The following table summarizes publicly available data on the stability of different linkers.

Linker TypeCondition% DeconjugationReference
N-alkyl maleimideThiol-containing buffer or serum, 37°C, 7 days35-67%[10]
N-aryl maleimideThiol-containing buffer or serum, 37°C, 7 days< 20%[10]
Self-hydrolyzing maleimide (with PEG units)N-acetyl cysteine buffer, pH 8, 37°C, 2 weeksNo measurable drug loss[11]
Conventional maleimidocaproyl linkerN-acetyl cysteine buffer, pH 8, 37°C, 2 weeks~50% drug loss[11]
Maleamic methyl ester-based ADCAlbumin solution (25 mg/mL), 37°C, 14 days~3.8% payload shedding[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Materials:

  • ADC sample

  • Control antibody

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), draw an aliquot of the plasma/ADC mixture.

  • Immediately quench the reaction by freezing the sample at -80°C.

  • For analysis, thaw the samples and prepare them for LC-MS analysis. This may involve a sample clean-up step, such as protein precipitation or affinity capture of the antibody.

  • Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.

Protocol 2: Thiol Exchange Assay

This protocol is designed to assess the susceptibility of the maleimide-thiol linkage to exchange with other thiols.

Materials:

  • ADC sample

  • Glutathione (GSH) or N-acetylcysteine (NAC)

  • PBS, pH 7.4

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

  • Prepare a stock solution of GSH or NAC in PBS.

  • Add the thiol solution to the ADC solution to a final thiol concentration of 1 mM (a significant molar excess).

  • Incubate the mixture at 37°C.

  • At various time points, take an aliquot of the reaction mixture and analyze it by HPLC or LC-MS.

  • Monitor for the appearance of the free drug-linker or the thiol-adduct of the drug-linker, and a corresponding decrease in the DAR of the ADC.

Visualizations

Instability_Pathways ADC Thiol-Maleimide ADC (Thiosuccinimide Linkage) RetroMichael Retro-Michael Reaction (Reversible) ADC->RetroMichael Payload Loss Hydrolysis Hydrolysis (Irreversible) ADC->Hydrolysis Stabilization Deconjugated Deconjugated Antibody + Maleimide-Payload RetroMichael->Deconjugated StableADC Stable Ring-Opened ADC (Maleamic Acid Thioether) Hydrolysis->StableADC AlbuminAdduct Albumin-Payload Adduct (Off-Target) Deconjugated->AlbuminAdduct Thiol Exchange with Albumin

Caption: Competing pathways of the maleimide-thiol linkage in ADCs.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Start ADC Sample Incubate Incubate with Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Cleanup Sample Cleanup (e.g., Protein A Capture) Timepoints->Cleanup LCMS LC-MS Analysis Cleanup->LCMS DAR Determine Average DAR LCMS->DAR Plot Plot DAR vs. Time DAR->Plot

Caption: Workflow for an in vitro plasma stability assay of an ADC.

Linker_Improvement_Strategies Problem Unstable Maleimide-Thiol Linkage Solution Strategies for Improved Stability Problem->Solution PostConj Post-Conjugation Modification Solution->PostConj NextGen Next-Generation Maleimides Solution->NextGen SiteSelect Site-Selective Conjugation Solution->SiteSelect Hydrolysis Promote Hydrolysis (e.g., pH adjustment) PostConj->Hydrolysis SelfHydro Self-Hydrolyzing Maleimides NextGen->SelfHydro ArylMale N-Aryl Maleimides NextGen->ArylMale BromoMale Bromo-Maleimides NextGen->BromoMale EngineeredCys Engineered Cysteines at Stable Sites SiteSelect->EngineeredCys

Caption: Logical relationships of strategies to enhance ADC linker stability.

References

Addressing premature cleavage of the Val-Cit linker in mouse plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of the valine-citrulline (Val-Cit) linker in mouse plasma during preclinical studies of antibody-drug conjugates (ADCs).

Troubleshooting Guide

Issue: Premature Cleavage of Val-Cit Linker and Rapid Payload Release Observed in Mouse Plasma

Researchers often observe unexpectedly high toxicity and low efficacy in preclinical mouse models, which can be indicative of premature payload release due to the instability of the Val-Cit linker in rodent plasma.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature Val-Cit linker cleavage in mouse plasma?

A1: The premature cleavage of the Val-Cit linker in mouse plasma is primarily caused by the activity of a specific enzyme, carboxylesterase 1c (Ces1c).[2][3][4][5] This enzyme is present in rodent plasma but not in human plasma, leading to a species-specific instability of the linker.[2][6] This instability can result in the premature release of the cytotoxic payload from the antibody-drug conjugate (ADC) in the systemic circulation, leading to off-target toxicity and reduced therapeutic efficacy in mouse models.[7][8]

Q2: Is the Val-Cit linker unstable in human plasma as well?

A2: No, the Val-Cit linker is generally stable in human and cynomolgus monkey plasma.[2] The instability issue is specific to rodent plasma due to the presence of carboxylesterase 1c (Ces1c).[2][5] However, it has been noted that human neutrophil elastase can also cleave the Val-Cit linker, which may contribute to off-target toxicities like neutropenia in humans.[1][7][9]

Q3: What are the consequences of premature linker cleavage in preclinical studies?

A3: Premature cleavage of the Val-Cit linker in mouse models can lead to:

  • Reduced Efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing its anti-tumor activity.[1]

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic payload can cause damage to healthy tissues.[1]

  • Misleading Pharmacokinetic (PK) Data: The rapid clearance of the payload can complicate the interpretation of PK profiles for the ADC.[1]

Q4: How can I assess the stability of my Val-Cit linked ADC in mouse plasma?

A4: The stability of your ADC can be evaluated using an in vitro plasma stability assay. This involves incubating the ADC in mouse plasma at 37°C and monitoring the concentration of the intact ADC, total antibody, and released payload over time using techniques like LC-MS/MS.[10][11][12] For definitive in vivo assessment, conducting studies in Ces1c knockout mice can confirm if the premature release is mitigated.[4][7]

Q5: What strategies can be employed to overcome the premature cleavage of the Val-Cit linker in mice?

A5: Several strategies have been developed to address this issue:

  • Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker can significantly enhance stability. A prime example is the glutamic acid-valine-citrulline (EVCit) linker, which shows increased resistance to Ces1c cleavage while maintaining sensitivity to intracellular cathepsin B.[2][7][13]

  • Alternative Linker Chemistries: Utilizing linkers that are not substrates for Ces1c is another effective approach. Examples include triglycyl peptide linkers and exolinker designs.[4][7]

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavage events for payload release, which can limit premature payload loss during circulation.[14][15]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with a Val-Cit linker in mouse plasma and compare it to human plasma.

Materials:

  • ADC construct

  • Freshly collected mouse and human plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for analysis

  • Protein A magnetic beads (optional, for enrichment)

Methodology:

  • Pre-warm the mouse and human plasma to 37°C.

  • Dilute the ADC to a final concentration of 100 µg/mL in separate tubes containing the pre-warmed mouse and human plasma.[10]

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.[10]

  • Immediately quench the enzymatic reaction by diluting the aliquot in 10 volumes of ice-cold PBS.

  • (Optional) Enrich the ADC from the plasma matrix using protein A magnetic beads to improve the sensitivity of the analysis.[12]

  • Analyze the samples by LC-MS/MS to quantify the concentration of the intact ADC, total antibody, and the released payload.

  • Plot the percentage of intact ADC remaining over time for each plasma species.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the pharmacokinetic profile and stability of an ADC in vivo.

Materials:

  • ADC construct

  • Appropriate mouse model (e.g., BALB/c or tumor-bearing xenograft model)

  • Ces1c knockout mice (optional, for comparison)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge for plasma separation

  • LC-MS/MS system for analysis

Methodology:

  • Administer a single intravenous (IV) dose of the ADC to the mice.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[10]

  • Process the blood samples immediately to isolate plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the total antibody, intact ADC, and released payload.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) for each analyte.

Data Presentation

Table 1: Comparative Stability of Different Linkers in Mouse Plasma

Linker TypeModificationStability in Mouse PlasmaKey FindingsReference
Val-Cit (VCit)Standard dipeptideUnstableRapidly cleaved by mouse carboxylesterase 1c (Ces1c).[2][5]
Glu-Val-Cit (EVCit)Addition of Glutamic AcidHighly StableAddition of a hydrophilic group at the P3 position significantly reduces susceptibility to Ces1c cleavage.[2][13]
Triglycyl PeptideAlternative peptide sequenceHighly StableNot a substrate for Ces1c.[4]
Sulfatase-cleavableNon-peptide linkerHighly StableStable for over 7 days in mouse plasma.[4]
Val-AlaAlternative dipeptideMore stable than Val-CitShows improved hydrophilicity and stability compared to Val-Cit.[4]

Table 2: In Vitro Cleavage of Val-Cit and EVCit Linkers by Cathepsins

LinkerCathepsin BCathepsin LCathepsin SMixed Cathepsins (B, L, S)
Val-Cit (VCit)CleavedSlightly more sensitive to cleavageSimilar cleavage rateCleaved at almost equivalent rates
Glu-Val-Cit (EVCit)Highly responsive to cleavageLess sensitive to cleavageSimilar cleavage rateCleaved at almost equivalent rates
Data summarized from Anami et al., 2018[2]

Signaling Pathway and Experimental Workflow Diagrams

References

Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) for Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs). Our goal is to help you optimize the drug-to-antibody ratio (DAR) to enhance the therapeutic index of your ADC candidates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A1: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[] It is considered a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[][2] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to tumor cells and minimizing toxicity to healthy tissues.[][3]

Q2: How does DAR value impact the therapeutic index of an ADC?

A2: The DAR value is crucial in defining the therapeutic window of an ADC.

  • A low DAR can result in reduced potency and anti-tumor efficacy, as an insufficient amount of the cytotoxic payload is delivered to the target cells.[2][4]

  • A high DAR can enhance potency but often leads to significant challenges. These include increased hydrophobicity which can cause protein aggregation, faster clearance from circulation, and increased off-target toxicity, all of which narrow the therapeutic window.[5][6][7][8]

  • An optimal DAR strikes a balance, maximizing cancer cell killing (efficacy) while minimizing systemic side effects (toxicity).[9] For many traditional ADCs, a DAR of 2 to 4 is considered optimal, though newer technologies are enabling the development of effective ADCs with higher DARs, such as ~8.[2][]

Q3: What are the primary strategies for controlling DAR during the conjugation process?

A3: There are two main strategies for controlling DAR:

  • Non-Specific (Stochastic) Conjugation: This traditional approach targets native amino acid residues on the antibody, such as lysines or cysteines (from reduced disulfide bonds).[11] This method produces a heterogeneous mixture of ADC species with a range of DAR values (e.g., 0, 2, 4, 6, 8).[11] Achieving a consistent average DAR requires stringent control over reaction parameters like stoichiometry, pH, temperature, and reaction time.[11][12]

  • Site-Specific Conjugation: This modern strategy involves engineering the antibody to introduce specific, reactive conjugation sites.[11][13] Techniques include using engineered cysteines, non-natural amino acids, or enzymatic and glycan-based methods.[11] Site-specific conjugation yields a more homogeneous ADC product with a precisely defined DAR, which can lead to an improved therapeutic window and better batch-to-batch consistency.[11][13]

Q4: Which analytical techniques are used to measure and characterize DAR?

A4: Several analytical methods are used to determine the average DAR and the distribution of drug-loaded species. The choice of method depends on the properties of the drug, the linker, and the conjugation site.[] Key techniques include:

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis and evaluating drug load distribution, especially for cysteine-linked ADCs.[4][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides detailed DAR analysis by separating ADC species based on mass differences, allowing for the identification of different drug-loaded forms.[4][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a robust method for analyzing average DAR and drug load distribution and is compatible with mass spectrometry.[4][16]

  • UV-Vis Spectrophotometry: This is a relatively simple and quick method but provides only an estimate of the average DAR and no information on distribution.[4][14][17]

Section 2: Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you might encounter during your experiments.

QuestionPossible CausesTroubleshooting Steps
Why is my average DAR inconsistent between production batches? 1. Reactant Stoichiometry: Minor variations in the molar ratio of the drug-linker to the antibody can significantly alter the final DAR.[11]2. Reaction Parameters: Inconsistent control of pH, temperature, or reaction time affects conjugation efficiency.[11][12]3. Antibody Reduction (for Cysteine Conjugation): Incomplete or variable reduction of interchain disulfide bonds leads to an inconsistent number of available conjugation sites.[11]4. Reagent Quality: Degradation or incorrect concentration of stock solutions (drug-linker, buffers, reducing agents) is a common source of error.[11][18]1. Verify Stoichiometry: Ensure precise and consistent measurement of all reactants before each conjugation.2. Standardize Parameters: Tightly control and monitor all reaction parameters using calibrated equipment.3. Monitor Reduction: Use an assay like Ellman's reagent to quantify free thiols post-reduction to ensure consistency before adding the drug-linker.[19]4. Confirm Reagent Quality: Use fresh reagents or verify the concentration and purity of existing stocks before starting.[18]
Why is my final ADC product showing high levels of aggregation? 1. High DAR & Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic. A high DAR increases the ADC's overall hydrophobicity, promoting aggregation.[5][18][19]2. Harsh Conjugation Conditions: Extreme pH or high temperatures during the reaction can denature the antibody.[18][20]3. Inappropriate Buffer Conditions: The formulation buffer's pH or ionic strength may not be optimal for ADC stability.[19][20]4. Solvent Use: Solvents used to dissolve the drug-linker can sometimes promote protein aggregation.[20]1. Optimize DAR: Aim for a lower molar excess of the drug-linker during conjugation to achieve a lower average DAR.[18]2. Milder Conditions: Adjust pH and temperature to maintain the antibody's structural integrity.3. Buffer Screening: Screen various formulation buffers and excipients to find conditions that minimize aggregation.4. Immobilize Antibody: Consider using solid-phase immobilization to keep antibodies physically separate during conjugation, preventing aggregation.[20]
My ADC has the target DAR, but shows low in vitro potency. What went wrong? 1. Conjugation Site Interference: With stochastic methods, the drug may attach to residues within or near the antigen-binding site (Fab region), hindering its ability to bind to the target.[11]2. Linker Instability: The linker may be cleaving prematurely in the cell culture medium, releasing the payload before the ADC can be internalized by target cells.3. Inactive Payload: The drug-linker may have degraded during storage or the conjugation process, rendering it non-cytotoxic.[18]1. Use Site-Specific Conjugation: This ensures the payload is attached at a defined location away from the antigen-binding site.2. Assess Linker Stability: Perform stability studies of the ADC in plasma or cell culture medium and measure the amount of free drug released over time.[17]3. Confirm Payload Activity: Test a fresh batch of the drug-linker to ensure it is active.[18]
I'm using HIC for DAR analysis, but the high-DAR species are not eluting properly. 1. Irreversible Binding: High-DAR species are very hydrophobic and can bind irreversibly to the HIC column under standard aqueous conditions.[11]1. Optimize the Gradient: Use a shallower salt gradient or extend the gradient time to improve the separation of hydrophobic species.[11]2. Add Organic Modifier: Introduce a low percentage of a mild organic solvent (e.g., isopropanol) to the mobile phase to help elute highly hydrophobic species.3. Select a Different Column: Test HIC columns with different stationary phases and hydrophobicity levels.

Section 3: Data Presentation

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
DAR ValueEfficacyPharmacokinetics (PK)Toxicity & Safety
Low (e.g., < 2) Often reduced potency; may be insufficient to kill target cells.[4]Favorable; typically longer half-life and slower clearance.[8]Generally lower off-target toxicity.[8]
Optimal (e.g., 2-4) Balanced potency; effective at killing target cells while maintaining a good safety profile.[2][7]Good PK profile, comparable to the parent antibody.[6][7]Wider therapeutic window; manageable toxicity.[2][7]
High (e.g., > 4) Increased potency, but can have diminishing returns.Often impaired; faster clearance, especially for very high DAR (>8).[6][7][8]Narrower therapeutic window; increased risk of off-target toxicity and aggregation-related issues.[5][21]
Table 2: Comparison of Common DAR Characterization Methods
MethodPrincipleAdvantagesLimitations
UV-Vis Spectrophotometry Measures absorbance at two wavelengths (e.g., 280 nm for protein and λmax for drug) to calculate concentrations based on the Beer-Lambert law.[17][]Quick, simple, and requires standard lab equipment.[4]Provides only an average DAR, no distribution data; less accurate.[4][]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. As DAR increases, so does hydrophobicity and retention time.[14][16]Provides both average DAR and drug load distribution; uses mild, non-denaturing conditions.[14][16]May not fully resolve species in highly heterogeneous (e.g., lysine-conjugated) ADCs.[23]
Reversed-Phase HPLC (RP-HPLC) Separates species based on polarity under denaturing conditions.[]Robust, provides detailed DAR analysis, and is compatible with mass spectrometry.[16]Denaturing conditions can dissociate some ADCs (e.g., cysteine-linked).[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species and measures their mass-to-charge ratio to determine the precise molecular weight and thus the number of conjugated drugs.[][15]Highly accurate and detailed; provides average DAR, distribution, and can confirm conjugation sites.[][4]Requires specialized equipment; ionization efficiency can be affected by drug load.[15][23]

Section 4: Experimental Protocols

Protocol 1: Determination of Average DAR and Drug Load Distribution by HIC

This protocol outlines the general steps for analyzing an ADC using Hydrophobic Interaction Chromatography (HIC).

1. Materials and Equipment:

  • Purified ADC sample

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

2. Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared ADC sample onto the column.

  • Chromatography: Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile at 280 nm.

3. Data Analysis:

  • Identify the peaks corresponding to different DAR species. The first major peak is typically the unconjugated antibody (DAR0), with subsequent peaks representing increasing DAR values (DAR2, DAR4, etc.).[2]

  • Integrate the peak area for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

1. Materials and Equipment:

  • Target cancer cell line (expressing the antigen of interest)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC sample and unconjugated antibody control

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. Replace the medium in the wells with 100 µL of the diluted solutions. Include wells with medium only as a blank control.[2]

  • Incubation: Incubate the plate for 72-96 hours.[2]

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will convert MTT into formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration.

  • Determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth, using non-linear regression analysis.

Section 5: Mandatory Visualizations

ADC_Conjugation_Workflow start_end start_end process_step process_step qc_step qc_step output output start Start: Antibody Preparation reduction Antibody Reduction (for Cysteine Conjugation) start->reduction Thiol-based chemistry buffer_exchange1 Buffer Exchange start->buffer_exchange1 Lysine-based chemistry conjugation Conjugation Reaction (Add Drug-Linker) reduction->conjugation buffer_exchange1->conjugation purification Purification (e.g., SEC, TFF) conjugation->purification Remove unconjugated drug & impurities characterization ADC Characterization purification->characterization Test DAR, Purity, Aggregation characterization->conjugation Fail/Optimize final_adc Final ADC Product characterization->final_adc Pass finish End final_adc->finish

Caption: Workflow for a typical antibody-drug conjugation process.

DAR_Troubleshooting_Tree problem problem question question cause cause solution solution p1 Inconsistent DAR Between Batches q1 Are reaction conditions consistent? p1->q1 q2 Is reagent quality verified? q1->q2 Yes c1 Cause: Parameter Drift (pH, Temp, Time) q1->c1 No q3 Is reduction step monitored (if applicable)? q2->q3 Yes c2 Cause: Degraded/Incorrect Concentration q2->c2 No s2 Solution: Use Fresh Reagents, Verify Concentration q3->s2 No c3 Cause: Variable Reduction Efficiency q3->c3 Yes s1 Solution: Standardize & Calibrate All Parameters c1->s1 c2->s2 s3 Solution: Use Ellman's Assay to Quantify Thiols c3->s3

Caption: Decision tree for troubleshooting inconsistent DAR results.

Therapeutic_Index_Logic cluster_dar Drug-to-Antibody Ratio (DAR) cluster_effects cluster_outcomes dar_node dar_node effect_node effect_node outcome_node outcome_node bad_outcome_node bad_outcome_node low_dar Low DAR efficacy Efficacy low_dar->efficacy - toxicity Toxicity low_dar->toxicity - pk Pharmacokinetics low_dar->pk Good narrow Narrow Window low_dar->narrow opt_dar Optimal DAR opt_dar->efficacy ++ opt_dar->toxicity + opt_dar->pk Good wide Wide Window opt_dar->wide high_dar High DAR high_dar->efficacy +++ high_dar->toxicity +++ high_dar->pk Poor (Fast Clearance) high_dar->narrow

Caption: Relationship between DAR and the therapeutic index.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Retapamulin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Retapamulin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and mitigate off-target toxicities during your experiments.

FAQs: Understanding and Mitigating Off-Target Toxicity

Q1: What is the proposed mechanism of action for a Retapamulin-based ADC?

A Retapamulin-based ADC would leverage the unique mechanism of Retapamulin, a pleuromutilin antibiotic. Retapamulin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome at a site distinct from other antibiotic classes.[1][2][3][4] When used as an ADC payload, the antibody component would deliver Retapamulin to targeted cancer cells. Upon internalization, Retapamulin would be released to inhibit protein synthesis, leading to cell death.

Q2: What are the potential off-target toxicities associated with a Retapamulin-based ADC?

While clinical data for Retapamulin-based ADCs is not available, potential off-target toxicities can be extrapolated from the known side effects of topical Retapamulin and general ADC-related toxicities. The most common adverse effects of topical Retapamulin are application site irritations such as redness, itching, and burning.[5][6] Systemic absorption of topical Retapamulin is low.[7][8] However, when delivered systemically via an ADC, potential off-target toxicities could include:

  • On-target, off-tumor toxicity: If the target antigen is expressed on healthy tissues, the ADC could cause toxicity in those tissues.[9][]

  • Off-target, payload-related toxicity: Premature release of Retapamulin in circulation could lead to systemic side effects.[9][11] Based on its mechanism of inhibiting protein synthesis, rapidly dividing cells could be particularly susceptible.

  • Immune-related reactions: The antibody component of the ADC could elicit an immune response.

Q3: How can linker design minimize off-target toxicity of a Retapamulin-based ADC?

Linker stability is crucial for minimizing premature payload release and associated off-target toxicity.[12][13][14] The choice of linker can significantly impact the therapeutic window.

  • Cleavable Linkers: These are designed to release the payload under specific conditions found within the tumor microenvironment or inside cancer cells (e.g., acidic pH, specific enzymes).[12][13][15] This targeted release minimizes exposure of healthy tissues to the cytotoxic payload.

  • Non-Cleavable Linkers: These linkers are more stable in circulation and only release the payload after the ADC is internalized and the antibody is degraded in the lysosome.[12][15] This approach can reduce off-target toxicity but may have a diminished bystander effect.

Q4: What role does the antibody play in reducing off-target toxicity?

The antibody's properties are critical for targeted delivery and minimizing off-target effects.[9][]

  • Target Antigen Selection: The ideal target antigen should be highly and specifically expressed on tumor cells with minimal to no expression on healthy tissues.[]

  • Antibody Engineering: Modifications to the antibody, such as affinity modulation and Fc engineering, can optimize tumor targeting while reducing binding to healthy tissues and minimizing immune-mediated toxicity.[9] Bispecific antibodies that require binding to two different antigens on the cancer cell can further enhance specificity.[]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preclinical development of a hypothetical Retapamulin-based ADC.

Issue Potential Cause Troubleshooting Strategy
High in vitro cytotoxicity in antigen-negative cell lines Premature or non-specific release of Retapamulin from the ADC.1. Re-evaluate linker stability: Switch to a more stable linker, such as a non-cleavable linker or a cleavable linker with a more specific trigger.[12][15] 2. Optimize conjugation chemistry: Use site-specific conjugation methods to create a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).[9]
In vivo toxicity at sub-therapeutic doses (e.g., weight loss, organ damage) 1. On-target, off-tumor toxicity: The target antigen is expressed on vital organs. 2. Off-target payload accumulation: The ADC is being cleared in a way that leads to payload accumulation in specific organs. 3. Linker instability in vivo. 1. Confirm antigen expression profile: Use immunohistochemistry on a panel of healthy tissues to verify the specificity of the target antigen. 2. Modify the antibody: Engineer the antibody to have a lower affinity for the target to reduce binding to healthy tissues with low antigen expression.[16] 3. Change the linker: If not already in use, consider a non-cleavable linker to enhance stability.[14] 4. Biodistribution studies: Conduct imaging studies to track ADC distribution and identify sites of off-target accumulation.[17]
Low therapeutic index (narrow window between efficacy and toxicity) A combination of suboptimal antibody targeting, linker instability, and/or payload potency.1. Systematic optimization: Individually assess and optimize each component of the ADC (antibody, linker, payload). 2. Payload modification: While Retapamulin is the payload, minor chemical modifications could potentially alter its potency and off-target effects. 3. Affinity tuning of the antibody: An antibody with very high affinity might bind too strongly to both tumor and normal tissues expressing the target. Reducing the affinity might improve the therapeutic index.[16]

Experimental Protocols

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the Retapamulin-based ADC on antigen-positive and antigen-negative cell lines.

  • Methodology:

    • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the Retapamulin-based ADC, a non-targeting control ADC, and free Retapamulin.

    • Treat the cells with the different concentrations of the compounds and incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.

2. Bystander Effect Assay

  • Objective: To determine if the released Retapamulin can kill neighboring antigen-negative cells.

  • Methodology:

    • Co-culture antigen-positive and antigen-negative cells at a defined ratio. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP).

    • Treat the co-culture with the Retapamulin-based ADC.

    • After the incubation period, use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells.

    • A decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

3. In Vivo Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the Retapamulin-based ADC that can be administered without causing unacceptable toxicity in an animal model.

  • Methodology:

    • Use healthy, immunocompromised mice (e.g., BALB/c nude).

    • Administer escalating doses of the Retapamulin-based ADC intravenously to different cohorts of mice.

    • Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.

    • The MTD is defined as the highest dose that does not cause greater than a predetermined level of weight loss (e.g., 20%) or significant pathological findings.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell ADC Retapamulin-ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Ribosome Ribosome Lysosome->Ribosome 4. Payload Release & Target Engagement Apoptosis Cell Death Ribosome->Apoptosis 5. Inhibition of Protein Synthesis

Caption: Workflow of a Retapamulin-based ADC from circulation to cell death.

Off_Target_Toxicity_Pathways ADC Retapamulin-ADC in Circulation FreePayload Prematurely Released Retapamulin ADC->FreePayload Linker Instability HealthyCellWithAntigen Healthy Cell (Antigen Expression) ADC->HealthyCellWithAntigen On-Target Binding HealthyCell Healthy Cell (Low/No Antigen) FreePayload->HealthyCell Non-specific Uptake OffTargetToxicity Off-Target Toxicity HealthyCell->OffTargetToxicity OnTargetOffTumor On-Target, Off-Tumor Toxicity HealthyCellWithAntigen->OnTargetOffTumor

Caption: Pathways leading to off-target toxicities of ADCs.

References

Technical Support Center: Enhancing the Solubility of MC-Val-Cit-PAB-Retapamulin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and formulation of MC-Val-Cit-PAB-Retapamulin conjugates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Precipitation of the MC-Val-Cit-PAB-Retapamulin conjugate during or after synthesis.

  • Question: I am observing precipitation of my conjugate in aqueous buffers following the conjugation reaction and purification. What could be the cause, and how can I resolve this?

  • Answer: Precipitation is a common issue with antibody-drug conjugates (ADCs) incorporating hydrophobic payloads like Retapamulin and linkers such as MC-Val-Cit-PAB. The increased hydrophobicity of the final conjugate compared to the parent antibody can lead to poor aqueous solubility and aggregation.[][2][3]

    Troubleshooting Steps:

    • Co-solvent Introduction: During the conjugation reaction, consider introducing a limited amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).[4] This can help maintain the solubility of the hydrophobic linker-payload. Exercise caution, as high concentrations of organic solvents can denature the antibody.

    • pH Optimization: Ensure the pH of your buffers is optimal. The isoelectric point (pI) of the antibody can influence its solubility, which is generally lowest near its pI.[5] Experiment with buffer pH values away from the antibody's pI.

    • Formulation with Excipients: For the final formulation, consider the use of solubility-enhancing excipients. These can include surfactants (e.g., Polysorbate 20, Polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[3]

    • Lowering the Drug-to-Antibody Ratio (DAR): A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[3][6] If feasible for your application, reducing the DAR may improve solubility.

Issue 2: Difficulty in dissolving the MC-Val-Cit-PAB-Retapamulin linker-payload for conjugation.

  • Question: I am struggling to dissolve the MC-Val-Cit-PAB-Retapamulin linker-payload in my desired conjugation buffer. What is the recommended procedure?

  • Answer: The MC-Val-Cit-PAB linker and the Retapamulin payload are both known to have poor aqueous solubility.[7][8][9][10][11] Therefore, dissolving the combined linker-payload directly in aqueous buffers is often challenging.

    Troubleshooting Steps:

    • Initial Dissolution in Organic Solvent: First, dissolve the MC-Val-Cit-PAB-Retapamulin in a water-miscible organic solvent in which it is highly soluble, such as DMSO.[7][8][9][10][11][12][13][14]

    • Stepwise Addition to Aqueous Buffer: Once fully dissolved in the organic solvent, slowly add this stock solution to your aqueous conjugation buffer with gentle agitation. This stepwise dilution can help prevent immediate precipitation.

    • Use of Co-solvents in the Final Buffer: As mentioned in the previous issue, having a small percentage of the organic solvent in the final conjugation buffer can help maintain the solubility of the linker-payload.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of MC-Val-Cit-PAB-Retapamulin conjugates?

A1: The primary contributing factors are the inherent hydrophobicity of both the Retapamulin payload and the MC-Val-Cit-PAB linker.[][3] Most cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation in aqueous environments.[] The linker, particularly the maleimidocaproyl (MC) and the p-aminobenzyl (PAB) components, also adds to the overall hydrophobicity.

Q2: Can modifying the linker improve the solubility of the conjugate?

A2: Yes, modifying the linker is a key strategy to enhance ADC solubility.[][3] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can significantly improve the aqueous solubility of the final conjugate.[][3][6][15] This approach helps to counteract the hydrophobicity of the payload.[3]

Q3: Are there alternative formulation strategies to enhance the solubility of my final conjugate?

A3: Absolutely. Beyond the use of co-solvents and excipients, several advanced formulation strategies can be employed:

  • Lipid-Based Formulations: Incorporating the conjugate into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[16][17][18][19]

  • Nanoparticle Encapsulation: Encapsulating the conjugate within polymeric nanoparticles can enhance its solubility and stability in aqueous media.[]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes with the hydrophobic parts of the conjugate can increase its aqueous solubility.[16][18][20]

Q4: What is the mechanism of action of Retapamulin and how is it released from the conjugate?

A4: Retapamulin is an antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[21][22][23][24] This binding occurs at a unique site, preventing the normal formation of active ribosomal subunits and blocking peptide bond formation.[22][23][25] The MC-Val-Cit-PAB linker is designed to be cleaved by the enzyme Cathepsin B, which is highly expressed in the lysosomes of cancer cells.[11][26] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the linker between the citrulline and PAB moieties, leading to the release of the active Retapamulin payload.[26][]

Data Presentation

Table 1: Solubility of Retapamulin in Various Solvents

SolventSolubilityReference
WaterInsoluble/Very sparingly soluble[7][8][25]
Dimethyl sulfoxide (DMSO)~100 mg/mL[7][8][12][28]
Ethanol~30 mg/mL[8][12]
Dimethyl formamide (DMF)~30 mg/mL[8][12]
MethanolSoluble[7]

Table 2: Solubility of MC-Val-Cit-PAB Linker Derivatives in Various Solvents

Linker DerivativeSolvent(s)Reference
MC-Val-Cit-PAB-MMAEDMSO, DCM, DMF[9]
Mc-Val-Cit-PAB-ClDMSO (≥ 100 mg/mL)[10]
MC-Val-Cit-PABDMSO[11][13]
MC-Val-Cit-PAB-RetapamulinDMSO (100 mg/mL)[14]

Experimental Protocols

Protocol 1: Solubilization of MC-Val-Cit-PAB-Retapamulin for Conjugation

Objective: To prepare a stock solution of the linker-payload for subsequent conjugation to an antibody.

Materials:

  • MC-Val-Cit-PAB-Retapamulin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Accurately weigh the desired amount of MC-Val-Cit-PAB-Retapamulin powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[14][28][29]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • This stock solution can now be added dropwise to the antibody solution in the conjugation buffer.

Protocol 2: Formulation of a Solubilized MC-Val-Cit-PAB-Retapamulin Conjugate

Objective: To prepare a formulated solution of the purified conjugate with improved solubility and stability.

Materials:

  • Purified MC-Val-Cit-PAB-Retapamulin conjugate in a suitable buffer (e.g., PBS)

  • Stock solution of Polysorbate 80 (e.g., 10% w/v)

  • Stock solution of Trehalose (e.g., 20% w/v)

  • Sterile, low-protein binding microcentrifuge tubes

Methodology:

  • Start with the purified conjugate at a known concentration in its storage buffer.

  • In a separate sterile tube, prepare the formulation buffer by adding the required volumes of Polysorbate 80 and Trehalose stock solutions to the base buffer (e.g., PBS) to achieve the desired final concentrations (e.g., 0.05% Polysorbate 80, 5% Trehalose).

  • Gently mix the formulation buffer.

  • Exchange the buffer of the purified conjugate with the prepared formulation buffer using a suitable method such as dialysis or diafiltration.

  • After buffer exchange, determine the final concentration of the formulated conjugate.

  • For storage, sterile filter the final formulated conjugate through a 0.22 µm filter into a sterile, low-protein binding vial and store at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term).

Visualizations

experimental_workflow Experimental Workflow for Enhancing Conjugate Solubility cluster_synthesis Synthesis and Initial Dissolution cluster_purification Purification cluster_formulation Formulation dissolve_payload Dissolve MC-Val-Cit-PAB-Retapamulin in Anhydrous DMSO conjugation Slowly add payload solution to antibody solution dissolve_payload->conjugation Stepwise addition antibody_prep Prepare Antibody in Conjugation Buffer antibody_prep->conjugation react Incubate for Conjugation conjugation->react purify Purify Conjugate (e.g., SEC, HIC) react->purify buffer_exchange Buffer Exchange into Formulation Buffer purify->buffer_exchange formulation_buffer Prepare Formulation Buffer (with excipients) formulation_buffer->buffer_exchange final_product Sterile Filter and Store buffer_exchange->final_product retapamulin_moa Mechanism of Action of Retapamulin Retapamulin Retapamulin Binding Binds to a unique site on the 50S subunit (P-site and peptidyl transferase center) Retapamulin->Binding Ribosome Bacterial 50S Ribosomal Subunit Inhibition Inhibition of Peptidyl Transfer Binding->Inhibition Blockage Blockage of P-site Interactions Binding->Blockage Prevention Prevention of normal formation of active 50S ribosomal subunits Binding->Prevention Result Inhibition of Bacterial Protein Synthesis Inhibition->Result Blockage->Result Prevention->Result linker_cleavage Cleavage Mechanism of Val-Cit-PAB Linker ADC Antibody-MC-Val-Cit-PAB-Retapamulin Internalization Internalization into Target Cell (Endocytosis) ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cleavage of Val-Cit bond Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Release Release of Retapamulin Cleavage->Release

References

Troubleshooting low conjugation efficiency of the MC linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing maleimidocaproyl (MC) linkers in their conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may lead to low conjugation efficiency in a question-and-answer format.

Issue 1: Low or No Conjugation Detected

Question: I am observing very low or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conjugation can stem from several factors, primarily related to the reactivity of the maleimide and thiol groups. Below is a step-by-step guide to diagnose and resolve the issue.

Potential Causes & Solutions:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at alkaline pH, rendering it inactive.[][2][3]

    • Solution: Prepare aqueous solutions of maleimide-containing reagents immediately before use.[3] If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[4] For long-term storage, keep maleimide linkers in a dry, biocompatible solvent like DMSO.[5]

  • Thiol Oxidation: Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[4] This can be catalyzed by divalent metals.

    • Solution:

      • Reduce Disulfide Bonds: If your protein or peptide has existing disulfide bonds, they must be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before conjugation.[4] DTT (dithiothreitol) is also effective but must be removed before adding the maleimide reagent to prevent it from competing with the target thiol.[4]

      • Prevent Re-oxidation: Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[4]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient and specific conjugation.[4]

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5.[2][3][4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] Below pH 6.5, the reaction rate slows significantly.[2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine residues), leading to loss of selectivity.[2][3]

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.

    • Solution: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[2] A 10-20 fold molar excess is a common starting point for labeling proteins.[2][4] However, the optimal ratio can depend on the specific molecules being conjugated. For example, for a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for best results.[4] It is advisable to perform experiments with varying molar ratios to determine the optimal condition for your specific system.

Issue 2: Instability of the Final Conjugate

Question: My final conjugate appears to be unstable and is degrading over time. What could be the cause and how can I improve its stability?

Answer: The instability of maleimide-thiol conjugates is a known issue, often due to a retro-Michael reaction, which reverses the conjugation.[5][6] This can lead to the exchange of the conjugated molecule with other thiol-containing molecules, such as glutathione, in a biological environment.[6]

Potential Causes & Solutions:

  • Retro-Michael Reaction: The thiosuccinimide bond formed during conjugation is susceptible to reversal, especially in the presence of other thiols.[6][7]

    • Solution:

      • Ring Hydrolysis: The stability of the conjugate can be significantly increased by hydrolysis of the succinimide ring to form a stable ring-opened product.[3][8][9] This can be promoted by using maleimides with electron-withdrawing N-substituents, which accelerate the rate of ring-opening.[8][9] Some linkers are designed to be "self-hydrolysing" after conjugation.[10]

      • Transcyclization: A newer strategy involves a transcyclization reaction to form a more stable thiazine structure, which is less susceptible to retro-Michael reactions.[6][11] This can be achieved by having an N-terminal cysteine on the peptide to be conjugated.[11]

Data Summary Tables

Table 1: Recommended Reaction Conditions for MC Linker Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[2][4][5]
Temperature 4°C to 25°C (Room Temp)4°C for sensitive proteins (overnight reaction); Room temperature for faster kinetics (30 min - 2 hours).[2]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins)Starting point for optimization. Can be lower for smaller molecules (e.g., 2:1 or 5:1).[2][4]
EDTA Concentration 1 - 5 mMTo chelate metal ions and prevent thiol oxidation.[4]

Table 2: Comparison of Common Reducing Agents for Disulfide Bond Reduction

Reducing AgentRecommended Molar ExcessIncubation TimeKey AdvantagesKey Disadvantages
TCEP 2-10 fold over disulfide bonds30 - 60 min at RTOdorless, stable, does not need to be removed before conjugation.[4]
DTT 10-100 fold30 - 60 min at RTStrong reducing agent.Must be removed before adding maleimide reagent to avoid competition.[4]

Experimental Protocols

Protocol 1: General Procedure for Protein-MC Linker Conjugation
  • Protein Preparation and Reduction:

    • Prepare the protein solution (1-10 mg/mL) in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[4]

    • If disulfide bond reduction is necessary, add TCEP to a final concentration of 5-50 mM (a 2-10 fold molar excess over the protein's disulfide bonds is a good starting point).[4]

    • Incubate at room temperature for 30-60 minutes.[4] The reduced protein solution can be used directly in the next step.

    • If using DTT, add to a final concentration of 10-100 mM and incubate for 30-60 minutes. Excess DTT must be removed using a desalting column or buffer exchange before proceeding.[4]

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution.[4][12]

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[2] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[4] Gentle mixing can be applied during incubation.

  • Quenching and Purification:

    • To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[4]

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted reagents and byproducts.[4]

Visualizations

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product cluster_side_reactions Potential Issues Protein_SH Protein with Free Thiol (-SH) Michael_Addition Michael Addition (pH 6.5-7.5) Protein_SH->Michael_Addition Oxidation Thiol Oxidation (Disulfide Bond) Protein_SH->Oxidation MC_Linker MC Linker (Maleimide) MC_Linker->Michael_Addition Hydrolysis Maleimide Hydrolysis (Inactive Linker) MC_Linker->Hydrolysis Conjugate Stable Thioether Bond (Conjugate) Michael_Addition->Conjugate Retro_Michael Retro-Michael (Reversible Reaction) Conjugate->Retro_Michael

Caption: Reaction scheme for maleimide-thiol conjugation.

Troubleshooting_Workflow start Low Conjugation Efficiency check_maleimide Is the maleimide reagent fresh/properly stored? start->check_maleimide check_thiol Are there free thiols available? check_maleimide->check_thiol Yes solution_maleimide Prepare fresh maleimide solution. check_maleimide->solution_maleimide No check_pH Is the reaction pH between 6.5 and 7.5? check_thiol->check_pH Yes solution_thiol Reduce disulfide bonds (TCEP/DTT). Prevent re-oxidation (EDTA, degas). check_thiol->solution_thiol No check_ratio Is the maleimide:thiol ratio optimized? check_pH->check_ratio Yes solution_pH Adjust buffer pH to 6.5-7.5. check_pH->solution_pH No solution_ratio Optimize molar ratio of reactants. check_ratio->solution_ratio No end Improved Conjugation Efficiency check_ratio->end Yes solution_maleimide->check_thiol solution_thiol->check_pH solution_pH->check_ratio solution_ratio->end

Caption: Troubleshooting workflow for low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation? The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[2][4][5] This range provides a good balance between the reaction rate and selectivity for thiols over other nucleophilic groups like amines.[2][3]

Q2: Can I use DTT to reduce my protein's disulfide bonds before conjugation? Yes, DTT is a strong reducing agent that can be used. However, it is crucial to remove any excess DTT before adding your maleimide-containing reagent, as the thiol groups on DTT will compete with the thiols on your protein for reaction with the maleimide.[4] This can be done using a desalting column or buffer exchange. TCEP is an alternative reducing agent that does not contain thiols and therefore does not need to be removed.[4]

Q3: How can I quantify the number of free thiols in my protein sample? Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm.[4]

Q4: My maleimide linker is not dissolving well in my aqueous buffer. What should I do? Maleimide linkers can sometimes have poor aqueous solubility. It is recommended to first dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4][12]

Q5: How can I prevent my final conjugate from degrading? The primary cause of degradation is the retro-Michael reaction.[6] To improve stability, you can encourage the hydrolysis of the succinimide ring of the linker post-conjugation, which forms a more stable, open-ring structure.[8][9] This can be facilitated by using linkers designed for rapid hydrolysis or by adjusting the pH after the initial conjugation is complete.[10] Another approach is to use alternative conjugation strategies that form more stable linkages.[6][11]

References

Minimizing ADC heterogeneity during the conjugation process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize heterogeneity during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heterogeneity in my ADC preparation?

A1: Heterogeneity in ADCs arises from several factors during the conjugation process. The main sources include:

  • Variable Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a major contributor to the overall heterogeneity.[1]

  • Different Conjugation Sites: Even for ADCs with the same DAR, the drug-linker can be attached to different amino acid residues (lysine or cysteine) on the antibody, creating positional isomers with potentially different properties.[1][2]

  • Presence of Aggregates and Fragments: The conjugation process, especially with hydrophobic payloads, can induce the formation of high molecular weight aggregates or cause the antibody to fragment.[1][3][4]

  • Process-Related Impurities: Residual unconjugated antibody (DAR=0), free drug-linker, and other reagents from the conjugation and purification steps can be present in the final product.[1]

  • Charge Variants: The inherent charge heterogeneity of the monoclonal antibody can be further increased by the conjugation process.[2]

Q2: How does the choice of conjugation site (lysine vs. cysteine) affect heterogeneity?

A2: The choice of conjugation site significantly impacts the heterogeneity of the final ADC product:

  • Lysine Conjugation: A typical IgG antibody has many solvent-accessible lysine residues. Conjugation to these residues results in a highly heterogeneous mixture of ADCs with a broad range of DAR values and positional isomers.[2][]

  • Cysteine Conjugation: IgG1 antibodies have four interchain disulfide bonds that can be selectively reduced to yield eight reactive cysteine residues. This limits the number of potential conjugation sites compared to lysine, resulting in a more homogeneous ADC product.[6] Site-specific cysteine conjugation, where cysteines are engineered into the antibody sequence, can further reduce heterogeneity.[]

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC performance?

A3: The DAR is a critical quality attribute that influences the efficacy, safety, and pharmacokinetic profile of an ADC:

  • Efficacy: Generally, a higher DAR leads to increased potency.

  • Pharmacokinetics: ADCs with a high DAR tend to be more hydrophobic, which can lead to faster clearance from circulation and reduced exposure.

  • Toxicity: A higher DAR can increase the potential for off-target toxicity. An optimal DAR is typically between 2 and 4 to achieve the best therapeutic window.[8]

Troubleshooting Guide

Issue 1: My Hydrophobic Interaction Chromatography (HIC) chromatogram shows a broad peak or multiple unresolved peaks.

  • Possible Cause: This indicates a highly heterogeneous mixture of ADC species with a wide DAR distribution.

  • Troubleshooting Steps:

    • Optimize Molar Ratio of Drug-Linker: Systematically vary the molar ratio of the drug-linker to the antibody during the conjugation reaction to control the average DAR.

    • Control Reaction Time and Temperature: Shorter reaction times or lower temperatures can lead to incomplete conjugation and a lower DAR, while longer times or higher temperatures can increase the DAR but may also lead to aggregation.[8]

    • Optimize Reducing Agent Concentration (for cysteine-linked ADCs): Carefully control the concentration of the reducing agent (e.g., TCEP) to ensure consistent and partial reduction of the interchain disulfide bonds.

Issue 2: My Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (aggregates).

  • Possible Cause: The conjugation of hydrophobic payloads can induce antibody aggregation. Unfavorable buffer conditions (pH, salt concentration) or the use of certain organic co-solvents can also promote aggregation.[3][4]

  • Troubleshooting Steps:

    • Screen Buffer Formulations: Evaluate different buffer conditions (pH, salt concentration, and excipients) to enhance the stability of the ADC during and after conjugation.

    • Optimize Co-solvent Concentration: If an organic co-solvent is required to dissolve the drug-linker, minimize its concentration in the final reaction mixture.

    • Immobilize Antibody: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular aggregation.[3]

    • Purification: Utilize preparative SEC or other chromatography techniques to remove aggregates from the final product.

Issue 3: I am observing a high percentage of unconjugated antibody (DAR=0) in my final product.

  • Possible Cause: Inefficient conjugation reaction.

  • Troubleshooting Steps:

    • Increase Molar Excess of Drug-Linker: A higher molar ratio of the drug-linker to the antibody can drive the conjugation reaction to completion.

    • Optimize Reaction pH: For lysine conjugation, a pH of 8.0-8.5 is often optimal for the reactivity of the amine groups.[]

    • Ensure Purity of Reactants: Use high-quality antibody and drug-linker to avoid side reactions that could consume the reactants.

Quantitative Data Summary

Table 1: Impact of Reaction pH on Average DAR for Lysine-Linked ADCs

Reaction pHAverage DAR
7.02.5
7.54.0
8.05.0

Note: Data is illustrative and based on general trends. Optimal conditions may vary.[9]

Table 2: Comparison of Heterogeneity for Different Conjugation Methods

Conjugation MethodTypical DAR RangePositional Isomers% Aggregates (Typical)
Lysine-based (Stochastic)0 - 8High5 - 15%
Cysteine-based (Stochastic)0, 2, 4, 6, 8Moderate2 - 10%
Cysteine-based (Site-specific)2 or 4Low< 5%

Note: Values are approximate and can vary based on the specific antibody, payload, and process conditions.

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation (Partial Reduction)

1. Antibody Preparation:

  • Start with a solution of the antibody (e.g., hIgG1) at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5).[1]
  • If necessary, perform a buffer exchange using a desalting column (e.g., PD-10) to transfer the antibody into the reaction buffer.[1]

2. Interchain Disulfide Reduction:

  • Add a solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to a final concentration that results in the desired degree of reduction (e.g., 2.2 equivalents for a target DAR of ~4).[10]
  • Incubate the mixture at 37°C for 90 minutes with gentle stirring.[10]

3. Conjugation:

  • Prepare a stock solution of the maleimide-functionalized drug-linker in an organic solvent like DMSO (e.g., 10 mg/mL).
  • Slowly add the drug-linker solution to the reduced antibody solution (e.g., 6 equivalents).[10] The final concentration of the organic solvent should be kept low (typically <10%) to minimize aggregation.
  • Incubate the reaction mixture for 1 hour at 25°C with gentle stirring.[10]

4. Quenching:

  • Add a solution of L-cysteine (e.g., 4 equivalents) to the reaction mixture to quench any unreacted maleimide groups on the drug-linker.[10]
  • Incubate for 30 minutes at 25°C.[10]

5. Purification:

  • Purify the ADC using a suitable chromatography method, such as size exclusion chromatography (SEC) to remove excess drug-linker and aggregates, or hydrophobic interaction chromatography (HIC) to isolate specific DAR species.

Protocol 2: Analysis of ADC Heterogeneity by Size Exclusion Chromatography (SEC)

1. System and Column:

  • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
  • Select a size exclusion column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 200 Å, 1.9 µm).[3]

2. Mobile Phase:

  • Prepare a mobile phase of 50 mM sodium phosphate, 200 mM NaCl, pH 7.0.[3] For hydrophobic ADCs, adding a low percentage of an organic solvent like isopropanol (e.g., 10%) to the mobile phase can reduce secondary interactions with the column and improve peak shape.[11]

3. Sample Preparation:

  • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 0.35 mL/min[3]
  • Injection Volume: 10-20 µL
  • Detection: UV at 280 nm
  • Run Time: Sufficient to allow for the elution of the monomer and any fragments or aggregates.

5. Data Analysis:

  • Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
  • Calculate the percentage of each species relative to the total peak area to determine the purity of the ADC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

1. System and Column:

  • Use an HPLC system with a UV detector.
  • Select a HIC column suitable for ADC analysis (e.g., Thermo Propac HIC-10, 5 µm).[10]

2. Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Potassium Phosphate, pH 7.0[10]
  • Mobile Phase B: 50 mM Potassium Phosphate, 10% Isopropanol, pH 7.0[10]

3. Sample Preparation:

  • Dilute the ADC sample to 2 mg/mL with a half-strength solution of mobile phase A.[10]

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min[10]
  • Column Temperature: 30°C[10]
  • Detection: UV at 280 nm
  • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time to elute the different DAR species.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Visualizations

ADC_Heterogeneity_Sources cluster_conjugation Conjugation Process cluster_heterogeneity Sources of Heterogeneity mAb mAb Conjugation Conjugation mAb->Conjugation DrugLinker DrugLinker DrugLinker->Conjugation VariableDAR Variable DAR (DAR 0, 2, 4...) Conjugation->VariableDAR Stochastic Nature PositionalIsomers Positional Isomers Conjugation->PositionalIsomers Multiple Sites AggregatesFragments Aggregates & Fragments Conjugation->AggregatesFragments Hydrophobicity Impurities Process Impurities Conjugation->Impurities Residual Reactants Cysteine_Conjugation_Workflow Start Start: Antibody Solution Reduction 1. Reduction (e.g., TCEP) Start->Reduction Reduced_mAb Partially Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation 2. Conjugation (+ Drug-Linker) Reduced_mAb->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching 3. Quenching (e.g., L-cysteine) Crude_ADC->Quenching Quenched_ADC Quenched ADC Mixture Quenching->Quenched_ADC Purification 4. Purification (e.g., SEC or HIC) Quenched_ADC->Purification Final_ADC End: Purified ADC Purification->Final_ADC Troubleshooting_Logic Problem Observed Issue HIC_Broad Broad HIC Peak Problem->HIC_Broad SEC_Aggregates High % Aggregates (SEC) Problem->SEC_Aggregates High_DAR0 High % DAR=0 Problem->High_DAR0 Cause_HIC Cause: Wide DAR Distribution HIC_Broad->Cause_HIC Cause_SEC Cause: Hydrophobicity, Buffer Conditions SEC_Aggregates->Cause_SEC Cause_DAR0 Cause: Inefficient Conjugation High_DAR0->Cause_DAR0 Solution_HIC Solution: Optimize Molar Ratio, Time, Temperature Cause_HIC->Solution_HIC Solution_SEC Solution: Screen Buffers, Minimize Co-solvent Cause_SEC->Solution_SEC Solution_DAR0 Solution: Increase Drug-Linker, Optimize pH Cause_DAR0->Solution_DAR0

References

Technical Support Center: Refolding and Purification of Aggregated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving issues related to the aggregation of Antibody-Drug Conjugates (ADCs) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

A1: ADC aggregation can be triggered by a variety of factors throughout the development and manufacturing process. The conjugation of hydrophobic payloads to a monoclonal antibody (mAb) inherently increases the molecule's hydrophobicity, making it more susceptible to aggregation. Other contributing factors include:

  • Unfavorable Buffer Conditions: Suboptimal pH and low or excessively high salt concentrations can lead to aggregation.[1] Aggregation is often pronounced at the isoelectric point (pI) of the antibody, where the net charge is zero, and solubility is minimal.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's overall hydrophobicity, which can promote aggregation.

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress from vigorous shaking can denature the antibody component, leading to aggregation. Light exposure can also degrade photosensitive payloads, contributing to the problem.[2]

  • Conjugation Chemistry: The chemical reactions used for conjugation, such as those involving thiol-maleimide chemistry, can sometimes compromise the conformational stability of the antibody.

Q2: Which analytical techniques are recommended for quantifying ADC aggregates?

A2: Several analytical methods can be employed to detect and quantify ADC aggregation. Size Exclusion Chromatography (SEC) is the most widely used technique for this purpose.[3][4] Other valuable orthogonal methods include:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This method provides information on the molar mass of the eluting species, allowing for the accurate characterization of monomers, dimers, and higher-order aggregates.[2][5]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying ADC aggregates, offering high sensitivity to changes in molecular weight.[2]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique used to estimate the average size and size distribution of ADC aggregates, making it useful for monitoring aggregation over time.[2]

Q3: How does the drug-to-antibody ratio (DAR) impact the stability and aggregation of an ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. While a higher DAR can enhance potency, it often negatively impacts stability. The cytotoxic drugs conjugated to the antibody are frequently hydrophobic, and a higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[6] ADCs with a high DAR may also exhibit increased toxicity and altered pharmacokinetic profiles.[7] Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.

Troubleshooting Guides

Symptom: A significant increase in high molecular weight species (HMWS) is observed by SEC analysis after the conjugation step.

Potential CauseSuggested Solution
High local concentration of reactants During the conjugation reaction, ensure efficient and controlled mixing to avoid high local concentrations of the payload, which can promote aggregation.
Inappropriate buffer conditions Optimize the pH and ionic strength of the conjugation buffer. Avoid pH values close to the antibody's isoelectric point.[1]
Excessive DAR Consider reducing the DAR by adjusting the stoichiometry of the conjugation reaction. A lower DAR often leads to improved stability.
Hydrophobic nature of the payload If possible, explore the use of more hydrophilic linkers or payloads to reduce the overall hydrophobicity of the ADC.

Symptom: Low recovery of monomeric ADC after purification.

Potential CauseSuggested Solution
Suboptimal chromatography conditions Optimize the mobile phase composition for your purification method (SEC or HIC). For HIC, adjust the salt concentration and gradient to improve the separation of monomer from aggregates.[7] For SEC, ensure the mobile phase composition minimizes non-specific interactions with the column matrix.[8][9]
Precipitation during purification Increase the solubility of the ADC in the purification buffers by adding excipients such as arginine or polysorbates.[10]
Irreversible aggregation If the aggregation is irreversible, focus on optimizing the upstream conjugation and handling steps to prevent aggregate formation in the first place.

Symptom: Refolding of aggregated ADC results in low yield of the monomer.

Potential CauseSuggested Solution
Inefficient solubilization of aggregates Ensure complete solubilization of the aggregated ADC using an appropriate concentration of a chaotropic agent like guanidine hydrochloride or urea.[3][5]
Suboptimal refolding buffer composition Screen different refolding buffer conditions. Key parameters to optimize include pH, ionic strength, and the concentration of refolding additives like arginine.[10]
Incorrect redox potential For ADCs with disulfide bonds, the inclusion of a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer is crucial for correct disulfide bond formation.[2]
Protein concentration is too high Perform refolding at a lower protein concentration to minimize intermolecular interactions that can lead to re-aggregation.[11]

Experimental Protocols

Protocol 1: On-Column Refolding of Aggregated ADCs

This protocol provides a general framework for the on-column refolding of aggregated ADCs. Optimization of buffer compositions and gradient parameters will be required for each specific ADC.

1. Solubilization of Aggregates:

  • Resuspend the aggregated ADC pellet in a solubilization buffer containing a strong denaturant.
  • Example Solubilization Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT.[3]
  • Incubate at room temperature with gentle mixing until the aggregates are fully dissolved.
  • Clarify the solution by centrifugation or filtration to remove any remaining insoluble material.

2. On-Column Refolding:

  • Equilibrate a suitable chromatography column (e.g., Ni-NTA for His-tagged antibodies, or an ion-exchange column) with the solubilization buffer.
  • Load the solubilized ADC onto the column.
  • Wash the column with a buffer containing a decreasing concentration of the denaturant. This can be done in a stepwise or linear gradient fashion.
  • Example Refolding Gradient: A linear gradient from 6 M to 0 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, containing a redox shuffling system (e.g., 0.5 mM GSSG / 5 mM GSH) and a refolding additive (e.g., 0.5 M Arginine).[10]
  • The slow removal of the denaturant on the column allows the ADC to refold while being immobilized, which can reduce aggregation.[12]

3. Elution of Refolded ADC:

  • Wash the column with a final refolding buffer without denaturant to remove any residual chaotropic agent.
  • Elute the refolded ADC using an appropriate elution buffer (e.g., high salt or a pH shift for ion-exchange chromatography, or imidazole for Ni-NTA).

Protocol 2: Purification of ADCs using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating monomeric ADCs from aggregates.[3]

1. System and Column:

  • An HPLC or UPLC system equipped with a UV detector.
  • A size exclusion column suitable for antibody separations (e.g., Agilent AdvanceBio SEC 300Å).[3]

2. Mobile Phase:

  • An aqueous buffer is typically used. The composition should be optimized to minimize non-specific interactions.
  • Example Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[9]

3. Method Parameters:

  • Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
  • Injection Volume: Dependent on the column size and sample concentration.
  • Detection: UV absorbance at 280 nm.

4. Data Analysis:

  • Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomeric ADC.
  • Calculate the percentage of aggregates relative to the total peak area.

Protocol 3: Purification of ADCs using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is particularly useful for separating ADC species with different DARs, as well as for removing more hydrophobic aggregates.[6][7]

1. System and Column:

  • An HPLC or UPLC system with a UV detector.
  • A HIC column (e.g., with Butyl or Phenyl ligands).[13]

2. Mobile Phases:

  • Mobile Phase A (Binding Buffer): A high salt buffer to promote hydrophobic interactions.
  • Example: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
  • Mobile Phase B (Elution Buffer): A low salt buffer.
  • Example: 50 mM Sodium Phosphate, pH 7.0.

3. Method Parameters:

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the bound ADC species.
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Detection: UV absorbance at 280 nm.

4. Data Analysis:

  • Analyze the chromatogram to assess the separation of different ADC species and aggregates.

Quantitative Data Summary

Table 1: Typical Buffer Conditions for On-Column Refolding

ParameterTypical Range/Composition
Denaturant 6-8 M Guanidine Hydrochloride or Urea[3][5]
Reducing Agent 10-20 mM DTT or β-mercaptoethanol[14]
pH 7.5 - 8.5
Refolding Additives 0.4-1.0 M L-Arginine[10][15]
Redox System (GSH:GSSG) 5:1 to 10:1 ratio (e.g., 5 mM GSH: 0.5 mM GSSG)[6]

Table 2: Comparison of SEC and HIC for ADC Aggregate Analysis and Purification

FeatureSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Separation Principle Hydrodynamic Radius (Size)[3]Hydrophobicity[6]
Primary Application Quantifying and separating monomers from aggregates and fragments.[4]Separating ADC species with different DARs and removing hydrophobic aggregates.[7]
Mobile Phase Isocratic aqueous buffer.[9]Salt gradient (high to low).
Denaturing Conditions Non-denaturing.Generally non-denaturing.[15]

Visualizations

ADC_Aggregation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Optimizations High_Aggregation High Aggregation Post-Conjugation Conjugation_Issues Conjugation Conditions High_Aggregation->Conjugation_Issues ADC_Properties Inherent ADC Properties High_Aggregation->ADC_Properties Low_Yield Low Monomer Yield Post-Purification Low_Yield->High_Aggregation Purification_Issues Purification Method Low_Yield->Purification_Issues Low_Refolding_Yield Low Refolding Yield Refolding_Issues Refolding Conditions Low_Refolding_Yield->Refolding_Issues Low_Refolding_Yield->ADC_Properties Optimize_Conjugation Optimize Conjugation (pH, mixing, DAR) Conjugation_Issues->Optimize_Conjugation Optimize_Purification Optimize Chromatography (mobile phase, gradient) Purification_Issues->Optimize_Purification Optimize_Refolding Optimize Refolding Buffer (additives, redox state) Refolding_Issues->Optimize_Refolding Characterize_ADC Re-evaluate Linker/Payload ADC_Properties->Characterize_ADC

Caption: Troubleshooting workflow for aggregated ADCs.

ADC_Refolding_Purification_Workflow cluster_refolding On-Column Refolding cluster_purification Purification & Analysis Aggregated_ADC Aggregated ADC Solubilization Solubilization (e.g., 6M GdnHCl) Aggregated_ADC->Solubilization Column_Binding Bind to Column Solubilization->Column_Binding Refolding_Gradient Refolding Gradient (Denaturant Removal) Column_Binding->Refolding_Gradient Elution Elution of Refolded ADC Refolding_Gradient->Elution SEC_Purification SEC Purification (Aggregate Removal) Elution->SEC_Purification Primary Purification HIC_Purification HIC Purification (DAR & Aggregate Polishing) SEC_Purification->HIC_Purification Optional Polishing Final_ADC Purified Monomeric ADC SEC_Purification->Final_ADC HIC_Purification->Final_ADC

Caption: Experimental workflow for ADC refolding and purification.

References

Validation & Comparative

A Comparative Guide to the In Vitro Potency of Retapamulin vs. MMAE-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro potency and mechanisms of action of two distinct cytotoxic payloads used in Antibody-Drug Conjugates (ADCs): Retapamulin, delivered via an MC-Val-Cit-PAB linker, and the widely-used Monomethyl Auristatin E (MMAE). This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate these ADC platforms based on available data and established experimental methodologies.

Introduction to Cytotoxic Payloads

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells.[1] The efficacy of an ADC is critically dependent on its three components: a monoclonal antibody for specific antigen targeting, a stable linker, and the cytotoxic payload.[1] Monomethyl Auristatin E (MMAE) is a well-established, potent antimitotic agent that has been successfully incorporated into several FDA-approved ADCs.[1][2] Retapamulin, a pleuromutilin antibiotic that inhibits protein synthesis, represents a payload with a distinct mechanism of action, which is being explored for ADC development.[3][4] This guide compares these two payloads, focusing on their mechanisms, in vitro potency, and the experimental protocols used for their evaluation.

Mechanism of Action

The fundamental difference between these two payloads lies in their intracellular targets and mechanisms for inducing cell death.

MMAE: A Microtubule Inhibitor

MMAE is a synthetic analog of the natural product dolastatin 10.[1] Its mechanism centers on the disruption of the microtubule network within the cell. Upon internalization and cleavage of the linker within the cancer cell, free MMAE binds to tubulin, inhibiting its polymerization.[5][6] This disruption of microtubule dynamics is critical as it prevents the formation of the mitotic spindle, a structure essential for cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1] MMAE is also known to induce a "bystander effect," where the cell-permeable payload can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[1]

MMAE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MMAE-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin) Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for MMAE-based ADCs.
Retapamulin: A Protein Synthesis Inhibitor

Retapamulin is a pleuromutilin antibiotic that acts on the bacterial ribosome.[7][8] When repurposed as an ADC payload, its target is the ribosome within the cancer cell. After the ADC is internalized and the MC-Val-Cit-PAB linker is cleaved, Retapamulin is released into the cytoplasm. It selectively binds to the 50S subunit of the ribosome, specifically at the peptidyl transferase center (PTC).[3][7] This binding action inhibits the formation of peptide bonds, thereby halting protein synthesis, which is essential for cell survival and proliferation, ultimately leading to cell death.[3][7] The cross-resistance with other antibiotic classes is low due to its unique binding site.[3]

Retapamulin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Retapamulin-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin) Lysosome->Cleavage Retapamulin Free Retapamulin Cleavage->Retapamulin Release Ribosome 50S Ribosomal Subunit Retapamulin->Ribosome Binds to Inhibition Inhibition of Peptidyl Transferase Center Ribosome->Inhibition ProteinSynth Protein Synthesis Inhibition Inhibition->ProteinSynth Death Cell Death ProteinSynth->Death

Caption: Mechanism of action for Retapamulin-based ADCs.

In Vitro Potency Data

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 1: Comparison of In Vitro Cytotoxicity

Payload ConjugateTargetMechanism of ActionCell LineIC50 ValueCitation(s)
MC-Val-Cit-PAB-Retapamulin RibosomeProtein Synthesis InhibitorN/AData not publicly available[4]
MMAE-based ADC TubulinMicrotubule InhibitorSKBR3 (Breast Cancer)3.27 ± 0.42 nM (free MMAE)[9]
MMAE-based ADC TubulinMicrotubule InhibitorHEK293 (Kidney)4.24 ± 0.37 nM (free MMAE)[9]
MMAE-based ADC TubulinMicrotubule InhibitorL-82 (Lymphoma)2 ng/mL to 55 ng/mL (ADC)[10]
mil40-15 (MMAE-ADC) TubulinMicrotubule InhibitorBT-474 (HER2+)0.038 nM (ADC)[11]
mil40-15 (MMAE-ADC) TubulinMicrotubule InhibitorHCC1954 (HER2+)0.49 nM (ADC)[11]
mil40-15 (MMAE-ADC) TubulinMicrotubule InhibitorNCI-N87 (HER2+)0.13 nM (ADC)[11]

Note: The potency of ADCs is highly dependent on factors such as the target antigen expression level, the specific antibody used, and the drug-to-antibody ratio (DAR).[10] Data for free MMAE is provided for reference, as it demonstrates the inherent potency of the payload.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of ADCs on cancer cell lines.[9][12]

Methodology
  • Cell Seeding:

    • Harvest and count target cancer cells (e.g., antigen-positive and antigen-negative lines).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.[12]

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC (e.g., MC-Val-Cit-PAB-Retapamulin and an MMAE-based ADC) at 2x the final desired concentrations.

    • Add 50 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a negative control and wells with medium only as a blank control.[12]

    • Incubate the plate for a duration appropriate for the payload's mechanism (e.g., 72-96 hours for tubulin inhibitors like MMAE, a similar duration can be used as a starting point for protein synthesis inhibitors).[12]

  • MTT Incubation:

    • After the treatment incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Add Serial Dilutions of ADC incubate1->treat incubate2 Incubate for 72-96 hours treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Aspirate Medium & Add DMSO to Solubilize incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

Summary and Conclusion

This guide compares two ADC payloads with distinct mechanisms of action.

  • MMAE-based ADCs are a clinically validated and potent class of anticancer agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][5] Their in vitro potency is well-documented, typically falling in the low nanomolar to picomolar range, and they are capable of exerting a bystander effect.[1][9][11]

  • MC-Val-Cit-PAB-Retapamulin represents a novel ADC strategy, repurposing a protein synthesis inhibitor to target cancer cells.[4] This mechanism, which targets the ribosome, offers a potential alternative to microtubule inhibitors and may be effective against tumors resistant to tubulin-targeting agents.

While extensive in vitro potency data for Retapamulin-based ADCs is not yet widely available in public literature, the established protocols for cytotoxicity assessment, such as the MTT assay, are fully applicable for their evaluation. A direct, head-to-head comparison using these standardized methods would be necessary to definitively determine the relative in vitro potency of these two promising but mechanistically different ADC platforms.

References

Confirming Retapamulin Release from Antibody-Drug Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise and efficient release of a cytotoxic payload from an antibody-drug conjugate (ADC) is a critical step in preclinical and clinical development. This guide provides a detailed comparison of mass spectrometry-based methods and alternative techniques for the analysis of Retapamulin release from a hypothetical ADC.

This document outlines the experimental protocols, presents quantitative performance data, and visualizes the analytical workflows to aid in the selection of the most appropriate method for your research needs. While a Retapamulin-based ADC is not yet commercially established, the methodologies described herein are based on established principles of ADC analysis and the known mass spectrometric behavior of Retapamulin.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the characterization of ADCs and the definitive confirmation of payload release. By measuring the mass-to-charge ratio of ions, MS can identify and quantify the intact ADC, its subunits, and the released payload with high confidence.

Intact Mass Analysis

Intact mass analysis provides a global overview of the ADC, allowing for the determination of the drug-to-antibody ratio (DAR) and the detection of different drug-loaded species. This "top-down" approach is crucial for assessing the heterogeneity of the ADC population.

Middle-Up Analysis

For a more detailed view, the ADC can be enzymatically digested into smaller subunits (e.g., light chain, heavy chain fragments) using enzymes like IdeS (Immunoglobulin G-degrading enzyme from Streptococcus pyogenes). This "middle-up" approach simplifies the mass spectra, facilitating the localization of the drug conjugation to specific antibody domains.

Bottom-Up Analysis

To confirm the release of Retapamulin and identify the specific cleavage site on the linker, a "bottom-up" proteomics approach is employed. This involves the complete enzymatic digestion of the ADC into small peptides. The subsequent LC-MS/MS analysis targets the peptide fragment still attached to the linker and the released Retapamulin, providing definitive evidence of drug liberation.

Alternative and Complementary Techniques

While mass spectrometry provides the most detailed information, other techniques are valuable for routine analysis and orthogonal validation.

Hydrophobic Interaction Chromatography (HIC)

HIC is a robust and widely used method for determining the DAR distribution of ADCs. It separates ADC species based on the hydrophobicity conferred by the conjugated payload. While it does not directly confirm drug release, it is an excellent tool for monitoring ADC stability and consistency.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be developed to specifically quantify the amount of released payload. This technique relies on the availability of highly specific antibodies against the payload or the linker.

Quantitative Performance Comparison

The selection of an analytical method often depends on the required sensitivity, dynamic range, and throughput. The following table summarizes the typical quantitative performance of the discussed techniques.

Analytical TechniqueParameterTypical PerformanceReference
Intact Mass Spectrometry Linear Dynamic Range1 - 100 µg/mL[1]
Mass Accuracy< 20 ppm
Middle-Up Mass Spectrometry SensitivityImproved over intact MS[2]
Mass Accuracy< 10 ppm
Bottom-Up Mass Spectrometry Limit of Quantification (LOQ)Low ng/mL to pg/mL
SpecificityHigh (MRM mode)
Hydrophobic Interaction Chromatography (HIC) Reproducibility (%RSD)< 1% for retention time[3]
ThroughputHigh
ELISA Limit of Quantification (LOQ)pg/mL to low ng/mL[4][5][6]
Dynamic RangeTypically 2-3 orders of magnitude

Experimental Protocols

Detailed methodologies for the key mass spectrometry-based experiments are provided below.

Protocol 1: Intact Mass Analysis of a Retapamulin-ADC

Objective: To determine the average DAR and drug load distribution of the intact Retapamulin-ADC.

Methodology:

  • Sample Preparation:

    • Dilute the Retapamulin-ADC sample to a final concentration of 1 mg/mL in a non-denaturing buffer such as 100 mM ammonium acetate.

    • For deglycosylated analysis, incubate the ADC with PNGase F at 37°C for 2 hours to remove N-linked glycans, which simplifies the mass spectrum.

  • LC-MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column suitable for large proteins (e.g., C4, 300 Å pore size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 20% to 60% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 1000-4000.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each drug-loaded species.

Protocol 2: Middle-Up Analysis of a Retapamulin-ADC via IdeS Digestion

Objective: To localize Retapamulin conjugation to the Fab and Fc regions of the antibody.

Methodology:

  • Sample Preparation:

    • To 50 µg of the Retapamulin-ADC (at 1 mg/mL), add IdeS protease at a 1:1 enzyme-to-substrate ratio (units:µg).

    • Incubate at 37°C for 30 minutes.

    • To reduce the disulfide bonds, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • LC-MS Analysis:

    • LC System and Column: Same as for intact mass analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 20% to 50% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer and Ionization Mode: Same as for intact mass analysis.

    • Mass Range: m/z 500-2500.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the light chain, Fd' fragment, and scFc fragment.

    • Identify the drug-conjugated fragments by their mass shift compared to the unconjugated fragments.

Protocol 3: Bottom-Up Analysis to Confirm Retapamulin Release

Objective: To identify and quantify the released Retapamulin and the linker-peptide remnant, confirming payload cleavage.

Methodology:

  • Sample Preparation (In Vitro Release Assay):

    • Incubate the Retapamulin-ADC in a relevant biological matrix (e.g., human plasma, tumor cell lysate) under conditions that promote linker cleavage (e.g., presence of specific enzymes, acidic pH).

    • At various time points, precipitate the proteins using cold acetonitrile.

    • Centrifuge and collect the supernatant containing the released Retapamulin.

    • For the remaining protein pellet containing the ADC and cleaved antibody, perform a tryptic digest:

      • Resuspend the pellet in a denaturing buffer (e.g., 8 M urea).

      • Reduce with DTT and alkylate with iodoacetamide.

      • Dilute the sample to reduce the urea concentration and add trypsin.

      • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • LC System: A nano-flow or micro-flow UHPLC system for increased sensitivity.

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient optimized for the separation of small molecules and peptides.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • For Released Retapamulin: Based on its known fragmentation pattern, monitor specific precursor-product ion transitions. For Retapamulin (precursor ion m/z 518.3), characteristic product ions would be selected based on empirical data.[7]

      • For Linker-Peptide Remnant: The precursor ion will be the specific tryptic peptide with the linker remnant attached. Product ions will be characteristic fragments of this modified peptide.

  • Data Analysis:

    • Generate extracted ion chromatograms for the specific MRM transitions.

    • Quantify the released Retapamulin and the linker-peptide remnant using a standard curve.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the mass spectrometry-based analyses.

Intact_Mass_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC Retapamulin-ADC Dilution Dilution in Ammonium Acetate ADC->Dilution Deglycosylation PNGase F (Optional) Dilution->Deglycosylation LC RP-HPLC Deglycosylation->LC MS High-Resolution MS (Q-TOF/Orbitrap) LC->MS Deconvolution Deconvolution MS->Deconvolution DAR Average DAR & Drug Load Distribution Deconvolution->DAR

Caption: Workflow for Intact Mass Analysis of a Retapamulin-ADC.

Middle_Up_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC Retapamulin-ADC IdeS IdeS Digestion ADC->IdeS Reduction DTT Reduction IdeS->Reduction LC RP-HPLC Reduction->LC MS High-Resolution MS LC->MS Deconvolution Deconvolution MS->Deconvolution Fragments Identify Fragments (LC, Fd', scFc) Deconvolution->Fragments Localization Drug Localization Fragments->Localization

Caption: Workflow for Middle-Up Analysis of a Retapamulin-ADC.

Bottom_Up_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC_Matrix ADC in Matrix (e.g., Plasma) Incubation Incubation to Release Payload ADC_Matrix->Incubation Separation Protein Precipitation Incubation->Separation Supernatant Supernatant: Released Retapamulin Separation->Supernatant Pellet Pellet: ADC & Cleaved Ab Separation->Pellet LC_MSMS LC-MS/MS (MRM) Supernatant->LC_MSMS Tryptic_Digest Tryptic Digest Pellet->Tryptic_Digest Tryptic_Digest->LC_MSMS Quant_Retapamulin Quantify Released Retapamulin LC_MSMS->Quant_Retapamulin Quant_Peptide Quantify Linker- Peptide Remnant LC_MSMS->Quant_Peptide Confirmation Confirmation of Payload Release Quant_Retapamulin->Confirmation Quant_Peptide->Confirmation

Caption: Workflow for Bottom-Up Analysis of Retapamulin Release.

Conclusion

The choice of analytical technique to confirm Retapamulin release from an ADC will depend on the specific research question and the stage of drug development. Mass spectrometry, in its various forms, offers the most comprehensive and definitive data, from initial characterization of the intact ADC to the unambiguous confirmation of payload release. HIC and ELISA serve as valuable, higher-throughput methods for routine monitoring and orthogonal validation. This guide provides the foundational knowledge and protocols to empower researchers to confidently select and implement the most appropriate analytical strategy for their Retapamulin-ADC program.

References

Assessing the Bystander Killing Effect of a Hypothetical Retapamulin-ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential bystander killing effect of a novel, hypothetical Antibody-Drug Conjugate (ADC) utilizing Retapamulin as its cytotoxic payload. Given the absence of direct experimental data for a Retapamulin ADC, this document outlines the established experimental protocols and presents illustrative data from ADCs with payloads known to induce a bystander effect, such as monomethyl auristatin E (MMAE) and deruxtecan (DXd). This comparison will allow researchers to design appropriate experiments and benchmark the performance of a potential Retapamulin ADC against known alternatives.

Introduction to the Bystander Killing Effect

The bystander killing effect is a crucial mechanism for the efficacy of many ADCs, especially in treating solid tumors with heterogeneous antigen expression.[1] This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive (Ag+) cancer cell, diffuses into and kills adjacent antigen-negative (Ag-) tumor cells.[2] The effectiveness of the bystander effect is largely dependent on the properties of the ADC's linker and payload, particularly the payload's ability to cross cell membranes.[1] Payloads with high membrane permeability, often small and lipophilic molecules, are more likely to induce a strong bystander effect.[3]

Retapamulin, a pleuromutilin antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] As a small molecule antibiotic designed for topical application, it is presumed to possess the necessary physicochemical properties for membrane permeability, making it an interesting candidate for an ADC payload with potential for bystander killing.

Comparative Analysis of ADC Payloads

The capacity of an ADC to induce a bystander effect is primarily dictated by its payload and linker chemistry. Here, we compare our hypothetical Retapamulin ADC with two classes of ADCs: those known to have a potent bystander effect and those with limited or no bystander activity.

FeatureHypothetical Retapamulin ADCADC with Bystander Effect (e.g., MMAE/DXd-based)ADC with No/Low Bystander Effect (e.g., DM1-based)
Payload Type Small Molecule AntibioticAuristatin / Topoisomerase I InhibitorMaytansinoid
Mechanism of Action Protein Synthesis InhibitionMicrotubule Inhibition / DNA DamageMicrotubule Inhibition
Linker Type Cleavable (assumed for bystander effect)Cleavable (e.g., valine-citrulline)Non-cleavable
Membrane Permeability High (inferred)HighLow (payload is charged upon release)
Expected Bystander Killing Potentially HighHighLow to None

Experimental Protocols for Assessing Bystander Effect

To quantitatively evaluate the bystander killing capacity of a Retapamulin ADC, two standard in vitro assays are recommended: the co-culture assay and the conditioned medium transfer assay.[5]

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[6]

Methodology:

  • Cell Line Selection:

    • Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen for the ADC's monoclonal antibody (e.g., HER2-positive SKBR3 or N87 cells).[2]

    • Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the payload. These cells should be labeled for easy identification, for example, with a fluorescent protein like GFP (e.g., HER2-negative MCF7-GFP cells).[2]

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate.

    • Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, and 0:100) while maintaining a constant total cell number per well.[7]

  • ADC Treatment:

    • After allowing cells to adhere (typically 24 hours), treat the co-cultures with serial dilutions of the Retapamulin ADC.

    • The concentration range should be chosen based on prior single-cell-line cytotoxicity assays, ideally using a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[2]

    • Include untreated controls and controls with a non-binding isotype ADC.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-120 hours.[7]

  • Quantification of Bystander Killing:

    • Use a high-content imager or flow cytometer to specifically count the number of viable fluorescently labeled Ag- cells in each well.[6]

    • Alternatively, cell viability can be assessed using assays like the MTT assay, though this would measure total viability and not specifically the Ag- population unless the Ag+ cells are completely eliminated.[2]

Data Analysis:

For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A significant decrease in Ag- cell viability as the percentage of Ag+ cells increases is indicative of a potent bystander effect.[7]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the cell culture medium and can kill target cells without direct cell-to-cell contact.[5]

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in culture plates and allow them to adhere.

    • Treat the cells with the Retapamulin ADC at a concentration known to be cytotoxic.

    • Incubate for 48-72 hours.[7]

    • Collect the cell culture supernatant.

    • Centrifuge to remove cell debris and filter through a 0.22 µm syringe filter. This filtered supernatant is the "conditioned medium."[7]

  • Treatment of Target Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.

    • Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be tested).

  • Incubation and Analysis:

    • Incubate the Ag- cells with the conditioned medium for 72-96 hours.[7]

    • Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo®.[7]

Data Analysis:

Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to controls (e.g., conditioned medium from untreated Ag+ cells, or fresh medium containing the same ADC concentration). A significant reduction in viability in the conditioned medium group confirms that a cytotoxic component was released into the medium.

Illustrative Experimental Data

The following tables provide examples of quantitative data that could be expected from the described assays, based on published results for ADCs with known bystander effects.

Table 1: Illustrative Data from Co-culture Bystander Assay

% of Ag+ Cells in Co-culture% Viability of Ag- Cells (Hypothetical Retapamulin ADC)% Viability of Ag- Cells (MMAE-based ADC)% Viability of Ag- Cells (DM1-based ADC - No Bystander)
0%95%98%99%
10%80%85%97%
25%60%65%96%
50%35%40%95%
75%15%20%94%
90%<10%<10%93%

Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Data from Conditioned Medium Transfer Assay

Treatment of Ag- Cells% Viability of Ag- Cells
Untreated Control100%
Fresh Medium with Retapamulin ADC92%
Conditioned Medium from Untreated Ag+ Cells98%
Conditioned Medium from Ag+ Cells Treated with Retapamulin ADC45%

Data is hypothetical and for illustrative purposes.

Visualizing Key Concepts and Workflows

To further clarify the concepts and experimental procedures, the following diagrams are provided.

Retapamulin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site PTC Peptidyl Transferase Center A_site A-site Inhibition Inhibition PTC->Inhibition Blocks peptidyl transfer L3 Ribosomal Protein L3 Retapamulin Retapamulin Retapamulin->PTC Binds to Retapamulin->L3 Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Bystander_Assay_Workflow cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Assay A1 Seed Ag+ and Ag- (GFP-labeled) cells in varying ratios A2 Treat with Retapamulin ADC (72-120h incubation) A1->A2 A3 Quantify viability of Ag- (GFP) cells via fluorescence microscopy A2->A3 B1 Treat Ag+ cells with Retapamulin ADC (48-72h) B2 Collect and filter supernatant (Conditioned Medium) B1->B2 B3 Treat Ag- cells with Conditioned Medium (72-96h) B2->B3 B4 Assess Ag- cell viability (e.g., MTT assay) B3->B4 Bystander_Effect_Logic ADC Retapamulin ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos Binds Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization Ag_neg Antigen-Negative (Ag-) Cell Apoptosis_neg Ag- Cell Death (Bystander Effect) Ag_neg->Apoptosis_neg Payload_Release Retapamulin Payload Release Internalization->Payload_Release Diffusion Payload Diffusion (cross-membrane) Payload_Release->Diffusion Apoptosis_pos Ag+ Cell Death Payload_Release->Apoptosis_pos Direct Killing Diffusion->Ag_neg Enters

References

Stability comparison of Val-Cit and other cleavable linkers in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative stability of cleavable linkers, featuring quantitative data, detailed experimental protocols, and mechanistic insights.

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target cell. Among the pantheon of cleavable linkers, the valine-citrulline (Val-Cit) dipeptide has emerged as a widely adopted standard due to its recognized susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[][2] This guide provides an objective, data-driven comparison of the stability of Val-Cit linkers against other common cleavable linker technologies in human plasma.

Quantitative Stability Comparison

The following table summarizes the stability of various cleavable linkers in human plasma, presented as half-life (t½) values or percentage of degradation over a specified time. This data, compiled from multiple studies, offers a quantitative basis for comparing linker performance.

Linker TypeSpecific Linker ExampleStability in Human Plasma (t½)Reference(s)
Peptide Val-Cit-PABC-MMAE~230 days[3]
Phe-Lys-PABC~30 days[3]
Glutamic acid–valine–citrulline (EVCit)No significant degradation after 28 days[4]
Hydrazone Phenylketone-derived hydrazone~2 days[3][5]
Hydrazone (general)~183 hours at pH 7.4[]
Carbonate (acid-cleavable)~36 hours[5]
Disulfide Sterically hindered disulfideHigh stability (minimal release)[5]
Silyl Ether Novel silyl ether-based linker> 7 days[5]
Sulfatase-cleavable Sulfatase-cleavable linkerHigh stability (> 7 days)[5]

Delving into the Data: Key Insights

The Val-Cit linker demonstrates exceptional stability in human plasma, with a reported half-life of approximately 230 days.[3] This high stability minimizes the premature release of the cytotoxic payload in circulation, a critical factor for reducing off-target toxicity. While stable in the bloodstream, Val-Cit linkers are designed to be efficiently cleaved by enzymes such as Cathepsin B upon internalization into the acidic environment of lysosomes within target cancer cells.[][2]

In comparison, other linker technologies exhibit a range of stabilities. Acid-cleavable linkers, such as hydrazones, have historically been employed but generally show lower stability in plasma. For instance, a phenylketone-derived hydrazone linker was reported to have a half-life of about 2 days in human plasma.[3][5] While this allows for payload release in the acidic tumor microenvironment, the comparatively lower stability can be a concern.[5] Disulfide linkers, which are cleaved in the reducing environment of the cell, can be engineered with steric hindrance to enhance plasma stability.[7]

More recent innovations have led to the development of linkers with improved stability profiles. A novel silyl ether-based acid-cleavable linker and a sulfatase-cleavable linker have both demonstrated high plasma stability, with half-lives exceeding 7 days.[5] Furthermore, modifications to the dipeptide sequence, such as the development of the glutamic acid-valine-citrulline (EVCit) linker, have been shown to maintain high stability in human plasma with no significant degradation observed after 28 days.[4] This tripeptide linker was designed to address the instability of the Val-Cit linker observed in mouse plasma due to a specific carboxylesterase, highlighting the importance of species-specific stability testing during preclinical development.[4][8]

Experimental Protocols

Accurate assessment of linker stability is paramount in ADC development. The following is a generalized protocol for a typical in vitro plasma stability assay.

Objective: To determine the rate of drug release from an ADC in human plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Methodology:

  • Incubation: The ADC is incubated in human plasma at a predetermined concentration at 37°C. Control samples with the ADC in PBS should be run in parallel.

  • Time Points: Aliquots of the plasma-ADC mixture are taken at various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours).

  • Sample Preparation: To stop the reaction and prepare the sample for analysis, a protein precipitation solution is added to each aliquot. This step crashes out the larger proteins, including the ADC, leaving the released small molecule payload in the supernatant.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant, containing the released payload, is collected and analyzed by LC-MS/MS to quantify the concentration of the free drug.

  • Data Analysis: The concentration of the released drug at each time point is used to calculate the percentage of drug release over time and to determine the half-life of the linker in plasma.

A more detailed workflow for assessing ADC stability, including both quantification of intact ADC and free payload, is visualized in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_intact Intact ADC Quantification (ELISA/LC-MS) cluster_payload Free Payload Quantification (LC-MS/MS) cluster_results Data Interpretation start Start: ADC in Human Plasma (37°C) timepoint Collect Aliquots at Time Points start->timepoint immuno Immunocapture of ADC timepoint->immuno precip Protein Precipitation timepoint->precip wash Wash to Remove Plasma Proteins immuno->wash elute Elution of Intact ADC wash->elute quant_intact Quantify Intact ADC elute->quant_intact results Determine Half-Life (t½) & Stability Profile quant_intact->results centri Centrifugation precip->centri supernatant Collect Supernatant centri->supernatant quant_payload Quantify Free Payload supernatant->quant_payload quant_payload->results

Experimental workflow for assessing ADC stability in plasma.

Mechanism of Val-Cit Linker Cleavage

The specificity of the Val-Cit linker hinges on its recognition and cleavage by Cathepsin B, a lysosomal cysteine protease.[] The process is initiated after the ADC is internalized by the target cell and trafficked to the lysosome.

cleavage_mechanism cluster_lysosome Lysosome (Acidic pH) adc Antibody-Val-Cit-PABC-Payload cleavage Peptide Bond Cleavage adc->cleavage cathepsin Cathepsin B cathepsin->cleavage Enzymatic Action pabc_intermediate H₂N-PABC-Payload cleavage->pabc_intermediate Releases Antibody-Val-Cit elimination 1,6-Self-Immolation pabc_intermediate->elimination payload Active Payload elimination->payload byproduct Aza-quinone Methide elimination->byproduct

Cleavage mechanism of a Val-Cit-PABC linker by Cathepsin B.

As illustrated, Cathepsin B cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer.[2] This initial cleavage event triggers a subsequent, rapid 1,6-elimination reaction within the PABC spacer, which then liberates the active, unmodified cytotoxic payload.[9] This "self-immolative" characteristic of the PABC spacer is a key design feature that ensures efficient drug release following the specific enzymatic cleavage.[10]

Conclusion

The Val-Cit linker has established itself as a robust and reliable choice for ADC development, offering a favorable balance of high plasma stability and efficient intracellular cleavage. While newer linker technologies continue to emerge with promising stability profiles, the extensive validation and clinical success of Val-Cit-based ADCs underscore its standing as a benchmark in the field. The selection of an optimal linker remains a multifaceted decision, contingent on the specific payload, target antigen, and desired therapeutic profile. The data and methodologies presented in this guide are intended to provide a foundational resource for researchers navigating these critical design choices in the development of next-generation antibody-drug conjugates.

References

Comparative Cross-Reactivity Analysis of a Hypothetical Retapamulin Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, Retapamulin is approved as a topical antibiotic. Publicly available information does not indicate its use as a payload in an antibody-drug conjugate (ADC) for systemic targeted therapy. The following comparison guide is based on a hypothetical Retapamulin ADC to illustrate the principles and methodologies of cross-reactivity studies in ADC development for a scientific audience.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of therapeutics designed to deliver potent cytotoxic agents directly to target cells, thereby minimizing systemic toxicity. The selection of a suitable payload is critical to the efficacy and safety of an ADC. Retapamulin, a pleuromutilin antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5][6][7] While not currently utilized in ADCs, its potent cytotoxic mechanism against prokaryotic cells provides a basis for exploring its potential as a payload in a targeted therapeutic context.

This guide provides a comparative overview of the hypothetical cross-reactivity of a Retapamulin ADC across different species, a critical step in preclinical development to assess potential on-target and off-target toxicities.[8][9][10] The following sections detail the experimental protocols and present hypothetical data for such studies.

Data Presentation: Cross-Reactivity of a Hypothetical Retapamulin ADC

The following table summarizes hypothetical data from key preclinical cross-reactivity and cytotoxicity assays for a Retapamulin ADC targeting a tumor-associated antigen.

Parameter Human Cynomolgus Monkey Murine (Mouse) Rat
Target Antigen Homology (%) 100957068
Binding Affinity (KD, nM) 1.21.525.830.1
In Vitro Cytotoxicity (IC50, nM) - Target-Positive Cells 5.26.189.495.2
In Vitro Cytotoxicity (IC50, nM) - Target-Negative Cells >1000>1000>1000>1000
Tissue Cross-Reactivity (IHC) Strong staining in tumor tissue; Weak, focal staining in specific normal tissues.Similar staining pattern to human tissues.Minimal to no specific staining in normal tissues.Minimal to no specific staining in normal tissues.

Experimental Protocols

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

This assay is designed to evaluate the binding of the Retapamulin ADC to a panel of normal tissues to identify potential on-target, off-tumor binding and off-target binding.[9]

Protocol:

  • Tissue Preparation: A comprehensive panel of fresh-frozen normal tissues from human, cynomolgus monkey, and rodent species is obtained. Tissues are sectioned to a thickness of 4-6 µm and mounted on charged glass slides.

  • Antibody Incubation:

    • Slides are fixed in acetone at 4°C for 10 minutes and then air-dried.

    • Non-specific binding is blocked using a suitable protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes.

    • Sections are incubated with the hypothetical Retapamulin ADC at a range of concentrations (e.g., 1-25 µg/mL) for 1-2 hours at room temperature.

    • A negative control (isotype-matched control ADC) and a positive control (unconjugated monoclonal antibody) are included.

  • Detection:

    • Slides are washed with PBS.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the ADC's antibody component is applied and incubated for 1 hour.

    • After further washing, a chromogenic substrate (e.g., DAB) is added until the desired color intensity develops.

    • Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: Staining intensity and distribution are evaluated by a qualified pathologist.

In Vitro Cytotoxicity Assay

This assay determines the potency of the Retapamulin ADC against target-expressing and non-expressing cell lines to assess target-specific cell killing.

Protocol:

  • Cell Culture: A panel of cancer cell lines with varying levels of target antigen expression (high, medium, low, and negative) from different species are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment:

    • Serial dilutions of the Retapamulin ADC, unconjugated antibody, and free Retapamulin are prepared.

    • The culture medium is replaced with fresh medium containing the various concentrations of the test articles.

  • Incubation: Plates are incubated for a period of 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

Retapamulin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Blocks peptide bond formation P_site P-site P_site->Protein_Synthesis_Inhibition A_site A-site A_site->Protein_Synthesis_Inhibition Retapamulin_ADC Retapamulin ADC Internalization Internalization & Payload Release Retapamulin_ADC->Internalization Binding to Target Antigen Retapamulin Retapamulin Internalization->Retapamulin Retapamulin->Peptidyl_Transferase_Center Binds to PTC Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of a hypothetical Retapamulin ADC.

Experimental Workflow

ADC_Cross_Reactivity_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Studies Binding_Assay Binding Affinity (e.g., SPR, ELISA) Cytotoxicity_Assay In Vitro Cytotoxicity (Target & Non-Target Cells) Binding_Assay->Cytotoxicity_Assay IHC Immunohistochemistry (IHC) on Normal Tissues Cytotoxicity_Assay->IHC PK_PD Pharmacokinetics & Pharmacodynamics IHC->PK_PD Toxicity Toxicology Studies in Relevant Species PK_PD->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Clinical_Candidate Clinical Candidate Selection Toxicity->Clinical_Candidate ADC_Candidate Hypothetical Retapamulin ADC Species_Selection Species Selection (Antigen Homology) ADC_Candidate->Species_Selection Species_Selection->Binding_Assay Lead_Optimization->ADC_Candidate Iterative Refinement

Caption: Experimental workflow for ADC cross-reactivity assessment.

Conclusion

The preclinical evaluation of cross-reactivity is a cornerstone of ADC development, providing critical insights into the potential safety and efficacy of a therapeutic candidate. For a hypothetical Retapamulin ADC, these studies would be essential to determine the therapeutic window and predict potential on-target, off-tumor toxicities. The methodologies and data presented in this guide, although based on a hypothetical molecule, reflect the standard practices in the field and underscore the rigorous evaluation required for the development of novel ADCs.

References

A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates with Different Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is a critical determinant of its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic properties of ADCs featuring different classes of cytotoxic payloads, supported by experimental data and detailed methodologies. Understanding how the payload influences the absorption, distribution, metabolism, and excretion (ADME) of an ADC is paramount for the rational design and development of next-generation cancer therapeutics.

Key Pharmacokinetic Parameters: A Comparative Overview

The disposition of an ADC is influenced by all its components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload. While the mAb backbone generally governs the long circulation half-life, the physicochemical properties of the payload can significantly impact the overall PK behavior of the conjugate.[1] The following tables summarize key pharmacokinetic parameters for representative ADCs with maytansinoid, auristatin, and topoisomerase inhibitor payloads. It is important to note that direct head-to-head clinical comparisons of different payloads on the same antibody are limited; therefore, this data is compiled from studies of different ADCs and should be interpreted with consideration of the differing antibodies and target antigens.[2]

Table 1: Pharmacokinetic Parameters of ADCs with Maytansinoid and Auristatin Payloads

ADC (Payload)Antibody TargetClearance (CL)Volume of Distribution at Steady State (Vss)Terminal Half-life (t½)Reference
Ado-trastuzumab emtansine (T-DM1)HER20.676 L/day3.127 L3.94 days[3]
Anetumab ravtansine (DM4)MesothelinSlow CL (specific value not stated)Low (specific value not stated)Long elimination half-life[4]
Brentuximab vedotin (MMAE)CD30~0.3 L/day (at MTD)~6-10 L (at MTD)~4-6 days[1]
Enfortumab vedotin (MMAE)Nectin-40.10 L/hNot Reported3.4 days[5]

Table 2: Pharmacokinetic Parameters of ADCs with Topoisomerase Inhibitor Payloads

ADC (Payload)Antibody TargetClearance (CL)Volume of Distribution at Steady State (Vss)Terminal Half-life (t½)Reference
Trastuzumab deruxtecan (DXd)HER20.42 L/dayNot Reported5.7 days[6]
Sacituzumab govitecan (SN-38)Trop-20.13 L/h3.6 L23.4 hours (ADC) / 17.6 hours (free SN-38)[7]

The Influence of Payload Properties on Pharmacokinetics

The chemical nature of the payload has a profound effect on the pharmacokinetics of the ADC. One of the most influential factors is hydrophobicity.

  • Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which in turn increases their clearance from circulation via uptake by the reticuloendothelial system (RES).[4] This can result in a shorter half-life and reduced tumor exposure. Studies comparing maytansinoid- and auristatin-based ADCs have shown that maytansinoid-based conjugates are generally less hydrophobic than their auristatin-based counterparts.[8][9] This difference in hydrophobicity can contribute to variations in their PK profiles.

  • Payload Release and Metabolism: The rate and mechanism of payload release are critical. For ADCs with cleavable linkers, premature release of the payload in circulation can lead to systemic toxicity. The subsequent metabolism and clearance of the free payload also contribute to the overall safety profile. For instance, SN-38, the active metabolite of irinotecan and the payload of sacituzumab govitecan, is metabolized by UGT1A1.[7] In contrast, the deruxtecan (DXd) payload of trastuzumab deruxtecan is primarily excreted unchanged in the feces.[10]

Experimental Protocols for Pharmacokinetic Analysis

Accurate characterization of ADC pharmacokinetics requires a suite of specialized bioanalytical assays to quantify the different forms of the drug in biological matrices. The key analytes measured are the total antibody, the conjugated antibody (the ADC itself), and the unconjugated (free) payload.[1]

Quantification of Total Antibody by Sandwich ELISA

This method quantifies all antibody molecules, regardless of whether they are conjugated to a payload.

Protocol:

  • Coating: A 96-well microplate is coated with an antigen specific to the ADC's monoclonal antibody. The plate is incubated overnight at 4°C to allow for binding.[11]

  • Blocking: The plate is washed, and a blocking buffer (e.g., 3% BSA in PBS) is added to each well to prevent non-specific binding of subsequent reagents. The plate is incubated for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation: Plasma or serum samples, along with a standard curve of the unconjugated antibody, are added to the wells. The plate is incubated for 2 hours at room temperature to allow the antibody to bind to the coated antigen.[13]

  • Detection Antibody Incubation: After washing, a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the ADC's antibody is added to each well. The plate is incubated for 1-2 hours at room temperature.

  • Substrate Addition and Signal Detection: The plate is washed again, and a substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.[11]

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to quench the reaction.[11]

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of the total antibody in the samples is determined by interpolating their absorbance values against the standard curve.[14]

Quantification of Free Payload by LC-MS/MS

This method is highly sensitive and specific for measuring the concentration of the unconjugated cytotoxic payload in plasma or serum.

Protocol:

  • Sample Preparation:

    • A small volume of plasma or serum (e.g., 25-100 µL) is used.[15]

    • An internal standard (typically a stable isotope-labeled version of the payload) is added to the sample to correct for variations in sample processing and instrument response.[15]

    • Proteins in the sample are precipitated using an organic solvent (e.g., acetonitrile). The sample is vortexed and then centrifuged to pellet the precipitated proteins.[16]

    • The supernatant containing the free payload is transferred to a clean tube and may be further concentrated by evaporation and reconstitution in a suitable solvent.[16]

  • Chromatographic Separation (LC):

    • The prepared sample is injected into a liquid chromatography system.

    • The free payload is separated from other components in the sample on a reversed-phase HPLC or UPLC column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the payload.[17]

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the payload and the internal standard are monitored.[15]

  • Data Analysis:

    • The peak areas of the payload and the internal standard are measured from the chromatograms.

    • A calibration curve is generated by analyzing a series of standards with known concentrations of the payload.

    • The concentration of the free payload in the samples is calculated from the ratio of the payload peak area to the internal standard peak area, using the calibration curve.[17]

Assessment of ADC Stability and Drug-to-Antibody Ratio (DAR) in vivo

The stability of the ADC and the change in its average drug-to-antibody ratio (DAR) over time in circulation are crucial parameters. These can be assessed using affinity capture liquid chromatography-mass spectrometry (LC-MS).[18][19]

Protocol:

  • Immunoaffinity Capture:

    • The ADC is captured from plasma or serum samples using magnetic beads coated with an anti-human IgG antibody or the target antigen.[20][21]

    • The beads are washed to remove non-specifically bound proteins.[20]

  • Elution and Analysis:

    • The captured ADC is eluted from the beads.

    • The eluate is then analyzed by LC-MS to determine the distribution of different DAR species (i.e., antibodies with 0, 2, 4, 6, or 8 drugs attached).[22]

    • The average DAR at each time point is calculated based on the relative abundance of each species.[23]

    • Alternatively, for ADCs with cleavable linkers, the captured ADC can be treated with an enzyme (e.g., papain) to release the conjugated payload, which is then quantified by LC-MS/MS to determine the concentration of the conjugated drug.[24][25]

Visualizing Key Concepts in ADC Pharmacokinetics

To further illustrate the complex interplay of factors governing ADC pharmacokinetics and the experimental approaches to their study, the following diagrams are provided.

ADC_PK_Factors cluster_ADC ADC Properties cluster_System Biological System Antibody Antibody (Isotype, Target Affinity) PK_Profile Pharmacokinetic Profile (CL, Vd, t½) Antibody->PK_Profile Linker Linker (Cleavable vs. Non-cleavable, Stability) Linker->PK_Profile Payload Payload (Hydrophobicity, MoA) Payload->PK_Profile DAR Drug-to-Antibody Ratio (DAR) DAR->PK_Profile Target Target Antigen Expression (Tumor & Normal Tissues) Target->PK_Profile Metabolism Metabolism (Enzymatic Degradation) Metabolism->PK_Profile Elimination Elimination Pathways (RES, Renal, Biliary) Elimination->PK_Profile

Caption: Factors influencing the pharmacokinetic profile of an ADC.

ADC_PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalytical Assays cluster_analysis Data Analysis Dosing ADC Administration to Preclinical Model Sampling Serial Blood Sampling Dosing->Sampling TotalAb Total Antibody Quantification (ELISA) Sampling->TotalAb FreePayload Free Payload Quantification (LC-MS/MS) Sampling->FreePayload ConjADC Conjugated ADC / DAR Analysis (Affinity Capture LC-MS) Sampling->ConjADC PK_Params Pharmacokinetic Parameter Calculation (NCA) TotalAb->PK_Params FreePayload->PK_Params ConjADC->PK_Params Modeling PK/PD Modeling PK_Params->Modeling

Caption: Experimental workflow for ADC pharmacokinetic assessment.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of MC-Val-Cit-PAB-Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The handling and disposal of potent compounds like the antibody-drug conjugate (ADC) MC-Val-Cit-PAB-Retapamulin demand rigorous safety protocols to protect researchers and the environment. As a novel, highly potent agent, this ADC combines a monoclonal antibody with the cytotoxic payload Retapamulin via a cleavable linker system.[1][2] Due to the inherent risks associated with cytotoxic compounds, clearly defined and validated disposal procedures are paramount. This guide provides essential, step-by-step instructions for the safe disposal of MC-Val-Cit-PAB-Retapamulin, ensuring operational safety and regulatory compliance.

Core Principles of ADC Disposal

The disposal of ADCs like MC-Val-Cit-PAB-Retapamulin is governed by the principles of handling highly potent and cytotoxic substances.[3][4] A comprehensive risk assessment should be conducted for all procedures involving this compound. Key safety considerations include stringent containment, the use of appropriate personal protective equipment (PPE), and meticulously planned decontamination and waste disposal workflows.[5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of MC-Val-Cit-PAB-Retapamulin in a laboratory setting.

  • Initial Decontamination (Liquid Waste):

    • If possible, chemically deactivate the ADC waste. While specific deactivating agents for Retapamulin have not been extensively documented in the public domain, a common approach for cytotoxic compounds is treatment with a 10% sodium hypochlorite solution for a 24-hour contact time.

    • Alternatively, a 1N sodium hydroxide solution can be used for a similar duration to promote hydrolysis of the linker and degradation of the payload.

    • Following chemical treatment, neutralize the waste to a pH between 6.0 and 8.0.

  • Segregation and Collection:

    • All disposable materials that have come into contact with MC-Val-Cit-PAB-Retapamulin, including pipette tips, gloves, vials, and bench paper, must be segregated as hazardous cytotoxic waste.

    • Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Terminal Disposal:

    • All collected waste, including treated liquid waste and contaminated solid materials, must be disposed of through a licensed hazardous waste management service.

    • Incineration at high temperatures is the preferred method for the final destruction of cytotoxic compounds.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the recommended disposal procedures. It is crucial to note that these are general guidelines, and specific concentrations and contact times should be validated within the context of your institution's safety protocols.

ParameterRecommendationRationale
Deactivating Agent Concentration 10% Sodium Hypochlorite or 1N Sodium HydroxideEffective for the degradation of a broad range of cytotoxic compounds.
Contact Time for Deactivation 24 hoursEnsures sufficient time for the chemical reaction to proceed to completion.
Neutralization pH Range 6.0 - 8.0Prevents the release of corrosive or reactive waste into the environment.
Incineration Temperature >850°CEnsures complete destruction of the cytotoxic payload and linker.

Experimental Protocol: Deactivation Verification

To ensure the efficacy of the chemical deactivation process, it is recommended to perform a verification study. A detailed methodology for this is provided below:

  • Sample Preparation: Prepare a known concentration of MC-Val-Cit-PAB-Retapamulin in a suitable buffer.

  • Deactivation: Treat the sample with the chosen deactivating agent (e.g., 10% sodium hypochlorite) for the recommended contact time.

  • Neutralization and Extraction: Neutralize the solution and extract the remaining analytes using a suitable solid-phase extraction (SPE) method.

  • Analytical Quantification: Analyze the extracted sample using a sensitive analytical technique such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of intact MC-Val-Cit-PAB-Retapamulin remaining.

  • Efficacy Calculation: The efficacy of the deactivation process is determined by comparing the concentration of the ADC before and after treatment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of MC-Val-Cit-PAB-Retapamulin.

cluster_waste_generation Waste Generation cluster_decontamination Decontamination & Segregation cluster_disposal Final Disposal A Liquid Waste (MC-Val-Cit-PAB-Retapamulin) C Chemical Deactivation (e.g., 10% Sodium Hypochlorite) A->C Treat B Solid Waste (Contaminated Materials) E Segregate into Cytotoxic Waste Container B->E D Neutralization (pH 6.0 - 8.0) C->D After 24h F Licensed Hazardous Waste Collection D->F E->F G High-Temperature Incineration F->G Transport

Caption: Disposal workflow for MC-Val-Cit-PAB-Retapamulin.

By adhering to these procedures, research professionals can mitigate the risks associated with the handling and disposal of MC-Val-Cit-PAB-Retapamulin, fostering a safe and compliant laboratory environment.

References

Personal protective equipment for handling MC-Val-Cit-PAB-Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MC-Val-Cit-PAB-Retapamulin

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MC-Val-Cit-PAB-Retapamulin. This ADC (Antibody-Drug Conjugate) agent-linker conjugate is composed of a potent cytotoxic payload, a cleavable linker, and a ribosome inhibitor, necessitating stringent safety protocols.[1] Given the absence of a specific Safety Data Sheet (SDS) for the complete conjugate, this guidance is conservatively based on the highly potent nature of its components and established best practices for handling cytotoxic antibody-drug conjugates.[2][3]

Hazard Identification and Occupational Exposure Limits

MC-Val-Cit-PAB-Retapamulin is a complex molecule designed for targeted drug delivery.[1] Its primary hazard stems from the cytotoxic payload, which is structurally related to Monomethyl auristatin E (MMAE), a potent antineoplastic agent that is fatal if swallowed or inhaled and may cause genetic defects.[4][5] The Val-Cit-PAB component is a linker designed to be cleaved by enzymes within a target cell, releasing the cytotoxic agent.[] Retapamulin itself is a ribosome inhibitor. Due to the high potency of the cytotoxic component, all handling of this conjugate should be performed with extreme caution in a controlled environment.

While a specific Occupational Exposure Limit (OEL) for MC-Val-Cit-PAB-Retapamulin has not been established, the OEL for the parent auristatin class of compounds is exceptionally low.[2] Most ADCs have an OEL of less than 0.1 μg/m³, requiring the most stringent containment measures.[3]

Compound ClassOccupational Exposure Limit (OEL)Key Hazards
Auristatins (e.g., MMAE) As low as 5 ng/m³ (default for payloads with limited data)[2]Fatal if swallowed or inhaled, may cause genetic defects, may damage fertility or the unborn child, causes organ damage through prolonged exposure, causes skin and eye irritation.[4]
Retapamulin Not established. Harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7]Skin irritation, sensitization. Not for oral, ophthalmic, or mucosal use.[8][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is mandatory to minimize exposure risk during the handling of MC-Val-Cit-PAB-Retapamulin.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs for cytotoxic agents.

  • Containment: Handling of the powdered form, which presents the highest risk of aerosolization, must be done within a containment isolator (glove box) under negative pressure.[10][11] For liquid handling, a certified Class II Biological Safety Cabinet (BSC) or a fume hood with appropriate filtration is required to protect both the user and the product.[11]

  • Ventilation: Ensure adequate ventilation and use local exhaust ventilation at the source of potential exposure.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The level of PPE depends on the operation being performed.[13][14]

OperationRequired Personal Protective Equipment
Receiving & Inspection - Lab coat- Safety glasses- One pair of nitrile gloves[2]
Weighing & Reconstitution (Powder) - Disposable, solid-front gown with tight cuffs- Two pairs of chemotherapy-tested nitrile gloves- Full-face shield or safety goggles- Particulate respirator (e.g., N95, or higher if required by institutional policy)[15]
Liquid Handling & Dilutions (in BSC/Fume Hood) - Disposable, solid-front gown with tight cuffs- Two pairs of chemotherapy-tested nitrile gloves- Safety goggles with side shields[2]
General Laboratory Work (in designated area) - Lab coat- One pair of nitrile gloves- Safety glasses[13]
Experimental Workflow

Receiving and Unpacking:

  • Visually inspect the outer packaging for any damage upon receipt.[2]

  • Don the appropriate PPE (lab coat, safety glasses, gloves).

  • Open the shipping container in a designated area, preferably within a fume hood, on a disposable absorbent pad.[2]

  • Carefully remove the primary container, inspecting it for any breaches.

  • Wipe the exterior of the primary container with a deactivating solution (e.g., 1% sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) before storage.[2]

Weighing and Reconstitution:

  • Perform all powder handling inside a containment isolator or a balance enclosure with proper exhaust.[10]

  • Use dedicated, disposable equipment (spatulas, weigh boats).

  • Slowly add solvent to the powder to avoid aerosolization.

  • Cap the vial tightly before removing it from the containment system.

Liquid Transfers and Dilutions:

  • Conduct all liquid handling within a BSC or fume hood.

  • Use Luer-lock syringes and needleless systems to prevent leaks and aerosol generation.[13]

  • Work on a disposable, plastic-backed absorbent pad to contain any minor drips or spills.

Disposal Plan

All materials and waste generated from handling MC-Val-Cit-PAB-Retapamulin are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[16]

  • Segregation: Do not mix cytotoxic waste with other chemical, biological, or general waste streams.[2]

  • Containers:

    • Sharps: All needles, syringes, and contaminated broken glass must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[2]

    • Solid Waste: Contaminated PPE (gowns, gloves, masks), absorbent pads, and other disposable materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag (typically a distinct color like yellow or purple) or a rigid container.[15]

    • Liquid Waste: Collect all contaminated liquid waste in a sealed, shatter-proof, and clearly labeled container. Deactivation of the cytotoxic components may be required before final disposal, following institutional protocols.

  • Final Disposal: All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration or other approved inactivation methods.[11][17]

Emergency Procedures: Spill Management

Prompt and correct response to a spill is critical to prevent exposure. Cytotoxic spill kits must be readily available in all areas where the compound is handled.[14]

Spill SizeAction Protocol
Small Spill (<5 mL or 5 g) 1. Alert personnel in the immediate area.2. Don appropriate PPE, including a respirator.[2]3. Contain the spill with absorbent pads from a cytotoxic spill kit.4. Clean the area with a decontaminating agent, working from the outside in.[15]5. Rinse the area thoroughly with water.[2]6. Dispose of all cleanup materials in the cytotoxic waste container.
Large Spill (>5 mL or 5 g) 1. Evacuate the area immediately and restrict access.2. Alert the institutional safety officer or emergency response team.3. Only personnel trained in hazardous spill response with appropriate respiratory protection should perform the cleanup.[2][18]

Visual Workflow for Handling MC-Val-Cit-PAB-Retapamulin

G cluster_prep Preparation & Receiving cluster_handling Handling Operations (in Containment) cluster_disposal Waste Management cluster_spill Emergency Spill Response prep Designate Area & Prepare Controls receive Receive & Inspect Package prep->receive unpack Unpack in Hood & Decontaminate Vial receive->unpack weigh Weigh Powder (Isolator) unpack->weigh Transfer to Containment reconstitute Reconstitute (Slow Addition) weigh->reconstitute liquid_transfer Liquid Transfers & Dilutions (BSC) reconstitute->liquid_transfer segregate Segregate Waste (Sharps, Solid, Liquid) liquid_transfer->segregate Generate Waste containerize Use Labeled Cytotoxic Waste Containers segregate->containerize dispose Dispose via Licensed Hazardous Waste Service containerize->dispose spill_detect Spill Detected contain Contain & Clean with Spill Kit spill_detect->contain spill_dispose Dispose of Cleanup Materials contain->spill_dispose contain->spill_dispose spill_dispose->containerize To Cytotoxic Waste

Caption: Workflow for the safe handling of MC-Val-Cit-PAB-Retapamulin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.